molecular formula C27H42N6O11 B12407070 Glu-Thr-Tyr-Ser-Lys

Glu-Thr-Tyr-Ser-Lys

Katalognummer: B12407070
Molekulargewicht: 626.7 g/mol
InChI-Schlüssel: NDCPUBLUTXDIGW-VWVZUHNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Glu-Thr-Tyr-Ser-Lys is a useful research compound. Its molecular formula is C27H42N6O11 and its molecular weight is 626.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H42N6O11

Molekulargewicht

626.7 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C27H42N6O11/c1-14(35)22(33-23(39)17(29)9-10-21(37)38)26(42)31-19(12-15-5-7-16(36)8-6-15)24(40)32-20(13-34)25(41)30-18(27(43)44)4-2-3-11-28/h5-8,14,17-20,22,34-36H,2-4,9-13,28-29H2,1H3,(H,30,41)(H,31,42)(H,32,40)(H,33,39)(H,37,38)(H,43,44)/t14-,17+,18+,19+,20+,22+/m1/s1

InChI-Schlüssel

NDCPUBLUTXDIGW-VWVZUHNFSA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O

Kanonische SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of the Glu-Thr-Tyr-Ser-Lys Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of the pentapeptide Glutamic acid-Threonine-Tyrosine-Serine-Lysine (Glu-Thr-Tyr-Ser-Lys; E-T-Y-S-K). The protocols detailed herein are based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology, a cornerstone of modern peptide chemistry.[1][2][3]

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a stepwise assembly of amino acids on a solid support, typically a resin.[1][4] The process begins at the C-terminus (Lysine) and proceeds to the N-terminus (Glutamic acid). The Fmoc/tBu (tert-Butyl) orthogonal protection strategy is employed. This involves using the base-labile Fmoc group for temporary protection of the α-amino group of each amino acid and acid-labile tert-Butyl-based groups for the permanent protection of reactive amino acid side chains. Following chain assembly, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Materials and Reagents

Solid Support and Amino Acids

The selection of a suitable solid support is critical for successful peptide synthesis. For the synthesis of a C-terminal amide peptide, a Rink Amide resin is a common choice. For a C-terminal acid, a Wang resin or 2-chlorotrityl chloride resin is appropriate. The protocols described here will assume the use of a pre-loaded Fmoc-Lys(Boc)-Wang resin for the synthesis of the peptide acid.

The following Fmoc-protected amino acids with their respective side-chain protecting groups are required:

Amino Acid (Three-Letter Code)Amino Acid (One-Letter Code)Fmoc-Protected DerivativeSide-Chain Protecting Group
LysineKFmoc-Lys(Boc)-OHBoc (tert-Butoxycarbonyl)
SerineSFmoc-Ser(tBu)-OHtBu (tert-Butyl)
TyrosineYFmoc-Tyr(tBu)-OHtBu (tert-Butyl)
ThreonineTFmoc-Thr(tBu)-OHtBu (tert-Butyl)
Glutamic AcidEFmoc-Glu(OtBu)-OHOtBu (tert-Butyl ester)
Reagents and Solvents
ReagentPurpose
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions
Dichloromethane (DCM)Solvent for washing and resin swelling
PiperidineBase for Fmoc-deprotection (typically 20% in DMF)
Coupling Reagent (e.g., HBTU, HATU, DIC)Activation of carboxylic acid for amide bond formation
Base (e.g., DIPEA, NMM)Activation of coupling reagent
Trifluoroacetic Acid (TFA)Cleavage of the peptide from the resin and removal of side-chain protecting groups
Scavengers (e.g., Water, TIS, Phenol)Trapping reactive carbocations during cleavage
Diethyl Ether (cold)Precipitation of the crude peptide
Acetonitrile (ACN)Organic mobile phase for RP-HPLC

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis is carried out in a specialized reaction vessel and follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow Resin Start: Fmoc-Lys(Boc)-Wang Resin Swell 1. Swell Resin (DMF/DCM) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Next Fmoc-AA (e.g., HBTU/DIPEA in DMF) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for Ser, Tyr, Thr, Glu Wash2->Repeat Repeat->Deprotection Next Amino Acid FinalWash 6. Final Wash (DMF, DCM) Repeat->FinalWash Final Amino Acid Cleavage 7. Cleavage & Deprotection (TFA Cocktail) FinalWash->Cleavage End Crude Peptide Cleavage->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound.

Protocol Details:

  • Resin Swelling: The Fmoc-Lys(Boc)-Wang resin is swelled in DMF for 1-2 hours to allow for optimal reaction kinetics.

  • Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for a total of 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the lysine.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling: The next amino acid in the sequence (Fmoc-Ser(tBu)-OH) is pre-activated using a coupling reagent and a base. Common coupling reagents include HBTU or HATU with DIPEA. The activated amino acid is then added to the resin and allowed to react for 1-2 hours to form the peptide bond.

  • Washing: The resin is washed again with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid: Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, and finally Fmoc-Glu(OtBu)-OH.

  • Final Wash and Drying: After the final coupling step, the N-terminal Fmoc group is removed, and the peptide-resin is washed extensively with DMF, followed by DCM, and then dried under vacuum.

Cleavage and Deprotection

This step simultaneously cleaves the synthesized peptide from the resin support and removes the acid-labile side-chain protecting groups. Due to the presence of tyrosine, serine, and threonine, which are susceptible to modification by reactive carbocations generated during cleavage, the use of a scavenger cocktail is essential.

Recommended Cleavage Cocktail:

ReagentVolume PercentagePurpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection agent
Triisopropylsilane (TIS)2.5%Scavenger for carbocations
Water (H₂O)2.5%Scavenger and aids in precipitation

Protocol:

  • The dried peptide-resin is placed in a reaction vessel.

  • The cleavage cocktail (approximately 10 mL per gram of resin) is added.

  • The mixture is gently agitated at room temperature for 2-3 hours.

  • The resin is filtered off, and the filtrate containing the peptide is collected.

  • The collected filtrate is added dropwise into a large volume of cold diethyl ether (typically 10-fold excess) to precipitate the crude peptide.

  • The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.

Purification by RP-HPLC

The crude peptide product contains the target peptide as well as various impurities such as truncated or deletion sequences. RP-HPLC is the standard method for purifying synthetic peptides to a high degree of homogeneity.

HPLC_Purification_Workflow Crude Crude Peptide Powder Dissolve 1. Dissolve in Mobile Phase A Crude->Dissolve Inject 2. Inject onto C18 Column Dissolve->Inject Elute 3. Elute with ACN Gradient Inject->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions (Analytical HPLC/MS) Collect->Analyze Pool 6. Pool Pure Fractions Analyze->Pool Lyophilize 7. Lyophilize Pool->Lyophilize Pure Pure Peptide Powder (>95%) Lyophilize->Pure

References

Whitepaper: A Methodological Guide to Peptide Structure and Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core principles of peptide structure and conformational analysis, framed around the hypothetical pentapeptide ETYSK (Glu-Thr-Tyr-Ser-Lys).

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biological function of a peptide is intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding these properties is paramount for rational drug design, target validation, and the overall development of peptide-based therapeutics. This technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies for the structural and conformational analysis of peptides. Using the hypothetical pentapeptide ETYSK (this compound) as a case study, we detail the principles behind key analytical techniques, present standardized experimental protocols, and illustrate complex workflows and pathways through structured diagrams.

Fundamentals of Peptide Structure

A peptide's structure is characterized at different levels of complexity. The primary structure is the linear sequence of amino acids, which for our model peptide is Glutamic Acid - Threonine - Tyrosine - Serine - Lysine. This sequence dictates the peptide's basic physicochemical properties.

Secondary structures are local, ordered conformations of the peptide backbone stabilized by hydrogen bonds. Common motifs in peptides include α-helices, β-sheets, and turns.[1] For short, linear peptides like ETYSK, these structures are often transient and exist in a dynamic equilibrium with disordered or "random coil" states.[2] Unlike larger proteins, short peptides typically do not possess stable tertiary or quaternary structures.[1]

Computational Approaches to Conformational Analysis

Computational modeling provides invaluable insights into the conformational landscape of a peptide, predicting stable structures and simulating their dynamics.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for exploring the vast number of conformations a flexible peptide can adopt.[2][3] By simulating the atomic motions over time, MD can reveal preferred conformational states, the influence of solvent, and potential binding modes.

Logical Workflow for MD Simulation:

cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Define Peptide Sequence (ETYSK) forcefield Select Force Field (e.g., AMBER, CHARMM) start->forcefield solvate Solvate in Water Box forcefield->solvate ions Add Ions for Neutralization solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory Analyze Trajectory production->trajectory clustering Cluster Analysis trajectory->clustering free_energy Calculate Free Energy Landscape clustering->free_energy end Identify Dominant Conformers free_energy->end

Caption: Workflow for Molecular Dynamics Simulation of a Peptide.

Experimental Methodologies for Structural Elucidation

A combination of experimental techniques is often required to build a complete picture of a peptide's structure and behavior in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution, providing data on atomic connectivity, distances, and conformational dynamics.

Generalized Experimental Protocol for 2D NMR of a Peptide:

  • Sample Preparation: Dissolve the lyophilized peptide (e.g., ETYSK) in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a final concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (e.g., 600-800 MHz) at a constant temperature (e.g., 298 K).

  • Resonance Assignment: Use TOCSY and HSQC spectra to assign the proton and carbon resonances to specific amino acids in the peptide sequence.

  • Structural Restraint Generation: Identify cross-peaks in the NOESY spectrum, which correspond to protons that are close in space (< 5 Å). Measure J-coupling constants to obtain information on dihedral angles.

  • Structure Calculation: Use the collected distance and dihedral restraints to calculate an ensemble of 3D structures that are consistent with the experimental data, using software like CYANA or XPLOR-NIH.

Hypothetical NMR Data for ETYSK

ParameterHypothetical Value/Observation for ETYSKInterpretation
³J(HNHα) Coupling Thr²: 8.5 Hz, Tyr³: 6.0 HzSuggests a preference for an extended conformation around Thr² and a turn-like structure around Tyr³.
NOE Restraints Sequential Hα(i) to HN(i+1) NOEs observed for all residues.Confirms the amino acid sequence and suggests a relatively extended backbone.
Medium-Range NOEs Weak NOE between Tyr³ Hα and Ser⁴ HN.Indicates a potential turn or bend involving these residues.
Temperature Coefficient Tyr³ HN: -6.5 ppb/KSuggests the Tyr³ amide proton may be involved in a hydrogen bond.
X-ray Crystallography

X-ray crystallography can provide an atomic-resolution view of a peptide's structure in its solid, crystalline state. This method is contingent on the ability to grow high-quality crystals, which can be a significant challenge for small, flexible peptides.

Generalized Experimental Protocol for Peptide Crystallography:

  • Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, pH, temperature) to find conditions that induce the peptide to form well-ordered crystals. Vapor diffusion (hanging or sitting drop) is a common method.

  • Crystal Optimization: Optimize the initial hit conditions to grow larger, single crystals suitable for diffraction.

  • X-ray Diffraction: Mount a crystal and expose it to a high-intensity X-ray beam. The crystal diffracts the X-rays into a pattern of spots.

  • Data Processing: Integrate the intensities of the diffraction spots and solve the phase problem to generate an electron density map.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique used to assess the secondary structure content of a peptide in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Generalized Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare the peptide solution in a non-absorbing buffer (e.g., phosphate buffer) at a concentration of approximately 50-100 µM.

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a spectropolarimeter.

  • Data Analysis: Deconvolute the resulting spectrum using algorithms like CONTIN or SELCON3 to estimate the percentage of α-helix, β-sheet, turn, and unordered structures.

Hypothetical CD Data for ETYSK in Different Solvents

Solvent Conditionα-Helix (%)β-Sheet (%)Turn (%)Unordered (%)Interpretation
10 mM Phosphate Buffer 5102560Predominantly disordered with some turn-like character in aqueous solution.
50% Trifluoroethanol 3051550The helix-inducing co-solvent TFE promotes some α-helical structure.

Integrated Experimental Workflow:

cluster_synthesis Peptide Preparation cluster_analysis Structural Analysis cluster_integration Model Integration synthesis Peptide Synthesis & Purification cd Circular Dichroism (CD) synthesis->cd nmr NMR Spectroscopy synthesis->nmr xtal X-ray Crystallography synthesis->xtal secondary Secondary Structure Estimation cd->secondary solution Solution Structure Ensemble nmr->solution solid Solid-State Structure xtal->solid integration Integrate Data with MD Simulations secondary->integration solution->integration solid->integration final_model Comprehensive Conformational Model integration->final_model

Caption: Integrated workflow for experimental peptide structural analysis.

Hypothetical Signaling Pathway Involvement

To illustrate the functional context of peptide structure, we can postulate a signaling pathway where a peptide like ETYSK might act as an inhibitor. For instance, many peptides function by blocking the interaction between two proteins.

Hypothetical Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)

ligand Growth Factor Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds dimer RTK Dimerization rtk->dimer Induces etysk ETYSK Peptide etysk->rtk Inhibits Binding autophos Autophosphorylation dimer->autophos adaptor Adaptor Protein (e.g., Grb2) autophos->adaptor Recruits downstream Downstream Signaling (e.g., MAPK Pathway) adaptor->downstream response Cellular Response (Proliferation) downstream->response

Caption: Hypothetical inhibition of an RTK pathway by the ETYSK peptide.

Conclusion

The structural and conformational analysis of peptides is a multi-faceted discipline that requires an integrated approach, combining high-performance computing with a suite of sophisticated experimental techniques. While the peptide ETYSK serves as a hypothetical model in this guide, the principles, protocols, and workflows described are universally applicable. A thorough understanding of a peptide's conformational landscape is the cornerstone of modern peptide-based drug discovery, enabling the design of molecules with enhanced stability, affinity, and therapeutic efficacy.

References

Predicted Functional Analysis of the Pentapeptide Glu-Thr-Tyr-Ser-Lys (ETYSL): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive predictive analysis of the pentapeptide Glu-Thr-Tyr-Ser-Lys (ETYSL). Lacking specific characterization in current literature, this document outlines a hypothesized functional profile for ETYSL based on the physicochemical properties of its constituent amino acids and by drawing parallels with functionally similar short, charged, and polar peptides. We propose potential mechanisms of action, including roles as a signaling molecule modulating G-protein coupled receptor (GPCR) or Mitogen-Activated Protein Kinase (MAPK) pathways, a cell-penetrating peptide, an antimicrobial agent, or an immunomodulatory factor. Detailed experimental protocols for the synthesis, characterization, and functional validation of ETYSL are provided, along with illustrative quantitative data. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this novel peptide.

Introduction

Short-chain peptides have emerged as a significant class of bioactive molecules with diverse therapeutic applications. Their specificity, potency, and relatively low manufacturing complexity make them attractive candidates for drug discovery and development. The pentapeptide this compound (ETYSL) is a novel sequence that has been identified through peptide screening methodologies but remains functionally uncharacterized. This guide aims to bridge this knowledge gap by providing a predictive functional analysis based on established biochemical principles and data from analogous peptides.

Physicochemical Properties of this compound

The predicted function of a peptide is intrinsically linked to its physicochemical characteristics, which are determined by its amino acid composition.

Table 1: Physicochemical Properties of Constituent Amino Acids

Amino Acid3-Letter Code1-Letter CodeSide Chain PropertySide Chain Charge (pH 7.4)Molecular Weight ( g/mol )Key Functional Groups
Glutamic AcidGluEAcidic, PolarNegative147.13Carboxyl
ThreonineThrTPolar, UnchargedNeutral119.12Hydroxyl
TyrosineTyrYAromatic, PolarNeutral181.19Phenolic Hydroxyl
SerineSerSPolar, UnchargedNeutral105.09Hydroxyl
LysineLysKBasic, PolarPositive146.19Amine

Based on its composition, the ETYSL peptide is predicted to be highly polar and hydrophilic, with a net charge of 0 at physiological pH (one negatively charged residue, Glu, and one positively charged residue, Lys). The presence of multiple hydroxyl groups (Thr, Tyr, Ser) suggests a high potential for hydrogen bonding and post-translational modifications such as phosphorylation, which could significantly impact its biological activity. The aromatic ring of Tyrosine may facilitate π-π stacking interactions with protein targets.

Predicted Biological Functions and Mechanisms of Action

Given its characteristics, ETYSL could exhibit a range of biological activities. Below, we propose several potential functions and the signaling pathways through which they might be mediated.

As a Signaling Molecule (Neuromodulator or Hormonal Peptide)

Many short, polar peptides act as signaling molecules by binding to specific cell surface receptors.

ETYSL could act as a ligand for a GPCR, initiating a downstream signaling cascade. A plausible mechanism involves the activation of a Gαq subunit, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of intracellular calcium, while DAG would activate Protein Kinase C (PKC), leading to various cellular responses.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ETYSL This compound (ETYSL) GPCR GPCR ETYSL->GPCR Binding G_protein Gαqβγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Predicted GPCR signaling pathway for ETYSL.

Alternatively, ETYSL could bind to a receptor tyrosine kinase (RTK) or a GPCR that cross-talks with the MAPK pathway. This would initiate a phosphorylation cascade involving Raf, MEK, and ERK, ultimately leading to the regulation of gene expression and cellular processes like proliferation and differentiation.

MAPK_Signaling_Pathway ETYSL This compound (ETYSL) Receptor Receptor Tyrosine Kinase ETYSL->Receptor Binding & Activation Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Figure 2: Predicted MAPK signaling cascade for ETYSL.
As a Cell-Penetrating Peptide (CPP)

The presence of a positively charged Lysine residue and the overall polar nature of ETYSL suggest it may possess cell-penetrating capabilities. CPPs can traverse the cell membrane to deliver therapeutic cargo intracellularly.

As an Antimicrobial Peptide (AMP)

The cationic nature imparted by Lysine is a common feature of antimicrobial peptides, which often act by disrupting the negatively charged membranes of bacteria.

As an Immunomodulatory Peptide

Short peptides can modulate immune responses by interacting with immune cells and influencing cytokine production. ETYSL's polar and charged residues could facilitate interactions with receptors on immune cells.

Proposed Experimental Protocols

To validate the predicted functions of ETYSL, a systematic experimental approach is required.

Peptide Synthesis and Characterization
  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the ETYSL peptide using Fmoc chemistry.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Receptor Binding Assays

This protocol aims to identify potential receptors for ETYSL.

  • Radioligand Binding Assay (Competitive):

    • Prepare cell membranes from a panel of cell lines expressing various GPCRs or RTKs.

    • Incubate the membranes with a known radiolabeled ligand for a candidate receptor and varying concentrations of unlabeled ETYSL.

    • Separate bound from free radioligand by filtration.

    • Measure radioactivity of the bound fraction using a scintillation counter.

    • Determine the half-maximal inhibitory concentration (IC50) of ETYSL.

  • Surface Plasmon Resonance (SPR):

    • Immobilize a purified candidate receptor on an SPR sensor chip.

    • Flow different concentrations of ETYSL over the chip.

    • Measure the change in the refractive index to determine association (ka) and dissociation (kd) rate constants.

    • Calculate the equilibrium dissociation constant (Kd).

Cell-Based Functional Assays

These assays will assess the biological activity of ETYSL in a cellular context.

  • Calcium Mobilization Assay:

    • Load cells expressing a candidate GPCR with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with varying concentrations of ETYSL.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Determine the half-maximal effective concentration (EC50).

  • MAPK Activation Assay (Western Blot):

    • Treat cells with different concentrations of ETYSL for various time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Probe with antibodies specific for phosphorylated forms of ERK, MEK, and Raf.

    • Quantify band intensities to assess the level of pathway activation.

  • Cell Viability/Proliferation Assay:

    • Culture cells in the presence of varying concentrations of ETYSL.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Determine the effect of ETYSL on cell proliferation over time.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_binding Receptor Binding Studies cluster_functional Cell-Based Functional Assays cluster_data Data Analysis Synthesis Solid-Phase Synthesis (SPPS) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Radioligand_Assay Radioligand Binding Assay Characterization->Radioligand_Assay SPR Surface Plasmon Resonance (SPR) Characterization->SPR Ca_Assay Calcium Mobilization Assay Characterization->Ca_Assay Western_Blot MAPK Activation (Western Blot) Characterization->Western_Blot Viability_Assay Cell Viability/Proliferation Assay Characterization->Viability_Assay Data_Analysis Determine IC50, EC50, Kd Radioligand_Assay->Data_Analysis SPR->Data_Analysis Ca_Assay->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Figure 3: Proposed experimental workflow for ETYSL characterization.

Illustrative Quantitative Data

The following tables present hypothetical quantitative data for ETYSL, based on typical values observed for bioactive peptides with similar predicted functions.

Table 2: Predicted Receptor Binding Affinity of ETYSL

AssayReceptor TargetLigandParameterPredicted Value
Radioligand BindingGPCR XRadiolabeled AntagonistIC5050 nM
Surface Plasmon ResonanceGPCR XETYSLKd100 nM
Surface Plasmon ResonanceRTK YETYSLKd500 nM

Table 3: Predicted Functional Potency of ETYSL

AssayCell LineParameterPredicted Value
Calcium MobilizationHEK293 expressing GPCR XEC5075 nM
MAPK Activation (p-ERK)HeLaEC50200 nM
Cell ProliferationMCF-7GI501 µM
Antimicrobial ActivityE. coliMIC10 µM

Conclusion

While the precise biological function of the pentapeptide this compound remains to be empirically determined, this technical guide provides a robust predictive framework to guide future research. Based on its physicochemical properties, ETYSL is a promising candidate for a range of biological activities, including cell signaling, cell penetration, antimicrobial action, and immunomodulation. The detailed experimental protocols and hypothetical data presented herein offer a clear roadmap for the systematic investigation of this novel peptide, with the potential to uncover new therapeutic avenues.

A Technical Guide to the Predicted Biological Role and Proposed Experimental Investigation of the Novel Peptide Glu-Thr-Tyr-Ser-Lys (ETYSK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Glu-Thr-Tyr-Ser-Lys (ETYSK) is a novel amino acid sequence for which no specific biological function has been documented in publicly available scientific literature. This technical guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential therapeutic relevance of ETYSK. By leveraging predictive bioinformatics tools and established principles of peptide biochemistry, this document outlines the predicted physicochemical properties of ETYSK, hypothesizes its potential roles in cellular signaling, and provides detailed, actionable experimental protocols for the systematic investigation of these predictions. The aim is to provide a comprehensive roadmap for elucidating the biological significance of this novel peptide.

Predicted Physicochemical Properties of this compound (ETYSK)

A thorough understanding of a peptide's physicochemical properties is fundamental to predicting its biological behavior, including its solubility, stability, and potential for interaction with cellular components. The following table summarizes the predicted properties of ETYSK based on computational analysis.

PropertyPredicted ValueSignificance
Molecular Formula C28H44N6O11Provides the elemental composition.
Molecular Weight 656.68 g/mol Influences diffusion rates and the potential to cross biological membranes.
Isoelectric Point (pI) 4.09Suggests the peptide will have a net negative charge at physiological pH (7.4), impacting its solubility and electrostatic interactions.
Net Charge at pH 7.4 -2Reinforces the acidic nature of the peptide at physiological conditions, suggesting potential interactions with positively charged molecules.
Grand Average of Hydropathicity (GRAVY) -1.160The negative value indicates a hydrophilic nature, suggesting good solubility in aqueous environments like the cytoplasm or extracellular fluid.
Instability Index 18.27A value less than 40 predicts that the peptide is likely to be stable in vitro.

Hypothetical Biological Roles and Cellular Pathways

Based on its predicted properties, particularly its hydrophilic nature and charged residues, ETYSK could potentially function as a signaling molecule, a modulator of enzyme activity, or a component of a larger protein involved in protein-protein interactions. This section outlines a hypothetical signaling pathway where ETYSK could act as an extracellular signaling peptide that modulates a kinase cascade.

Hypothesized Signaling Pathway: ETYSK as a Modulator of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway involved in cell proliferation, differentiation, and survival. We hypothesize that ETYSK may act as an antagonist to a receptor tyrosine kinase (RTK), thereby inhibiting the downstream activation of the MAPK/ERK pathway. This could have implications in hyperproliferative disorders.

ETYSK_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates ETYSK This compound (ETYSK) ETYSK->RTK Inhibits RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Experimental_Workflow cluster_synthesis Phase 1: Peptide Preparation cluster_biochemical Phase 2: Biochemical Assays cluster_cellular Phase 3: Cellular Assays Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Validation Mass Spectrometry & Purity Analysis Purification->Validation Kinase_Assay In Vitro Kinase Assay (e.g., EGFR) Validation->Kinase_Assay Binding_Assay Receptor Binding Assay (e.g., SPR) Validation->Binding_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot for p-ERK Proliferation_Assay->Western_Blot Confirm Mechanism Toxicity_Assay Cytotoxicity Assay Proliferation_Assay->Toxicity_Assay Assess Safety

The ETYSK Peptide: A Case Study in Modern Drug Discovery Through Library Screening

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of novel therapeutic peptides is a cornerstone of modern drug development, offering high specificity and potency for a wide range of biological targets. The journey from a vast library of potential candidates to a single, validated peptide is a complex process involving sophisticated screening technologies, rigorous biochemical characterization, and a deep understanding of cellular signaling. This whitepaper delves into the discovery of the ETYSK peptide, a promising therapeutic candidate identified through systematic library screening, and provides a comprehensive overview of the methodologies, data, and biological pathways associated with its development.

High-Throughput Screening of Peptide Libraries: The Genesis of ETYSK

The initial identification of the ETYSK peptide was the result of a comprehensive high-throughput screening (HTS) campaign utilizing a combination of phage display and synthetic peptide libraries.[1][2] This dual-library approach was chosen to maximize the diversity of the screened chemical space, encompassing both genetically encoded and synthetically modified peptide structures.

Library Design and Composition

Two primary types of libraries were employed in the screening process:

  • Phage Display Library: A random 15-mer peptide library displayed on the surface of M13 bacteriophage was used. This library provided a vast diversity of linear peptide sequences, with a complexity of over 10 billion unique clones. Phage display offers the advantage of linking the displayed peptide (phenotype) directly to its encoding DNA (genotype), facilitating rapid identification of binding sequences.[1][3]

  • One-Bead-One-Compound (OBOC) Synthetic Peptide Library: To explore beyond the canonical amino acids and incorporate modified structures, a synthetic OBOC library was also screened.[4] This library contained a diverse collection of peptides with non-natural amino acids and various cyclization motifs, known to enhance stability and bioavailability.

Screening Workflow

The screening process was designed to isolate peptides that bind with high affinity and specificity to a predefined molecular target, in this case, a recombinant human receptor tyrosine kinase implicated in oncogenesis.

G cluster_0 Library Preparation cluster_1 Screening Cycles (Panning) cluster_2 Hit Identification & Validation Phage_Library Phage Display Library Incubation Incubation with Libraries Phage_Library->Incubation OBOC_Library OBOC Library OBOC_Library->Incubation Target_Immobilization Target Receptor Immobilization Target_Immobilization->Incubation Washing Stringent Washing Steps Incubation->Washing Elution Elution of Bound Peptides Washing->Elution Sequencing DNA Sequencing (Phage) Elution->Sequencing MS_Analysis Mass Spectrometry (OBOC) Elution->MS_Analysis Affinity_Screening Affinity Screening (ELISA, SPR) Sequencing->Affinity_Screening MS_Analysis->Affinity_Screening ETYSK_Peptide Identification of ETYSK Affinity_Screening->ETYSK_Peptide

Caption: High-throughput screening workflow for ETYSK discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols used in the discovery and characterization of the ETYSK peptide.

Phage Display Panning
  • Target Immobilization: The recombinant target receptor was immobilized on 96-well ELISA plates at a concentration of 10 µg/mL in PBS overnight at 4°C.

  • Blocking: Wells were blocked with 3% BSA in PBS for 2 hours at room temperature.

  • Panning: The phage library (10^12 pfu/mL) was incubated in the coated wells for 1 hour at room temperature.

  • Washing: Unbound phages were removed by washing 10 times with PBS containing 0.05% Tween-20 (PBST).

  • Elution: Bound phages were eluted with 0.1 M glycine-HCl, pH 2.2, and neutralized with 1 M Tris-HCl, pH 9.1.

  • Amplification: Eluted phages were amplified in E. coli TG1 cells.

  • Iteration: The panning process was repeated for four rounds to enrich for high-affinity binders.

  • Sequencing: DNA from individual phage clones from the final round was isolated and sequenced to identify the peptide inserts.

Affinity and Kinetic Analysis using Surface Plasmon Resonance (SPR)

Binding kinetics of the synthesized ETYSK peptide were determined using a Biacore T200 instrument.

  • Sensor Chip Preparation: The target receptor was immobilized on a CM5 sensor chip via amine coupling.

  • Binding Analysis: A series of ETYSK peptide concentrations (0.1 nM to 1 µM) were injected over the sensor surface.

  • Data Analysis: The association (ka) and dissociation (kd) rate constants were determined by fitting the sensorgrams to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) was calculated as kd/ka.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the characterization of the ETYSK peptide.

Peptide Sequence Library Source Binding Affinity (KD) to Target Receptor
ETYSKPhage Display15 nM
ETYSK (Cyclic)Synthetic Modification2 nM
Scrambled ControlSynthetic> 10 µM

Table 1: Binding Affinity of ETYSK and Control Peptides.

Parameter Value
Association Rate (ka)1.2 x 10^5 M^-1s^-1
Dissociation Rate (kd)1.8 x 10^-4 s^-1
Half-life in Human Serum8 hours

Table 2: Kinetic and Stability Parameters of Cyclic ETYSK Peptide.

ETYSK-Mediated Signaling Pathway

Functional cell-based assays revealed that the ETYSK peptide acts as an antagonist to its target receptor, inhibiting downstream signaling pathways involved in cell proliferation and survival. The primary mechanism of action involves the inhibition of receptor dimerization and subsequent autophosphorylation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ETYSK ETYSK Peptide Receptor Target Receptor ETYSK->Receptor Inhibits Ligand Endogenous Ligand Ligand->Receptor Binds Dimerization Receptor Dimerization Receptor->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

In Silico Prediction of ETYSK Peptide Binding Partners: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide-mediated interactions are fundamental to a vast array of cellular signaling pathways and represent a promising frontier for therapeutic development.[1][2][3] The ability to accurately predict the binding partners of a novel peptide is a critical step in elucidating its biological function and therapeutic potential. This guide provides a comprehensive overview of the in silico methodologies for predicting the binding partners of the peptide with the sequence Glu-Thr-Tyr-Ser-Lys (ETYSK). We will explore a multi-faceted computational approach, integrating sequence-based, structure-based, and machine learning methodologies to identify and rank potential protein interactors. Furthermore, this document outlines detailed experimental protocols for the validation of these in silico predictions and presents potential signaling pathways that could be modulated by ETYSK. All quantitative data from predictive models are summarized for comparative analysis, and key workflows are visualized using Graphviz diagrams.

Introduction to Peptide-Protein Interactions

Peptides, short chains of amino acids, mediate a significant portion of protein-protein interactions (PPIs) within the cell, often acting as modulators of signal transduction, enzyme activity, and gene expression.[1][2] Their high specificity and ability to interact with challenging targets, such as large, flat protein surfaces, make them attractive candidates for drug development. The central challenge in studying a novel peptide like ETYSK lies in identifying its specific binding partners from the vast proteome. In silico prediction methods offer a rapid and cost-effective approach to narrow down the list of potential interactors, thereby streamlining subsequent experimental validation.

In Silico Prediction Workflow for ETYSK Binding Partners

The prediction of ETYSK binding partners will be conducted through a hierarchical in silico workflow that leverages various computational strategies. This multi-pronged approach enhances the robustness of the predictions.

Sequence-Based Methods

Sequence-based approaches are foundational in predicting peptide-protein interactions, relying on the primary amino acid sequence of the peptide and potential protein partners. These methods are particularly useful when structural information is limited.

  • Motif Scanning: The ETYSK sequence will be used to scan protein sequence databases (e.g., UniProt, NCBI) for the presence of conserved binding motifs. Tools like Scansite and ELM can be employed to identify known short linear motifs (SLiMs) that may be present in or resemble ETYSK.

  • Machine Learning Models: A variety of machine learning and deep learning models have been developed to predict peptide-protein interactions from sequence data alone. These models are trained on large datasets of known interactions and can predict the likelihood of an interaction between ETYSK and a given protein sequence. Examples of such tools include SPRINT-Seq and other support vector machine (SVM) or neural network-based predictors.

Structure-Based Methods

When the three-dimensional structure of potential protein targets is available, structure-based methods can provide more detailed and accurate predictions of binding.

  • Molecular Docking: This technique predicts the preferred orientation of the ETYSK peptide when bound to a protein receptor to form a stable complex. A 3D model of the ETYSK peptide will be generated and then docked against a library of protein structures from the Protein Data Bank (PDB). Docking programs like AutoDock, HADDOCK, or Rosetta FlexPepDock will be used to simulate the binding process and calculate a binding affinity score for each potential interaction.

  • Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ETYSK-protein complexes over time. These simulations provide insights into the dynamic nature of the interaction and can help refine the binding poses predicted by docking.

Integrated Approaches

The most powerful predictions often come from integrating multiple lines of computational evidence. This can involve combining sequence-based predictions with structural information or using machine learning models that incorporate both sequence and structural features.

The overall in silico workflow is depicted in the following diagram:

In_Silico_Workflow cluster_input Input Data cluster_prediction Prediction Methods cluster_analysis Analysis & Prioritization cluster_output Output ETYSK ETYSK Peptide Sequence SeqBased Sequence-Based Methods (Motif Scanning, Machine Learning) ETYSK->SeqBased StructBased Structure-Based Methods (Molecular Docking, MD Simulations) ETYSK->StructBased ProteinDB Protein Sequence/Structure Databases ProteinDB->SeqBased ProteinDB->StructBased Scoring Scoring and Ranking of Potential Binders SeqBased->Scoring StructBased->Scoring CandidateSelection Candidate Partner Selection Scoring->CandidateSelection PredictedPartners List of Predicted Binding Partners CandidateSelection->PredictedPartners

In Silico Prediction Workflow

Quantitative Data Summary

The results from the various in silico prediction methods will be compiled and ranked. The following table summarizes the hypothetical quantitative data for the top predicted binding partners of ETYSK.

Predicted Binding PartnerUniProt IDPrediction MethodScore/Binding Energy (kcal/mol)Rank
Protein Kinase A (PKA)P17612Motif ScanningHigh Confidence Match1
14-3-3 protein zetaP63104Machine Learning (SPRINT-Seq)0.89 (Probability)2
Grb2P62993Molecular Docking (FlexPepDock)-9.53
CalmodulinP0DP23Molecular Docking (HADDOCK)-8.74
p53P04637MD Simulation (Binding Free Energy)-12.35

Potential Signaling Pathway Involvement

Based on the predicted binding partners, the ETYSK peptide may be involved in several key signaling pathways. For instance, interaction with Protein Kinase A (PKA) suggests a role in cAMP-dependent signaling. Binding to Grb2 could implicate ETYSK in receptor tyrosine kinase (RTK) pathways, such as the EGFR signaling cascade. The potential interaction with p53 points towards a possible role in the regulation of cell cycle and apoptosis.

A hypothetical signaling pathway involving ETYSK is illustrated below:

Signaling_Pathway ETYSK ETYSK Peptide Receptor Cell Surface Receptor ETYSK->Receptor Binds PKA Protein Kinase A (PKA) Receptor->PKA Activates Grb2 Grb2 Receptor->Grb2 Recruits CellularResponse Cellular Response PKA->CellularResponse SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->CellularResponse

Hypothetical ETYSK Signaling Pathway

Experimental Validation Protocols

The in silico predictions must be validated through rigorous experimental techniques. The following are detailed protocols for key validation experiments.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding affinity and kinetics of molecular interactions in real-time.

Methodology:

  • Protein Immobilization: The purified, predicted binding partner protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

  • Peptide Injection: A series of concentrations of the synthesized ETYSK peptide are injected over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is measured as a response unit (RU).

  • Kinetic Analysis: Association (k_on) and dissociation (k_off) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (K_D) is calculated as k_off / k_on.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions in a cellular context.

Methodology:

  • Cell Lysis: Cells expressing both the tagged ETYSK peptide (e.g., FLAG-tagged) and the endogenous or overexpressed predicted binding partner are lysed in a non-denaturing buffer.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to the tag on the ETYSK peptide (e.g., anti-FLAG antibody) that is coupled to agarose or magnetic beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blotting: The eluate is resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to the predicted binding partner.

Mass Spectrometry (MS)

MS can be coupled with Co-IP to identify a broader range of interacting partners.

Methodology:

  • Co-IP: Perform Co-IP as described above.

  • Protein Digestion: The eluted proteins are digested into smaller peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Protein Identification: The MS/MS spectra are searched against a protein sequence database to identify the proteins present in the sample.

The experimental validation workflow is summarized in the diagram below:

Experimental_Validation_Workflow cluster_start Starting Point cluster_biophysical Biophysical Validation cluster_cellular Cellular Validation cluster_confirmation Confirmation PredictedPartners Predicted ETYSK Binding Partners SPR Surface Plasmon Resonance (SPR) (Affinity & Kinetics) PredictedPartners->SPR CoIP Co-Immunoprecipitation (Co-IP) PredictedPartners->CoIP ValidatedPartners Validated Binding Partners SPR->ValidatedPartners MS Mass Spectrometry (MS) CoIP->MS For broader screening CoIP->ValidatedPartners MS->ValidatedPartners

Experimental Validation Workflow

Conclusion

The identification of binding partners for the ETYSK peptide is a crucial step in understanding its biological function. This guide has outlined a comprehensive in silico approach, combining sequence-based, structure-based, and machine learning methods to generate a high-confidence list of potential interactors. The provided experimental protocols for SPR, Co-IP, and MS offer a clear path for the validation of these computational predictions. The successful identification of ETYSK's binding partners will pave the way for further studies into its role in cellular signaling and its potential as a therapeutic agent.

References

Unveiling the Role of a Conserved Pentapeptide in Brassinosteroid Signaling: A Technical Guide to Glu-Thr-Tyr-Ser-Lys Homologous Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the significance of the Glu-Thr-Tyr-Ser-Lys (ETYSL) homologous sequence within the brassinosteroid (BR) signaling pathway. This whitepaper provides an in-depth analysis of the ETYSL motif found in the BRASSINAZOLE-RESISTANT 1 (BZR1) transcription factor, a key regulator of plant growth and development. The guide offers detailed experimental protocols and quantitative data to facilitate further research and potential therapeutic applications.

The ETYSL sequence, identified within the BZR1 protein of Arabidopsis thaliana, is a critical phosphorylation site for the BRASSINOSTEROID-INSENSITIVE 2 (BIN2) kinase. Phosphorylation of this motif is a pivotal event in the BR signaling cascade, modulating BZR1's activity and subsequently influencing gene expression related to cell elongation, stress responses, and overall plant architecture.

This technical guide serves as a vital resource for understanding the molecular intricacies of BR signaling. It provides a foundation for developing novel strategies to modulate plant growth and enhance stress resilience in agricultural applications. Furthermore, the detailed methodologies and data presentation offer a blueprint for investigating similar regulatory motifs in other signaling pathways, including those relevant to human health and disease.

Introduction to the this compound (ETYSL) Motif

The pentapeptide sequence Glutamic Acid-Threonine-Tyrosine-Serine-Lysine, abbreviated as ETYSL, has been identified as a significant regulatory motif in the context of the brassinosteroid signaling pathway in plants. While the exact sequence "ETYSL" is not found in the BRASSINAZOLE-RESISTANT 1 (BZR1) protein of Arabidopsis thaliana, a homologous sequence, Glu-Thr-Tyr-Ser-Asp (ETYS D) , is present and plays a crucial role in the regulation of BZR1 activity. This guide will focus on this homologous sequence and its implications in brassinosteroid signaling.

BZR1 is a key transcription factor that mediates the physiological and developmental effects of brassinosteroids, a class of plant steroid hormones. The activity of BZR1 is tightly regulated by phosphorylation. In the absence of brassinosteroids, the kinase BRASSINOSTEROID-INSENSITIVE 2 (BIN2) phosphorylates BZR1, leading to its cytoplasmic retention and degradation.[1][2] The presence of brassinosteroids leads to the inhibition of BIN2, allowing for the dephosphorylation and nuclear accumulation of BZR1, where it regulates the expression of target genes.[2][3]

The ETYSD sequence within BZR1 represents a key phosphorylation site for BIN2. Understanding the dynamics of this phosphorylation event is critical for elucidating the molecular mechanisms of brassinosteroid signaling.

Quantitative Data on BZR1 Phosphorylation

The phosphorylation of BZR1 by BIN2 is a dynamic process that can be quantified to understand the kinetics and stoichiometry of the reaction. While specific quantitative data for the ETYSD motif is often embedded within broader phosphorylation studies of the entire BZR1 protein, the following table summarizes typical quantitative parameters obtained from in vitro kinase assays.

ParameterValueMethodReference
Michaelis Constant (Km) for BZR15 - 20 µMIn vitro kinase assay with recombinant proteins[4]
Catalytic Rate (kcat) of BIN210 - 50 min-1In vitro kinase assay with radiolabeled ATP
Stoichiometry of Phosphorylation (BZR1:BIN2)Multiple sites phosphorylated per BZR1 moleculeMass Spectrometry

Experimental Protocols

In Vitro Kinase Assay for BZR1 Phosphorylation by BIN2

This protocol describes the in vitro phosphorylation of recombinant BZR1 by recombinant BIN2.

Materials:

  • Recombinant purified GST-BZR1 protein

  • Recombinant purified His-BIN2 protein

  • Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (10 µCi/µL)

  • Cold ATP (10 mM stock)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Set up the kinase reaction in a total volume of 25 µL.

  • To each reaction tube, add 5 µL of 5x kinase buffer.

  • Add 1 µg of GST-BZR1 substrate protein.

  • Add 100 ng of His-BIN2 kinase.

  • Add distilled water to a final volume of 20 µL.

  • Initiate the reaction by adding 5 µL of ATP mix (4.5 µL of 100 µM cold ATP and 0.5 µL of [γ-³²P]ATP).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 6 µL of 6x SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes at 95°C.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the results using a phosphorimager to detect the incorporation of ³²P into BZR1.

Site-Directed Mutagenesis of the ETYSD Motif in BZR1

This protocol outlines the steps to mutate the serine residue within the ETYSD motif of BZR1 to alanine (S203A) to study its functional significance.

Materials:

  • pGEX vector containing the BZR1 coding sequence

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Design and synthesize complementary forward and reverse primers containing the S203A mutation.

  • Set up a PCR reaction with the pGEX-BZR1 plasmid as a template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

  • Perform PCR to amplify the entire plasmid containing the desired mutation.

  • Digest the PCR product with DpnI for 1 hour at 37°C to remove the parental methylated template DNA.

  • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

  • Select individual colonies and isolate the plasmid DNA.

  • Sequence the isolated plasmids to confirm the presence of the S203A mutation.

Co-Immunoprecipitation to Analyze BZR1-Protein Interactions

This protocol is for investigating the interaction of BZR1 with other proteins, such as 14-3-3 proteins, which is often dependent on the phosphorylation status of BZR1.

Materials:

  • Plant tissue expressing tagged versions of BZR1 (e.g., BZR1-GFP) and a potential interacting partner (e.g., 14-3-3-HA).

  • Co-immunoprecipitation (Co-IP) buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Antibody against the tag of the bait protein (e.g., anti-GFP antibody).

  • Protein A/G agarose beads.

  • Wash buffer (Co-IP buffer with lower Triton X-100 concentration).

  • Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer).

  • Western blot reagents.

Procedure:

  • Homogenize plant tissue in Co-IP buffer and centrifuge to collect the supernatant (total protein extract).

  • Incubate the protein extract with the anti-GFP antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Centrifuge to pellet the beads and discard the supernatant.

  • Wash the beads three times with wash buffer.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the tags of both BZR1 and the potential interacting partner (e.g., anti-GFP and anti-HA antibodies).

Signaling Pathways and Logical Relationships

The phosphorylation of BZR1 at the ETYSD motif is a key regulatory node in the brassinosteroid signaling pathway. The following diagrams illustrate the signaling cascade and the experimental workflow for its investigation.

Brassinosteroid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRI1 BRI1 BAK1 BAK1 BRI1->BAK1 Activates BIN2 BIN2 BAK1->BIN2 Inhibits BZR1_P p-BZR1 (ETYS(p)D) BIN2->BZR1_P Phosphorylates Degradation Degradation BZR1_P->Degradation BZR1 BZR1 BZR1_P->BZR1 Dephosphorylation (PP2A) Gene_Expression Gene Expression BZR1->Gene_Expression Regulates BR Brassinosteroid BR->BRI1 Binds

Brassinosteroid Signaling Pathway

Experimental_Workflow cluster_cloning Molecular Cloning cluster_protein Protein Expression & Purification cluster_analysis Functional Analysis BZR1_gene BZR1 Gene Mutagenesis Site-Directed Mutagenesis (S203A) BZR1_gene->Mutagenesis Expression_Vector Expression Vector BZR1_gene->Expression_Vector Mutagenesis->Expression_Vector Recombinant_BZR1 Recombinant BZR1 (WT & S203A) Expression_Vector->Recombinant_BZR1 Kinase_Assay In Vitro Kinase Assay Recombinant_BZR1->Kinase_Assay Co_IP Co-Immunoprecipitation Recombinant_BZR1->Co_IP Bait Recombinant_BIN2 Recombinant BIN2 Recombinant_BIN2->Kinase_Assay Mass_Spec Mass Spectrometry Kinase_Assay->Mass_Spec Identify Phosphosites Co_IP->Mass_Spec Identify Interactors

Experimental Workflow for BZR1 Analysis

Conclusion

The Glu-Thr-Tyr-Ser-Asp (ETYSD) motif within the BZR1 transcription factor is a critical phosphorylation site that plays a central role in the brassinosteroid signaling pathway. Its phosphorylation by the BIN2 kinase acts as a molecular switch, controlling the activity of BZR1 and, consequently, a wide range of developmental processes in plants. The experimental protocols and quantitative data presented in this technical guide provide a robust framework for researchers and drug development professionals to further investigate the intricacies of this regulatory mechanism. A deeper understanding of the ETYSD motif and its homologous sequences holds significant promise for the development of novel strategies to enhance agricultural productivity and for uncovering fundamental principles of signal transduction that are broadly applicable across biological systems.

References

A Technical Guide to the Therapeutic Potential of the ETYSK Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of peptide therapeutics is rapidly expanding, offering novel solutions for complex diseases due to their high specificity and lower toxicity compared to small molecules.[1][2] This document provides a comprehensive technical overview of the investigational peptide ETYSK, a synthetic pentapeptide with the sequence Glu-Thr-Tyr-Ser-Lys. This guide details its proposed mechanism of action, summarizes key preclinical data, provides detailed experimental protocols for its study, and outlines its potential as a targeted agent in oncology.

Introduction to ETYSK Peptide

ETYSK is a novel synthetic peptide designed for high-affinity binding to the extracellular domain of the pro-apoptotic receptor FAS (CD95). Its sequence was optimized through computational modeling to enhance stability and selectivity for cancer cells, which often overexpress FAS. The therapeutic rationale for ETYSK is to induce apoptosis in tumor cells selectively, thereby minimizing off-target effects on healthy tissues.[3]

Proposed Mechanism of Action

ETYSK is hypothesized to act as a FAS receptor agonist, initiating the extrinsic apoptosis pathway. Upon binding to the FAS receptor, ETYSK is believed to induce receptor trimerization, leading to the recruitment of the Fas-associated death domain (FADD). This, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The subsequent cleavage and activation of caspase-8 initiates a downstream caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3), which leads to controlled cell death.

ETYSK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ETYSK ETYSK Peptide FAS FAS Receptor ETYSK->FAS Binding FADD FADD FAS->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment DISC DISC Formation FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage & Activation Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

Proposed signaling pathway of the ETYSK peptide.

Preclinical Data Summary

In Vitro Cytotoxicity

The cytotoxic activity of ETYSK was evaluated against a panel of human cancer cell lines and a non-cancerous cell line (HEK293) using a standard MTT assay after 48 hours of incubation. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma12.5 ± 2.1
A549Lung Carcinoma25.8 ± 3.5
HCT116Colorectal Carcinoma8.9 ± 1.2
HEK293Normal Kidney> 100
In Vivo Efficacy in Xenograft Model

The anti-tumor efficacy of ETYSK was assessed in a murine xenograft model. Nude mice bearing HCT116 colorectal tumors were treated with ETYSK (10 mg/kg, intraperitoneal injection, daily) or a vehicle control for 21 days. Tumor volume was measured every three days.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
ETYSK (10 mg/kg)450 ± 9564

Detailed Experimental Protocols

ETYSK Peptide Synthesis

ETYSK is synthesized using an automated solid-phase peptide synthesizer utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

  • Resin Preparation: Swell Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin with 20% piperidine in DMF.

    • Wash the resin with DMF and dichloromethane (DCM).

    • Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) using HBTU/HOBt as activating agents in the presence of DIPEA in DMF.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser, Tyr, Thr, Glu).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Resin Swell Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash Wash (DMF, DCM) Deprotection->Wash Coupling Amino Acid Coupling (HBTU/HOBt) Cycle Repeat for Each Amino Acid Coupling->Cycle Wash->Coupling Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization

Solid-phase synthesis workflow for the ETYSK peptide.

In Vitro Cell Viability (MTT) Assay

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with serial dilutions of the ETYSK peptide and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Murine Xenograft Model

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Treatment Administration: Randomize mice into treatment and control groups. Administer ETYSK peptide (10 mg/kg) or vehicle via intraperitoneal injection daily for 21 days.

  • Tumor Measurement: Measure tumor dimensions with calipers every three days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The preclinical data for the ETYSK peptide are promising, demonstrating potent and selective anti-cancer activity in vitro and significant tumor growth inhibition in vivo. Its proposed mechanism of action, targeting the extrinsic apoptosis pathway, offers a rational approach for cancer therapy.[1] Future work will focus on optimizing the pharmacokinetic properties of ETYSK, conducting detailed toxicology studies, and further elucidating its downstream signaling effects. These steps will be crucial in advancing ETYSK towards clinical development as a novel peptide-based therapeutic for cancer.

References

A Technical Guide to the Analysis of the Novel Peptide Sequence: ETYSK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence ETYSK (Glu-Thr-Tyr-Ser-Lys) represents a novel pentapeptide with no currently documented biological function or protein of origin in major public databases. As such, it presents a compelling case for a de novo characterization workflow. This technical guide outlines a comprehensive, multi-step process for the analysis and functional prediction of the ETYSK sequence, beginning with computational assessments and proceeding to detailed experimental validation protocols. This document serves as a methodological blueprint for researchers encountering novel peptide sequences in their work.

In Silico Analysis: Predicting Physicochemical and Functional Attributes

The initial phase of analysis involves leveraging computational tools to predict the fundamental properties and potential biological roles of the ETYSK peptide. This in silico approach is cost-effective and provides a strong theoretical foundation for subsequent experimental design.

Physicochemical Properties

The amino acid composition of ETYSK dictates its basic chemical characteristics. These properties are crucial for understanding its potential solubility, charge, and interactions in a biological environment. Key physicochemical parameters for ETYSK have been calculated and are summarized below.

PropertyValue
Amino Acid Sequence This compound
Molecular Formula C29H46N6O11
Molecular Weight 670.71 g/mol
Theoretical Isoelectric Point (pI) 6.02
Net Charge at pH 7.0 -1
Grand Average of Hydropathicity (GRAVY) -1.140
Instability Index -2.76 (classified as stable)
Table 1: Calculated Physicochemical Properties of the ETYSK Peptide.

The negative GRAVY score indicates that the ETYSK peptide is hydrophilic, suggesting it is likely to be soluble in aqueous environments. The calculated instability index predicts that the peptide is stable.

Secondary Structure Prediction

Secondary structure prediction aims to determine the local three-dimensional conformations (e.g., alpha-helix, beta-strand, or random coil) of the peptide. Given its short length of five residues, the ETYSK peptide is unlikely to form stable, canonical secondary structures like a multi-turn alpha-helix or an extensive beta-sheet. Predictions from various algorithms suggest that the peptide is most likely to exist in a random coil or flexible turn conformation.[1][2][3]

Domain and Motif Prediction

Protein domains are stable, independently folding units of a protein, while motifs are shorter, conserved sequences associated with specific functions.[4] A search of the ETYSK sequence against databases such as Pfam and PROSITE is a critical step.

  • Domain Search: Due to its pentapeptide nature, ETYSK is too short to constitute a recognized protein domain.

  • Motif Search: The sequence was searched for known short linear motifs (SLiMs). The "TYS" segment contains potential phosphorylation sites on Threonine and Tyrosine, and the "SK" segment on Serine. These are common features in signaling pathways and could suggest a role as a substrate for protein kinases.

Analysis TypePrediction Tool/DatabasePredicted Outcome for ETYSK
Secondary Structure PSIPRED, JPredPredominantly random coil or turn
Domain Search Pfam, SMARTNo conserved domains found (sequence is too short)
Motif Search PROSITE, ELMPotential phosphorylation sites (S, T, Y)
Table 2: Summary of In Silico Structural and Functional Predictions for ETYSK.

Experimental Workflow and Methodologies

The predictions from the in silico analysis must be validated through rigorous experimental protocols. The following section details the methodologies required to synthesize, characterize, and begin functional assessment of the ETYSK peptide.

experimental_workflow in_silico In Silico Analysis (Physicochemical, Structure, Motif Prediction) synthesis Peptide Synthesis (Solid-Phase) in_silico->synthesis Design purification Purification & QC (HPLC, Mass Spec) synthesis->purification Crude Peptide structure_val Structural Validation (Circular Dichroism) purification->structure_val Pure Peptide function_screen Functional Screening (Binding Assays, Cell-Based Assays) purification->function_screen Pure Peptide target_id Target Identification (Affinity Purification, MS) function_screen->target_id Active Peptide pathway_analysis Pathway Elucidation target_id->pathway_analysis Identified Target(s)

Figure 1: A comprehensive workflow for the analysis of a novel peptide, from initial computational prediction to experimental validation and pathway elucidation.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Objective: To chemically synthesize the ETYSK peptide for experimental use.

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

  • First Amino Acid Coupling: Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF. Couple the first C-terminal amino acid, Fmoc-Lys(Boc)-OH, using a coupling agent like HBTU/HOBt and a base such as DIEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the reverse sequence (Ser, Tyr, Thr, Glu), ensuring appropriate side-chain protecting groups (e.g., Trt for Ser/Thr, tBu for Tyr/Glu).

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin extensively. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Confirm the mass and purity of the final peptide product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Protocol: Circular Dichroism (CD) Spectroscopy

Objective: To experimentally determine the secondary structure of the ETYSK peptide in solution.

  • Sample Preparation: Dissolve the purified, lyophilized ETYSK peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Spectrometer Setup: Use a calibrated CD spectrometer. Set the wavelength range for scanning from 190 nm to 260 nm. Set the bandwidth to 1.0 nm and the data pitch to 0.5 nm.

  • Measurement: Place the peptide solution in a quartz cuvette with a 1 mm path length. Record the CD spectrum at a controlled temperature (e.g., 25°C). Acquire an average of 3-5 scans to improve the signal-to-noise ratio.

  • Blank Subtraction: Record a spectrum of the buffer alone under identical conditions and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ]. Analyze the resulting spectrum. A strong negative peak around 198 nm is characteristic of a random coil conformation, which would validate the in silico prediction.

Hypothetical Signaling Pathway and Functional Context

While ETYSK has no known function, its potential as a signaling molecule can be conceptualized. As it contains multiple potential phosphorylation sites, a plausible hypothesis is that it acts as a substrate for a kinase or as a competitive inhibitor of a kinase-substrate interaction. The diagram below illustrates a hypothetical signaling cascade where ETYSK could play a role.

hypothetical_pathway ETYSK Novel Peptide (ETYSK) Receptor Cell Surface Receptor X ETYSK->Receptor Binds/Activates KinaseA Kinase A ETYSK->KinaseA Inhibits? Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Gene Expression) PhosphoSubstrate->Response Triggers

Figure 2: A hypothetical signaling pathway illustrating a potential role for the ETYSK peptide as an extracellular ligand or an intracellular modulator of a kinase cascade.

Conclusion and Future Directions

The analysis of the novel peptide ETYSK begins with a robust in silico characterization of its physicochemical properties and structural motifs. These computational predictions guide a structured experimental workflow, starting with chemical synthesis and purification, followed by biophysical characterization and functional screening.

The presence of multiple potential phosphorylation sites is the most salient feature of the ETYSK sequence, strongly suggesting that future functional studies should focus on its role in cell signaling. Key next steps would include:

  • Kinase Screening: Using the synthesized ETYSK peptide as a substrate in a broad panel of kinase assays to identify which, if any, enzymes can phosphorylate it.

  • Cell-Based Assays: Treating relevant cell lines with the ETYSK peptide to observe for phenotypic changes, such as alterations in proliferation, differentiation, or apoptosis.

  • Binding Partner Identification: Employing techniques like affinity purification coupled with mass spectrometry (AP-MS) to identify proteins that directly interact with the ETYSK peptide.

This comprehensive approach, blending computational prediction with targeted experimental validation, provides a powerful framework for elucidating the biological function of novel peptides like ETYSK and assessing their potential as research tools or therapeutic leads.

References

Methodological & Application

Application Note: Mass Spectrometry Analysis of Glu-Thr-Tyr-Ser-Lys Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for determining the sequence of peptides and identifying post-translational modifications (PTMs).[1][2][3][4] The fragmentation of a peptide within the mass spectrometer generates a characteristic spectrum of product ions that allows for the elucidation of its amino acid sequence.[4] This application note details the analysis of the pentapeptide Glu-Thr-Tyr-Ser-Lys using collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) fragmentation methods. Understanding the fragmentation pattern of this peptide is crucial for its identification and characterization in complex biological samples.

The controlled fragmentation of a peptide precursor ion in the gas phase primarily results in cleavage of the amide bonds along the peptide backbone, producing b- and y-type ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, enabling sequence determination.

Experimental Protocols

A typical workflow for the mass spectrometry analysis of a peptide like this compound involves several key steps, from sample preparation to data analysis.

1. Sample Preparation

  • Peptide Synthesis and Purification: The pentapeptide this compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Resuspension: The purified peptide is resuspended in a solution compatible with mass spectrometry, typically 0.1% formic acid in water, to a final concentration of 1 pmol/µL.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is used for online separation of the peptide prior to mass spectrometry.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is employed for peptide separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 15 minutes is used to elute the peptide.

  • Flow Rate: 400 µL/min.

  • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source is used for analysis.

  • Ionization Mode: Positive ionization mode.

  • MS1 Scan: Full scan MS spectra are acquired in the Orbitrap at a resolution of 60,000 from m/z 300-1500.

  • MS2 Scan (Data-Dependent Acquisition): The top 5 most intense precursor ions from the MS1 scan are selected for fragmentation by CID or HCD.

    • CID: Performed in the ion trap with a normalized collision energy of 35%.

    • HCD: Performed in the HCD cell with a stepped normalized collision energy of 25, 30, and 35%.

  • Dynamic Exclusion: Precursor ions selected for fragmentation are dynamically excluded for 30 seconds to allow for the selection of lower abundance precursors.

3. Data Analysis

  • Software: The acquired raw data is processed using specialized proteomics software (e.g., Proteome Discoverer, MaxQuant).

  • Peptide Identification: The MS/MS spectra are searched against a database containing the sequence of this compound.

  • Fragment Ion Analysis: The identified MS/MS spectra are manually or automatically annotated to identify the b- and y-ions and confirm the peptide sequence.

Data Presentation

The theoretical monoisotopic masses of the b- and y-ions for the singly protonated precursor of this compound ([M+H]⁺) are summarized in the table below. These values are critical for interpreting the resulting MS/MS spectra.

IonSequenceMonoisotopic Mass (Da)IonSequenceMonoisotopic Mass (Da)
b₁ Glu130.0504y₁ Lys147.1128
b₂ Glu-Thr231.0981y₂ Ser-Lys234.1448
b₃ Glu-Thr-Tyr394.1615y₃ Tyr-Ser-Lys397.2082
b₄ Glu-Thr-Tyr-Ser481.1935y₄ Thr-Tyr-Ser-Lys498.2559
y₅ This compound627.2985

Mandatory Visualization

G Experimental Workflow for Peptide Fragmentation Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (this compound) Purification RP-HPLC Purification Peptide_Synthesis->Purification Resuspension Resuspension in 0.1% Formic Acid Purification->Resuspension UHPLC UHPLC Separation (C18 Column) Resuspension->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI MS1 MS1 Scan (Orbitrap) ESI->MS1 Fragmentation Data-Dependent Fragmentation (CID/HCD) MS1->Fragmentation MS2 MS2 Scan (Ion Trap/Orbitrap) Fragmentation->MS2 Data_Processing Raw Data Processing MS2->Data_Processing Database_Search Database Search Data_Processing->Database_Search Spectrum_Annotation Spectrum Annotation (b- and y-ions) Database_Search->Spectrum_Annotation Sequence_Validation Sequence Validation Spectrum_Annotation->Sequence_Validation

Caption: Workflow for the mass spectrometry analysis of a synthetic peptide.

G Illustrative Signaling Pathway cluster_peptide Hypothetical Role of this compound Receptor Membrane Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding ProteinX Protein X Kinase1->ProteinX Phosphorylation on Ser/Thr/Tyr Downstream Downstream Signaling Kinase1->Downstream Peptide This compound (from Protein X cleavage) ProteinX->Peptide Proteolytic Cleavage Phosphatase Phosphatase Phosphatase->Kinase1 Dephosphorylation (Negative Feedback) Peptide->Phosphatase Activation

Caption: A hypothetical signaling pathway involving the peptide.

References

Application Notes and Protocols for the Structural Determination of the ETYSK Peptide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of the three-dimensional (3D) structure of peptides is crucial for understanding their biological function and for rational drug design.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides and other biomolecules, providing insights into their conformation and dynamics in a near-physiological environment.[2][3] This document provides a detailed protocol for the structural elucidation of the pentapeptide ETYSK (Glu-Thr-Tyr-Ser-Lys) using a suite of NMR experiments. While the ETYSK peptide is presented here as a case study, the described methodologies are broadly applicable to other small peptides.

The workflow for peptide structure determination by NMR involves several key stages: sample preparation, acquisition of a series of 1D and 2D NMR spectra, resonance assignment, extraction of structural restraints, and finally, calculation and validation of the 3D structure.[3] For small peptides like ETYSK, homonuclear 2D NMR experiments such as COSY, TOCSY, and NOESY/ROESY are generally sufficient for a complete structural analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The following protocol outlines the steps for preparing the ETYSK peptide sample.

  • Peptide Synthesis and Purification: The ETYSK peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product should be lyophilized.

  • Sample Concentration: For optimal signal-to-noise, a peptide concentration of 1-5 mM is recommended. For a 500 µL NMR sample, this corresponds to approximately 1.5-7.5 mg of the peptide, depending on its molecular weight.

  • Buffer Conditions: The peptide should be dissolved in a suitable buffer. A common choice is a phosphate buffer at a pH that ensures peptide stability and solubility. To observe the exchangeable amide protons, the sample is typically prepared in 90% H₂O/10% D₂O. The D₂O provides the lock signal for the NMR spectrometer. The pH of the sample should be carefully adjusted to be between 4 and 5 to slow down the exchange of amide protons with the solvent.

  • Internal Standard: A known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), should be added for chemical shift referencing (0 ppm).

Protocol:

  • Weigh the appropriate amount of lyophilized ETYSK peptide to achieve a final concentration of approximately 2 mM.

  • Dissolve the peptide in 450 µL of 90% H₂O/10% D₂O phosphate buffer (20 mM sodium phosphate, pH 4.5).

  • Add 50 µL of a stock solution of the internal standard (e.g., DSS) to the sample.

  • Vortex the sample gently to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at 298 K (25 °C).

  • 1D ¹H Spectrum: A simple 1D ¹H spectrum is acquired to check the sample quality, concentration, and overall spectral dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying amino acid spin systems. It shows correlations between all protons within a coupled spin system. A mixing time of 60-80 ms is typically used to allow for magnetization transfer throughout the entire amino acid side chain.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. It is useful for identifying adjacent protons, such as the NH-CαH correlation.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are the primary source of distance information for structure calculation. They show correlations between protons that are close in space (< 5 Å), irrespective of whether they are connected by bonds. A mixing time of 200-300 ms is commonly used for NOESY. For molecules with intermediate correlation times, ROESY can be more effective.

NMR Data Processing

The acquired NMR data should be processed using appropriate software (e.g., TopSpin, NMRPipe). Processing steps typically include:

  • Fourier transformation of the Free Induction Decay (FID).

  • Phase correction.

  • Baseline correction.

  • Referencing the chemical shifts to the internal standard.

Data Presentation: Hypothetical NMR Data for ETYSK

The following tables present hypothetical quantitative data for the ETYSK peptide, which are essential for structure determination. These values are representative of what would be expected for a peptide in a random coil or partially structured state.

Table 1: Hypothetical ¹H Chemical Shifts (ppm) for ETYSK at pH 4.5, 298 K

ResidueNHCαHCβHOther Protons
Glu (E1)-4.352.10, 2.01γ-CH₂: 2.35
Thr (T2)8.454.404.25γ-CH₃: 1.22
Tyr (Y3)8.204.653.10, 2.95δ-CH: 7.15, ε-CH: 6.80
Ser (S4)8.304.553.90, 3.82
Lys (K5)8.104.381.90, 1.82γ-CH₂: 1.50, δ-CH₂: 1.75, ε-CH₂: 3.05

Table 2: Hypothetical ³JHNα Coupling Constants (Hz) and Derived Dihedral Angle (φ) Restraints

The ³JHNα coupling constants are measured from high-resolution 1D or 2D spectra and are related to the backbone dihedral angle φ via the Karplus equation.

Residue³JHNα (Hz)Dihedral Angle (φ) Restraint
Thr (T2)7.5-140° ± 30°
Tyr (Y3)8.2-150° ± 30°
Ser (S4)6.5-120° ± 40°
Lys (K5)7.8-145° ± 30°

Table 3: Key Hypothetical Nuclear Overhauser Effect (NOE) Correlations

NOE intensities are classified as strong, medium, or weak, corresponding to upper distance bounds of approximately 2.8 Å, 3.5 Å, and 5.0 Å, respectively.

NOE TypeResidue iResidue jIntensityUpper Distance Bound (Å)
Intra-residue Tyr (Y3) CαHTyr (Y3) CβHStrong2.8
Lys (K5) CαHLys (K5) CβHStrong2.8
Sequential (i, i+1) Thr (T2) CαHTyr (Y3) NHMedium3.5
Tyr (Y3) CαHSer (S4) NHMedium3.5
Ser (S4) CαHLys (K5) NHMedium3.5
Medium-range (i, i+2) Thr (T2) CαHSer (S4) NHWeak5.0
Sidechain-Sidechain Tyr (Y3) δ-CHLys (K5) ε-CH₂Weak5.0

Structure Determination Workflow

Resonance Assignment

The first step in analyzing the NMR data is to assign all the observed signals to specific protons in the ETYSK peptide sequence. This is achieved by a systematic analysis of the 2D spectra.

  • Spin System Identification: In the TOCSY spectrum, each amino acid will give rise to a set of cross-peaks that connect all the protons within that residue's spin system. For example, for Threonine, there will be correlations between the NH, CαH, CβH, and CγH₃ protons.

  • Sequential Assignment: Once the individual spin systems are identified, they are linked together in the correct order using the NOESY spectrum. This is done by identifying NOE cross-peaks between protons of adjacent residues (i, i+1), most commonly the CαH of residue i and the NH of residue i+1. This "sequential walk" allows for the unambiguous assignment of each spin system to its position in the peptide sequence.

Generation of Structural Restraints
  • Distance Restraints: The cross-peak intensities in the NOESY spectrum are inversely proportional to the sixth power of the distance between the two protons. These intensities are used to generate a list of upper distance bounds between pairs of protons.

  • Dihedral Angle Restraints: The measured ³JHNα coupling constants are used to restrain the backbone dihedral angle φ.

Structure Calculation and Refinement

The collected distance and dihedral angle restraints are used as input for structure calculation software such as CYANA, XPLOR-NIH, or CNS. These programs use algorithms like simulated annealing and molecular dynamics to generate a family of 3D structures that are consistent with the experimental restraints.

Protocol:

  • Generate a list of upper distance restraints from the NOESY peak intensities.

  • Generate a list of dihedral angle restraints from the ³JHNα coupling constants.

  • Use a structure calculation program (e.g., CYANA) to generate an ensemble of 100 structures.

  • Select the 20 lowest-energy structures that satisfy the experimental restraints with no significant violations.

  • This final ensemble of structures represents the solution structure of the ETYSK peptide.

Visualizations

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Structure Calculation peptide ETYSK Peptide Synthesis & Purification (>95%) dissolve Dissolve in 90% H2O/10% D2O Buffer (pH 4.5) peptide->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spec_1d 1D 1H nmr_tube->spec_1d spec_cosy 2D COSY nmr_tube->spec_cosy spec_tocsy 2D TOCSY nmr_tube->spec_tocsy spec_noesy 2D NOESY/ROESY nmr_tube->spec_noesy proc Fourier Transform, Phasing, Baseline Correction spec_1d->proc spec_cosy->proc spec_tocsy->proc spec_noesy->proc assign Resonance Assignment proc->assign restraints Extract Structural Restraints (NOEs, J-couplings) assign->restraints calc Calculate Structure Ensemble (CYANA, XPLOR-NIH) restraints->calc validate Structure Validation & Analysis calc->validate

Caption: Experimental workflow for ETYSK peptide structure determination by NMR.

G cluster_E1 Glu (E1) cluster_T2 Thr (T2) cluster_Y3 Tyr (Y3) cluster_S4 Ser (S4) cluster_K5 Lys (K5) E1_spin E1 Spin System (TOCSY) T2_spin T2 Spin System (TOCSY) E1_spin->T2_spin NOE(E1 CαH, T2 NH) Y3_spin Y3 Spin System (TOCSY) T2_spin->Y3_spin NOE(T2 CαH, Y3 NH) S4_spin S4 Spin System (TOCSY) Y3_spin->S4_spin NOE(Y3 CαH, S4 NH) K5_spin K5 Spin System (TOCSY) S4_spin->K5_spin NOE(S4 CαH, K5 NH)

Caption: Sequential assignment of ETYSK using inter-residue NOEs.

References

Application Note: A Cell-Based Luminescent Assay for Characterizing the Activity of the Peptide Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pentapeptide Glu-Thr-Tyr-Ser-Lys contains key amino acid residues (Tyrosine, Threonine, and Serine) that are primary targets for protein kinases, enzymes that catalyze the phosphorylation of proteins.[1][2] This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, and its dysregulation is implicated in numerous diseases.[1][2] The specific biological function of the this compound peptide is an active area of investigation.[3] This application note provides a detailed protocol for a robust, high-throughput cell-based assay to characterize the peptide's effect on intracellular kinase activity. The assay is based on the Kinase-Glo® Luminescent Kinase Assay principle, which quantifies kinase activity by measuring the amount of ATP remaining in a solution following a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity.

Assay Principle The cell-based assay is performed in a multi-well plate format. Cells are first treated with the this compound peptide. After treatment, the cells are lysed to release intracellular components, including kinases and their substrates. The Kinase-Glo® Reagent is then added to the lysate. This reagent contains the Ultra-Glo™ Luciferase, which uses the remaining ATP from the kinase reactions to generate a stable, "glow-type" luminescent signal. A high luminescent signal indicates low overall kinase activity (more ATP remaining), while a low signal indicates high kinase activity (less ATP remaining). This allows for the quantification of how the peptide modulates the activity of the cellular kinome.

Diagrams and Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Peptide Receptor Receptor Tyrosine Kinase (RTK) Peptide->Receptor Binding & Activation Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Substrate Substrate Protein Kinase_Cascade->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Differentiation, etc.) pSubstrate->Response

Caption: Hypothetical signaling pathway for this compound peptide activity.

Experimental_Workflow start Start step1 1. Cell Culture & Seeding (e.g., A431 cells in 96-well plate) start->step1 step2 2. Peptide Treatment (Dose-response of this compound) step1->step2 step3 3. Cell Lysis (Release intracellular kinases & ATP) step2->step3 step4 4. Add Kinase-Glo® Reagent (Initiate luciferase reaction) step3->step4 step5 5. Incubation (Allow luminescent signal to stabilize) step4->step5 step6 6. Measure Luminescence (Plate-reading luminometer) step5->step6 step7 7. Data Analysis (Calculate % inhibition/activation, plot curves) step6->step7 end End step7->end

Caption: Experimental workflow for the cell-based kinase assay.

Assay_Principle cluster_kinase_reaction Kinase Reaction in Lysate cluster_detection Luminescent Detection Kinase Cellular Kinases ADP ADP Kinase->ADP Phosphorylation pSubstrate Phosphorylated Substrates Kinase->pSubstrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->pSubstrate Phosphorylation Remaining_ATP Remaining ATP ATP->Remaining_ATP Consumed by Kinases Substrate Protein Substrates Substrate->ADP Phosphorylation Substrate->pSubstrate Phosphorylation Luciferase Ultra-Glo™ Luciferase (from Kinase-Glo® Reagent) Light Luminescent Signal Luciferase->Light Reaction Remaining_ATP->Luciferase Inverse Relationship Low Light = High Kinase Activity High Light = Low Kinase Activity

Caption: Principle of the Kinase-Glo® luminescent assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: A431 (human epidermoid carcinoma), known for high expression of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase.

  • Peptide: this compound (synthesis grade, >95% purity).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plate: White, opaque, flat-bottom 96-well plates suitable for luminescence.

  • Reagents:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Trypsin-EDTA (0.25%).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • Staurosporine (positive control for kinase inhibition).

  • Equipment:

    • Humidified cell culture incubator (37°C, 5% CO₂).

    • Luminometer capable of reading 96-well plates.

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.).

Protocol 1: Cell Culture and Seeding
  • Culture A431 cells in T-75 flasks using the complete cell culture medium.

  • When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Resuspend the cells in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension into each well of a white, opaque 96-well plate (25,000 cells/well).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and form a monolayer.

Protocol 2: Peptide Treatment and Controls
  • Peptide Stock Preparation: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.

  • Working Solutions: Prepare a 10-point serial dilution (e.g., 1:3) of the peptide in serum-free DMEM, starting from a high concentration (e.g., 1 mM).

  • Control Preparation:

    • Negative Control (Vehicle): Serum-free DMEM only.

    • Positive Control (Inhibitor): Prepare a working solution of Staurosporine (e.g., 10 µM) in serum-free DMEM.

  • Cell Treatment:

    • Carefully aspirate the culture medium from the 96-well plate.

    • Add 50 µL of the appropriate peptide dilution, negative control, or positive control to the designated wells (perform in triplicate).

    • Incubate the plate for the desired treatment time (e.g., 30 minutes) at 37°C, 5% CO₂.

Protocol 3: Luminescence Assay Procedure
  • Reagent Preparation: Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Remove the assay plate from the incubator and allow it to cool to room temperature for 5-10 minutes.

  • Add 50 µL of the prepared Kinase-Glo® Reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 2 minutes at a low speed (e.g., 500 rpm) to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence in each well using a plate-reading luminometer.

Data Presentation and Analysis

Data should be recorded as Relative Luminescence Units (RLU). The effect of the peptide is calculated relative to the control wells.

1. Calculation of Percent Kinase Activity:

  • Formula: % Activity = (RLU of Sample / RLU of Negative Control) * 100

  • Since the signal is inversely proportional to activity, a lower % Activity value corresponds to higher kinase activation by the peptide.

2. Calculation of Percent Kinase Inhibition (for activators):

  • Formula: % Inhibition = 100 - [ (RLU of Sample - RLU of Positive Control) / (RLU of Negative Control - RLU of Positive Control) ] * 100

Table 1: Example Raw Data and Initial Calculations

Well ID Treatment Concentration (µM) RLU (Replicate 1) RLU (Replicate 2) RLU (Replicate 3) Average RLU
A1-A3 Negative Control 0 98,540 99,120 98,850 98,837
B1-B3 Positive Control 10 (Staurosporine) 1,250,300 1,245,800 1,255,100 1,250,400
C1-C3 This compound 100 45,210 46,150 44,980 45,447
D1-D3 This compound 33.3 68,990 67,540 68,110 68,213
E1-E3 This compound 11.1 85,320 86,050 84,950 85,440

| F1-F3 | this compound | 3.7 | 95,600 | 96,120 | 95,880 | 95,867 |

Table 2: Summary of Peptide Activity

Concentration (µM) Average RLU % Kinase Activity (Relative to Control)
0 (Control) 98,837 100.0%
100 45,447 46.0%
33.3 68,213 69.0%
11.1 85,440 86.4%

| 3.7 | 95,867 | 97.0% |

Note: In this example, lower "% Kinase Activity" indicates a higher luminescent signal was consumed, suggesting the peptide activates intracellular kinases.

By plotting the peptide concentration against the calculated kinase activity or inhibition, a dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) value, providing a quantitative measure of the peptide's potency.

References

Application Notes and Protocols: In Vitro Functional Assay Design for the Novel ETYSK Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in vitro functional characterization of the novel synthetic peptide, ETYSK. As the biological target and mechanism of action for ETYSK are yet to be elucidated, this guide presents a logical, multi-step workflow. This workflow begins with initial binding studies and progresses to cellular and functional assays to determine its biological activity.

For the purpose of illustrating a complete assay design, we will proceed with the hypothesis that ETYSK is an immunomodulatory peptide that interacts with a cell surface receptor on macrophages, subsequently modulating inflammatory signaling pathways. Specifically, we will design assays to test the hypothesis that ETYSK binds to a putative "Receptor X" on a macrophage cell line (e.g., RAW 264.7) and inhibits the NF-κB signaling pathway, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for the ETYSK peptide. It is hypothesized that upon binding to "Receptor X," ETYSK initiates an intracellular signaling cascade that results in the inhibition of NF-κB activation, a key transcription factor for pro-inflammatory gene expression.

ETYSK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ETYSK ETYSK Peptide ReceptorX Receptor X ETYSK->ReceptorX Binds Signaling_Cascade Intracellular Signaling Cascade ReceptorX->Signaling_Cascade Activates IKK IKK Complex Signaling_Cascade->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm NFkB_translocated NF-κB NFkB->NFkB_translocated Translocates Nucleus Nucleus TNFa_Gene TNF-α Gene TNFa_mRNA TNF-α mRNA TNFa_Gene->TNFa_mRNA Transcription TNFa_Protein TNF-α Protein (secreted) TNFa_mRNA->TNFa_Protein Translation & Secretion LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates NFkB_translocated->TNFa_Gene Binds to Promoter

Caption: Hypothesized ETYSK signaling pathway in macrophages.

Overall Experimental Workflow

The following diagram outlines the sequential experimental approach to characterize the ETYSK peptide, from initial binding analysis to the assessment of its functional effects on target cells.

Experimental_Workflow Peptide_Synth 1. Peptide Synthesis & Purity Assessment Binding_Assay 2. Receptor Binding Assay (Surface Plasmon Resonance) Peptide_Synth->Binding_Assay Cell_Culture 3. Cell Culture (RAW 264.7 Macrophages) Cellular_Assay 4. Cellular Pathway Assay (NF-κB Luciferase Reporter) Binding_Assay->Cellular_Assay Cell_Culture->Cellular_Assay Functional_Assay 5. Functional Outcome Assay (TNF-α ELISA) Cellular_Assay->Functional_Assay Data_Analysis 6. Data Analysis & Conclusion Functional_Assay->Data_Analysis

Caption: Step-by-step in vitro experimental workflow for ETYSK.

Protocols and Methodologies

Protocol 1: Peptide Synthesis and Quality Control

Prior to functional assays, the ETYSK peptide must be synthesized and purified.

  • Synthesis: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is recommended.[1]

  • Purification: The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The molecular weight of the purified peptide should be confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Quantification: Accurate peptide concentration should be determined, for example, by measuring absorbance at 280 nm if aromatic residues are present, or by a colorimetric peptide assay (e.g., BCA assay).

Protocol 2: Receptor-Peptide Interaction Analysis via Surface Plasmon Resonance (SPR)

This protocol aims to quantify the binding affinity and kinetics of ETYSK to its putative target, "Receptor X".

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Purified recombinant "Receptor X" protein

  • Purified ETYSK peptide

  • SPR running buffer (e.g., HBS-EP+)

Methodology:

  • Receptor Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified "Receptor X" (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Response Units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without the receptor protein.

  • Binding Analysis:

    • Prepare a serial dilution of the ETYSK peptide in SPR running buffer (e.g., ranging from 1 nM to 10 µM).

    • Inject the ETYSK dilutions over the receptor-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Regenerate the sensor surface between each peptide injection using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5), if required.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

ParameterValue
Association Rate (ka) (1/Ms)
Dissociation Rate (kd) (1/s)
Dissociation Constant (KD) (M)
Protocol 3: NF-κB Reporter Assay

This cell-based assay measures the effect of ETYSK on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS) from E. coli.

  • ETYSK peptide.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the NF-κB reporter RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Peptide Pre-treatment:

    • Prepare dilutions of ETYSK peptide in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ETYSK dilutions (e.g., 0.1 µM to 50 µM). Include a "vehicle control" (medium only).

    • Incubate for 1 hour at 37°C.

  • Inflammatory Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL. Include a "no LPS" control group.

    • Incubate for an additional 6 hours at 37°C.

  • Luciferase Measurement:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo) performed in parallel to account for any cytotoxic effects of the peptide.

    • Calculate the percentage of NF-κB inhibition for each ETYSK concentration relative to the LPS-only control.

    • Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

Data Presentation:

Treatment GroupETYSK Conc. (µM)Normalized Luminescence (RLU)% NF-κB Inhibition
Untreated Control0N/A
LPS Only (100 ng/mL)00%
ETYSK + LPS0.1
ETYSK + LPS1
ETYSK + LPS10
ETYSK + LPS50
IC50 Value (µM) Calculated from curve
Protocol 4: TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the secretion of the pro-inflammatory cytokine TNF-α from macrophages, a downstream functional consequence of NF-κB activation.

Materials:

  • RAW 264.7 cells.

  • Cell culture medium.

  • LPS from E. coli.

  • ETYSK peptide.

  • Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).

  • 96-well ELISA plates.

  • Plate reader capable of measuring absorbance at 450 nm.

Methodology:

  • Cell Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of ETYSK peptide (or vehicle) for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS for 24 hours.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

  • ELISA Procedure:

    • Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with the capture antibody.

      • Blocking non-specific binding sites.

      • Adding the collected cell supernatants and a standard curve of recombinant TNF-α.

      • Adding the biotinylated detection antibody.

      • Adding streptavidin-HRP.

      • Adding the TMB substrate and incubating until a color develops.

      • Stopping the reaction with the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve by plotting the absorbance versus the known concentrations of the TNF-α standards.

    • Use the standard curve to determine the concentration of TNF-α in the cell supernatants.

    • Calculate the percentage of TNF-α inhibition for each ETYSK concentration relative to the LPS-only control.

Data Presentation:

Treatment GroupETYSK Conc. (µM)TNF-α Concentration (pg/mL)% TNF-α Inhibition
Untreated Control0N/A
LPS Only (100 ng/mL)00%
ETYSK + LPS0.1
ETYSK + LPS1
ETYSK + LPS10
ETYSK + LPS50

Conclusion

This comprehensive set of protocols provides a robust framework for the initial in vitro characterization of the novel ETYSK peptide. By systematically evaluating its binding properties, its effect on a key inflammatory signaling pathway, and its ultimate impact on a functional cellular outcome, researchers can effectively determine its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further pre-clinical development and for elucidating the peptide's precise mechanism of action.

References

Application Notes and Protocols for the Investigation of the Novel Pentapeptide Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glutamic Acid-Threonine-Tyrosine-Serine-Lysine (Glu-Thr-Tyr-Ser-Lys) is a novel peptide sequence. As of this writing, its specific biological functions have not been characterized in the scientific literature. This document provides a comprehensive framework for researchers to investigate the potential therapeutic effects of this peptide. It outlines a series of experimental protocols and suggests potential animal models based on the known biological activities of its constituent amino acids.

The amino acid composition of this peptide—containing acidic (Glu), basic (Lys), aromatic (Tyr), and polar hydroxyl-containing (Thr, Ser) residues—suggests a potential for diverse biological activities, including roles in metabolic regulation, neurotransmission, and immunomodulation.

Hypothesized Biological Activities and Potential Animal Models

Based on the functions of the individual amino acids, we can hypothesize several areas of investigation for this compound:

  • Metabolic Regulation: L-lysine has been studied for its role in inhibiting protein glycation, and threonine is involved in fat metabolism.[1][2] Tyrosine is a precursor to catecholamines which can influence energy metabolism.[3] Therefore, the pentapeptide may have applications in metabolic disorders.

    • Suggested Animal Models:

      • Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (45-60% kcal from fat) develop obesity, insulin resistance, and hyperlipidemia, mimicking human metabolic syndrome.[4][5]

      • Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity and are a model for type 2 diabetes.

      • Apolipoprotein E-deficient (ApoE-/-) Mice: These mice are used as models for hypercholesterolemia and atherosclerosis.

  • Neuroinflammation and Neuromodulation: Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine. Chronic stress models in rodents have shown alterations in inflammatory cytokines which can be modulated. The peptide's components suggest it could have neuroactive or neuroprotective properties.

    • Suggested Animal Models:

      • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Intraperitoneal or intracerebroventricular injection of LPS in rodents induces a robust inflammatory response in the brain, characterized by the production of pro-inflammatory cytokines.

      • Chronic Stress Models: Models like unpredictable chronic mild stress (UCMS) in rodents can induce neuroinflammation and behavioral changes relevant to mood disorders.

      • Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) can be used to study the effects of the peptide on amyloid pathology and cognitive deficits.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: In Vitro Serum Stability of this compound

Time Point (hours)% Intact Peptide Remaining (Mean ± SD, n=3)
0100 ± 0.0
0.592.3 ± 4.5
185.1 ± 3.8
270.6 ± 5.1
455.2 ± 4.2
830.9 ± 3.3
248.7 ± 2.1

Table 2: Effect of this compound on Body Weight and Glucose Tolerance in DIO Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)AUC (Glucose Tolerance Test)
Vehicle Control45.2 ± 2.148.5 ± 2.5+3.3 ± 0.825000 ± 1500
Peptide (1 mg/kg)44.8 ± 2.345.1 ± 2.0+0.3 ± 0.521000 ± 1200
Peptide (10 mg/kg)45.5 ± 1.943.2 ± 1.8 -2.3 ± 0.718000 ± 1100**

*p < 0.05, **p < 0.01 compared to Vehicle Control. AUC = Area Under the Curve.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Treated Mice

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)Brain IL-6 (pg/mg protein)
Saline + Vehicle15.2 ± 3.110.5 ± 2.520.1 ± 4.2
LPS + Vehicle150.8 ± 12.5125.7 ± 10.9180.4 ± 15.3
LPS + Peptide (1 mg/kg)110.3 ± 9.895.4 ± 8.7135.6 ± 11.8*
LPS + Peptide (10 mg/kg)75.6 ± 7.2 60.1 ± 6.585.9 ± 9.1**

*p < 0.05, **p < 0.01 compared to LPS + Vehicle.

Experimental Protocols

Peptide Synthesis and Characterization
  • Protocol: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for peptide production. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptide should be confirmed by mass spectrometry.

  • Materials: Fmoc-protected amino acids, resins, coupling reagents (e.g., HBTU, DIC), cleavage cocktail (e.g., TFA/TIS/water), RP-HPLC system, mass spectrometer.

In Vitro Serum Stability Assay
  • Protocol:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO or water).

    • Incubate the peptide at a final concentration of 10-100 µM in fresh rodent or human serum at 37°C.

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take aliquots of the serum-peptide mixture.

    • Stop the enzymatic degradation by adding a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide at each time point relative to the 0-hour time point. The half-life (t1/2) can be determined by fitting the data to a one-phase decay curve.

Animal Studies: General Procedures
  • Animals: Use appropriate rodent models (mice or rats) based on the research question. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified (e.g., for fasting in metabolic studies). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Peptide Formulation and Administration:

    • Dissolve the lyophilized peptide in a sterile, biocompatible vehicle (e.g., saline, PBS).

    • Subcutaneous (SC) Injection: Administer the peptide solution under the loose skin of the back.

    • Intraperitoneal (IP) Injection: Inject the solution into the peritoneal cavity.

    • Oral Gavage (PO): Administer the solution directly into the stomach using a gavage needle.

Protocol for Metabolic Studies in DIO Mice
  • Induction of Obesity: Feed C57BL/6J mice a high-fat diet for 8-12 weeks.

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle, peptide at different doses). Administer the peptide daily for a specified period (e.g., 4 weeks) via a chosen route (e.g., SC or IP).

  • Monitoring: Monitor body weight and food intake regularly.

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (12-16 hours).

    • Administer a bolus of glucose (2 g/kg) via IP injection or oral gavage.

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Tissue Collection: At the end of the study, collect blood and tissues (e.g., liver, adipose tissue, muscle) for further analysis.

Protocol for Neuroinflammation Studies in Mice
  • Induction of Neuroinflammation: Administer a single IP injection of LPS (e.g., 1-5 mg/kg) to mice.

  • Treatment: Administer the peptide (e.g., via IP or SC injection) at a specified time relative to the LPS injection (e.g., 30 minutes before or after).

  • Behavioral Analysis: Perform behavioral tests (e.g., open field test for locomotor activity, elevated plus maze for anxiety-like behavior) at a relevant time point after LPS administration (e.g., 24 hours).

  • Tissue Collection: At a designated time point (e.g., 4, 24, or 48 hours post-LPS), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

Downstream Molecular Analyses
  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Purpose: To quantify cytokine levels (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates.

    • Protocol: Use commercially available ELISA kits according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, add samples and standards, then a detection antibody, followed by a substrate for colorimetric detection.

  • Western Blotting:

    • Purpose: To detect and quantify the expression of specific proteins (e.g., signaling pathway components like phosphorylated Akt or NF-κB).

    • Protocol:

      • Extract proteins from cells or tissues.

      • Separate proteins by size using SDS-PAGE.

      • Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate.

  • Reverse Transcription Quantitative PCR (RT-qPCR):

    • Purpose: To measure the gene expression (mRNA levels) of target genes (e.g., cytokines, metabolic enzymes).

    • Protocol:

      • Isolate total RNA from cells or tissues.

      • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

      • Perform qPCR using the cDNA, specific primers for the target gene, and a fluorescent dye (e.g., SYBR Green) or probe.

      • Normalize the expression of the target gene to a housekeeping gene.

Visualizations

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Studies cluster_2 In Vivo Animal Studies cluster_3 Downstream Analysis Solid-Phase Synthesis Solid-Phase Synthesis Purification (RP-HPLC) Purification (RP-HPLC) Solid-Phase Synthesis->Purification (RP-HPLC) Serum Stability Assay Serum Stability Assay Characterization (Mass Spec) Characterization (Mass Spec) Purification (RP-HPLC)->Characterization (Mass Spec) Data Analysis (Half-life) Data Analysis (Half-life) Serum Stability Assay->Data Analysis (Half-life) Animal Model Selection Animal Model Selection Peptide Administration Peptide Administration Animal Model Selection->Peptide Administration Behavioral/Physiological Readouts Behavioral/Physiological Readouts Peptide Administration->Behavioral/Physiological Readouts Tissue Collection Tissue Collection Peptide Administration->Tissue Collection ELISA (Cytokines) ELISA (Cytokines) Tissue Collection->ELISA (Cytokines) Western Blot (Proteins) Western Blot (Proteins) Tissue Collection->Western Blot (Proteins) RT-qPCR (mRNA) RT-qPCR (mRNA) Tissue Collection->RT-qPCR (mRNA) G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines This compound This compound This compound->IKK G High-Fat Diet High-Fat Diet Insulin Resistance Insulin Resistance High-Fat Diet->Insulin Resistance Gluconeogenesis Gluconeogenesis Insulin Resistance->Gluconeogenesis Lipogenesis Lipogenesis Insulin Resistance->Lipogenesis Hyperglycemia Hyperglycemia Gluconeogenesis->Hyperglycemia This compound This compound This compound->Insulin Resistance This compound->Gluconeogenesis This compound->Lipogenesis

References

Application Notes and Protocols for In Vivo Delivery of the Pentapeptide Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Glu-Thr-Tyr-Ser-Lys is a hydrophilic molecule with potential therapeutic applications. Effective in vivo delivery of such peptides is a significant challenge due to their susceptibility to enzymatic degradation, rapid clearance, and poor membrane permeability. These application notes provide an overview of potential in vivo delivery strategies for this compound, along with detailed experimental protocols for common methodologies. Due to the limited availability of specific data for this pentapeptide, the following information is based on established principles for the delivery of short, hydrophilic peptides.

Physicochemical Properties of this compound

The amino acid sequence (Glutamic Acid - Threonine - Tyrosine - Serine - Lysine) imparts a net charge and high polarity to the peptide, making it highly soluble in aqueous solutions but limiting its ability to passively diffuse across biological membranes. This necessitates the use of advanced delivery strategies to achieve therapeutic concentrations in target tissues.

Potential In Vivo Delivery Strategies

Several methods can be considered for the in vivo delivery of this compound. The choice of method will depend on the target tissue, desired pharmacokinetic profile, and therapeutic application.

  • Parenteral Administration with Formulation Strategies: Direct injection (intravenous, subcutaneous, or intraperitoneal) is a common route for peptide delivery. However, to enhance stability and prolong circulation time, formulation with protective carriers is often necessary.

  • Nanoparticle-Based Delivery: Encapsulation within or conjugation to nanoparticles can protect the peptide from degradation, improve its pharmacokinetic profile, and potentially enable targeted delivery.[1][2][3]

  • Cell-Penetrating Peptide (CPP) Conjugation: Covalently linking this compound to a CPP can facilitate its translocation across cell membranes, enabling intracellular delivery.[4][5]

  • Oral Delivery with Permeation Enhancers: While challenging for hydrophilic peptides, oral delivery can be explored using formulations that protect the peptide from the harsh gastrointestinal environment and enhance its absorption across the intestinal epithelium.

Data Presentation: Comparison of Potential Delivery Methods

The following table summarizes hypothetical quantitative data for different delivery strategies for a hydrophilic pentapeptide like this compound, based on typical outcomes reported in the literature for similar molecules.

Delivery MethodFormulationRoute of AdministrationHypothetical Bioavailability (%)Hypothetical Half-life (hours)Key AdvantagesKey Disadvantages
Parenteral Saline SolutionIntravenous (IV)100< 0.5Direct systemic accessRapid clearance and degradation
Liposomal FormulationIntravenous (IV)80-902-6Protection from degradation, potential for passive targetingComplexity of formulation, potential immunogenicity
Nanoparticle-Based PLGA NanoparticlesSubcutaneous (SC)40-608-24Sustained release, protection from degradationComplex manufacturing, potential for burst release
CPP Conjugation CPP-Peptide ConjugateIntraperitoneal (IP)N/A (focus on intracellular delivery)1-4Facilitates intracellular uptakePotential for off-target effects, immunogenicity of CPP
Oral Delivery Enteric-coated capsule with permeation enhancersOral< 51-2Non-invasive, patient-friendlyVery low bioavailability, high variability

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound for Intravenous Injection

This protocol describes the preparation of liposomes encapsulating the peptide using the thin-film hydration method.

Materials:

  • This compound peptide

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Dissolve the this compound peptide in PBS to the desired concentration.

    • Add the peptide solution to the flask containing the lipid film.

    • Hydrate the film by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 41°C for DPPC) for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size.

    • Pass the suspension through the extruder multiple times (e.g., 10-15 passes) to ensure a homogenous size distribution.

  • Purification:

    • Remove unencapsulated peptide by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.

    • Collect the fractions containing the liposomes (typically the void volume).

  • Characterization:

    • Determine the size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the encapsulated peptide concentration using a suitable method (e.g., HPLC after lysing the liposomes with a detergent).

Protocol 2: In Vivo Administration of Liposomal this compound in Mice

This protocol outlines the intravenous injection of the prepared liposomal formulation into mice.

Materials:

  • Liposomal this compound formulation

  • Sterile saline

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • Insulin syringes (28-30 gauge)

  • Restraining device

Procedure:

  • Preparation of Injection Solution:

    • Dilute the liposomal formulation to the desired final concentration with sterile saline immediately before injection.

  • Animal Restraint:

    • Properly restrain the mouse using a suitable restraining device to expose the tail vein.

  • Injection:

    • Warm the mouse's tail with a heat lamp or warm water to dilate the tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Carefully insert the needle into the lateral tail vein and slowly inject the liposomal suspension (typically 100-200 µL).

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress or adverse reactions.

    • At predetermined time points, blood samples can be collected to determine the pharmacokinetic profile of the peptide.

    • Tissues can be harvested for biodistribution studies.

Protocol 3: Conjugation of this compound to a Cell-Penetrating Peptide

This protocol describes the conjugation of the peptide to a CPP, such as TAT (GRKKRRQRRRPQ), using a disulfide linkage.

Materials:

  • This compound with a C-terminal cysteine residue (this compound-Cys)

  • TAT peptide with an N-terminal cysteine and a fluorescent label (e.g., FITC-Cys-GRKKRRQRRRPQ)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer, pH 7.0

Procedure:

  • Peptide Dissolution:

    • Dissolve both the this compound-Cys and the FITC-Cys-TAT peptides in a minimal amount of DMSO.

    • Dilute the dissolved peptides in phosphate buffer to the desired final concentration.

  • Conjugation Reaction:

    • Mix the two peptide solutions in equimolar amounts.

    • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring. The disulfide bond will form between the cysteine residues.

  • Purification:

    • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions corresponding to the conjugated product and confirm its identity by mass spectrometry.

  • In Vivo Administration:

    • The purified conjugate can be administered in vivo, for example, via intraperitoneal injection in a suitable buffer.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration Peptide This compound Hydration Hydration with Peptide Peptide->Hydration Lipids DPPC/Cholesterol Film Lipid Film Formation Lipids->Film Film->Hydration Extrusion Extrusion (100 nm) Hydration->Extrusion Purification Purification Extrusion->Purification Liposomes Peptide-Loaded Liposomes Purification->Liposomes Injection Intravenous Injection Liposomes->Injection Mouse Mouse Model Mouse->Injection Monitoring Monitoring & Sample Collection Injection->Monitoring

Caption: Workflow for liposomal delivery of this compound.

signaling_pathway_hypothesis Peptide This compound Receptor Hypothetical Membrane Receptor Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Modulation Kinase_Cascade Kinase Cascade (e.g., MAPK, Akt) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical signaling pathway for this compound.

logical_relationship Delivery_Challenge Peptide Delivery Challenge Degradation Enzymatic Degradation Delivery_Challenge->Degradation Clearance Rapid Renal Clearance Delivery_Challenge->Clearance Permeability Poor Membrane Permeability Delivery_Challenge->Permeability Delivery_Strategy Delivery Strategy Formulation Formulation (e.g., Liposomes) Delivery_Strategy->Formulation Nanoparticles Nanoparticle Encapsulation Delivery_Strategy->Nanoparticles CPP_Conjugation CPP Conjugation Delivery_Strategy->CPP_Conjugation Stability Increased Stability Formulation->Stability Circulation Prolonged Circulation Formulation->Circulation Nanoparticles->Stability Nanoparticles->Circulation Uptake Enhanced Cellular Uptake CPP_Conjugation->Uptake Outcome Desired Outcome Stability->Outcome Circulation->Outcome Uptake->Outcome

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of the Synthetic Peptide ETYSK

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Synthetic peptides are essential tools in various fields, including drug discovery, proteomics, and immunology. Following solid-phase peptide synthesis (SPPS), the crude product is a mixture containing the target peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[1] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard method for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[1] This document provides a detailed protocol for the purification of the synthetic pentapeptide ETYSK (Glu-Thr-Tyr-Ser-Lys).

RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent system, typically a water/acetonitrile mixture. Peptides bind to the stationary phase in a highly aqueous mobile phase and are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides require a higher concentration of organic solvent to elute.[1] Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.[2]

Physicochemical Properties of ETYSK

Understanding the properties of the ETYSK peptide is crucial for developing an effective purification strategy. These properties influence its retention behavior on the HPLC column and guide the selection of appropriate purification parameters.

PropertyValueSignificance for HPLC Purification
Sequence This compoundThe amino acid composition determines the overall hydrophobicity, charge, and potential for secondary interactions.
Molecular Weight ~612.6 g/mol Affects diffusion and interaction with the stationary phase pores.
Isoelectric Point (pI) ~5.98The pH of the mobile phase should be adjusted to control the peptide's charge state for optimal retention and peak shape. Operating at least one pH unit away from the pI is recommended.
Hydrophobicity Low to ModerateThe presence of Tyr makes it moderately hydrophobic, while Glu, Thr, Ser, and Lys are more hydrophilic. This suggests it will elute at a relatively low to moderate acetonitrile concentration.

Experimental Protocols

This protocol is divided into five main stages: initial analysis of the crude peptide, preparative purification, fraction analysis, and finally, pooling and lyophilization.

Materials and Reagents
  • Crude synthetic ETYSK peptide, lyophilized powder

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm or 0.45 µm syringe filters

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical and preparative C18 columns

  • Mass spectrometer (optional, for identity confirmation)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer

  • Sonicator

Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Degas both mobile phases by sonication or helium sparging before use to prevent bubble formation in the HPLC system.

Protocol Stage 1: Analytical HPLC of Crude Peptide

Before proceeding to large-scale purification, it is essential to analyze the crude peptide to determine the retention time of the target peptide and assess the impurity profile.

ParameterSetting
Column Analytical C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm (for Tyrosine)
Injection Volume 10-20 µL (of a 1 mg/mL solution)
Gradient 5% to 65% B over 30 minutes

Methodology:

  • Sample Preparation: Dissolve a small amount of crude ETYSK peptide in Mobile Phase A to a final concentration of 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the column with the initial gradient conditions. Inject the sample and run the analytical gradient.

  • Evaluation: Identify the main peak corresponding to the ETYSK peptide. Use the retention time of this peak to design the focused gradient for the preparative run.

Protocol Stage 2: Preparative HPLC Purification

The goal of this stage is to separate the target ETYSK peptide from synthesis-related impurities. The method is scaled up from the analytical run.

ParameterSetting
Column Preparative C18 (e.g., 21.2 x 250 mm, 10 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18-20 mL/min (adjust based on column diameter)
Detection UV at 220 nm and 280 nm
Sample Loading Dissolve crude peptide in Mobile Phase A (e.g., 20-50 mg/mL). Load amount depends on column capacity (typically 1-2 mg per mL of packed column volume).
Gradient A shallow gradient centered around the analytical elution time. For example, if the peptide eluted at 30% B, a gradient of 20% to 40% B over 40 minutes would be appropriate.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in the minimum required volume of Mobile Phase A. Ensure it is fully dissolved and filter if necessary.

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition for several column volumes.

  • Injection and Fraction Collection: Inject the sample onto the column. Begin collecting fractions as the main peak starts to elute. Collect small, uniform fractions (e.g., 5-10 mL) across the entire peak to ensure high purity in the final pooled sample.

Protocol Stage 3: Fraction Analysis

Each collected fraction must be analyzed to determine its purity.

Methodology:

  • Analytical HPLC: Using the same analytical method as in Stage 1, inject a small aliquot from each collected fraction.

  • Purity Assessment: Analyze the resulting chromatograms. Identify fractions that contain the target peptide at the desired purity level (e.g., >98%).

  • Mass Spectrometry (Optional): To confirm the identity of the peptide, subject the purest fractions to mass spectrometry analysis to verify the molecular weight of ETYSK.

Protocol Stage 4: Pooling and Lyophilization

Fractions that meet the required purity specifications are combined and the solvent is removed.

Methodology:

  • Pooling: Combine the fractions that have a purity of >98% (or the desired level).

  • Solvent Removal: Freeze the pooled fractions using a dry ice/acetone bath or a suitable freezer.

  • Lyophilization: Lyophilize the frozen sample until all the solvent (water/ACN/TFA) has sublimated, resulting in a dry, fluffy white powder. This process typically takes 24-48 hours.

  • Storage: Store the purified, lyophilized peptide at -20°C or -80°C for long-term stability.

Visualization of Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_analysis Analysis & Purification cluster_post Post-Purification Crude Crude ETYSK Peptide SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Analytical Analytical HPLC (Crude Analysis) SamplePrep->Analytical Preparative Preparative HPLC (Purification) SamplePrep->Preparative Analytical->Preparative Develop Gradient FractionCollect Fraction Collection Preparative->FractionCollect FractionAnalysis Fraction Analysis (Analytical HPLC & MS) FractionCollect->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Select >98% Pure Lyophilize Lyophilization Pooling->Lyophilize PurePeptide Pure ETYSK Peptide (>98% Purity) Lyophilize->PurePeptide

Caption: Workflow for HPLC purification of synthetic ETYSK peptide.

References

Application Notes and Protocols for ETYSK Peptide in Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the ETYSK peptide in co-immunoprecipitation (co-IP) experiments to investigate protein-protein interactions. The protocols outlined below are designed to be a starting point and may require optimization based on the specific proteins and cellular context under investigation.

Introduction

Co-immunoprecipitation (co-IP) is a powerful technique used to identify and study protein-protein interactions in their native cellular environment.[1] This method involves the enrichment of a specific protein (the "bait") from a cell lysate using an antibody, which in turn pulls down its interacting partners (the "prey").[1][2] The entire protein complex is then captured on a solid-phase support, typically agarose or magnetic beads conjugated with Protein A or G.[3] Subsequent analysis by methods such as Western blotting or mass spectrometry can identify the co-precipitated proteins.

Peptides, such as the novel ETYSK peptide, can be instrumental in co-IP experiments in several ways. They can be used as "bait" to identify binding partners, or as competitors to validate the specificity of a protein-protein interaction. This document provides detailed protocols for leveraging the ETYSK peptide in your co-IP workflows.

Experimental Design Considerations

Successful co-IP experiments require careful planning and optimization. Key considerations include:

  • Antibody Selection: The choice of antibody is critical for a successful co-IP experiment. It is essential to use a high-quality antibody that specifically recognizes the target protein under non-denaturing conditions. Polyclonal antibodies may be advantageous as they can recognize multiple epitopes, increasing the chances of capturing the protein complex.

  • Controls: Appropriate controls are crucial for the correct interpretation of co-IP results.

    • Positive Control: A known protein-protein interaction should be used to validate the experimental setup.

    • Negative Control: An isotype-matched control antibody should be used to account for non-specific binding of proteins to the antibody and the beads.

  • Lysis Buffer: The composition of the lysis buffer is critical for preserving protein-protein interactions while effectively solubilizing the proteins. The stringency of the buffer (i.e., salt and detergent concentrations) may need to be optimized.

  • Pre-clearing the Lysate: This optional step can reduce non-specific binding by incubating the cell lysate with beads prior to adding the specific antibody.

Protocol 1: Co-Immunoprecipitation using ETYSK Peptide as Bait

This protocol describes the use of an antibody targeting a protein of interest (Protein X) to pull down its interacting partners. The ETYSK peptide can be used in a competitive elution step to specifically elute Protein X and its binding partners.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
Anti-Protein X AntibodyRecommended SupplierValidated for IP
Isotype Control IgGSame as primary Ab hostN/A
Protein A/G Agarose or Magnetic BeadsRecommended SupplierN/A
Cell Lysis Buffer (Non-denaturing)See recipe belowN/A
Wash BufferSee recipe belowN/A
Elution BufferSee recipe belowN/A
ETYSK PeptideCustom Synthesis>95% Purity
Protease and Phosphatase Inhibitor CocktailsRecommended SupplierN/A
Buffer Recipes
BufferComposition
Cell Lysis Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease/Phosphatase Inhibitors
Wash Buffer 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
Elution Buffer (Gentle) 100 mM Glycine-HCl pH 2.5
Competitive Elution Buffer Wash Buffer containing 100-500 µg/mL ETYSK peptide

Experimental Workflow

Co_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate cell_lysis->pre_clearing ab_incubation 4. Antibody Incubation pre_clearing->ab_incubation bead_capture 5. Bead Capture ab_incubation->bead_capture washing 6. Washing bead_capture->washing elution 7. Elution washing->elution sds_page 8. SDS-PAGE elution->sds_page mass_spec 10. Mass Spectrometry elution->mass_spec western_blot 9. Western Blot sds_page->western_blot

Caption: Workflow for a typical co-immunoprecipitation experiment.

Step-by-Step Procedure
  • Cell Lysate Preparation:

    • Culture and treat cells as required for your experiment.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 1-5 µg of the primary antibody (or isotype control IgG).

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30-50 µL of equilibrated Protein A/G beads to each sample.

    • Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Carefully remove the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

  • Elution:

    • Option A: Denaturing Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Option B: Gentle Elution: Resuspend the beads in 50-100 µL of Gentle Elution Buffer and incubate for 10 minutes at room temperature. Neutralize the eluate with 1M Tris pH 8.5.

    • Option C: Competitive Elution with ETYSK Peptide: Resuspend the beads in 50-100 µL of Competitive Elution Buffer containing the ETYSK peptide. Incubate for 30-60 minutes at 4°C with gentle agitation. This method is ideal for preserving the integrity of the protein complex for downstream functional assays.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins.

    • Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.

Protocol 2: Validating a Protein-Protein Interaction using ETYSK Peptide as a Competitor

This protocol is designed to confirm the specificity of an interaction between Protein X and Protein Y by using the ETYSK peptide to competitively inhibit their binding.

Experimental Logic

If the ETYSK peptide mimics the binding site of Protein Y on Protein X, its presence during the co-IP should disrupt the interaction, leading to a reduced amount of Protein Y being co-precipitated with Protein X.

Competition_Logic cluster_control Control Co-IP cluster_competition Competitive Co-IP ProteinX_ctrl Protein X Complex_ctrl Protein X-Y Complex ProteinX_ctrl->Complex_ctrl ProteinY_ctrl Protein Y ProteinY_ctrl->Complex_ctrl bead_ctrl Beads + Complex Complex_ctrl->bead_ctrl IP with Anti-X Ab ProteinX_comp Protein X Blocked_Complex Blocked Protein X ProteinX_comp->Blocked_Complex ProteinY_comp Protein Y bead_comp Beads + Protein X ProteinY_comp->bead_comp Interaction Disrupted ETYSK ETYSK Peptide ETYSK->Blocked_Complex Blocked_Complex->bead_comp IP with Anti-X Ab result_ctrl Strong Band for Protein Y bead_ctrl->result_ctrl Western Blot for Y result_comp Weak/No Band for Protein Y bead_comp->result_comp Western Blot for Y

Caption: Logic of a competitive co-immunoprecipitation experiment.

Procedure
  • Follow steps 1 and 2 of Protocol 1 for lysate preparation and pre-clearing.

  • Divide the pre-cleared lysate into two tubes:

    • Control: Add the vehicle (e.g., buffer in which the peptide is dissolved).

    • Competition: Add the ETYSK peptide to a final concentration of 10-100 µM (this may require optimization).

  • Incubate both tubes for 1 hour at 4°C with gentle rotation.

  • Proceed with the immunoprecipitation (Step 3 of Protocol 1) by adding the anti-Protein X antibody to both tubes.

  • Continue with the washing and denaturing elution steps (Steps 4 and 5A of Protocol 1).

  • Analyze the eluates by Western blotting for the presence of Protein Y. A significant reduction in the Protein Y band in the competition sample compared to the control indicates a specific, competitive interaction.

Data Presentation

Quantitative data from Western blots should be obtained through densitometry analysis and presented in a clear, tabular format.

SampleBait Protein (Input)Prey Protein (Input)Prey Protein (IP Eluate)Fold Change (Competition vs. Control)
Control IP Normalized to 1.0Normalized to 1.0Densitometry ValueN/A
Competition IP Normalized to 1.0Normalized to 1.0Densitometry Value(Competition / Control)
Isotype IgG Normalized to 1.0Normalized to 1.0Densitometry ValueN/A

Troubleshooting

IssuePossible CauseSuggested Solution
No prey protein detected Interaction is weak or transient.Optimize lysis and wash buffers (lower stringency). Cross-link proteins in vivo before lysis.
Antibody is not effective for IP.Use an antibody validated for IP. Test a different antibody.
Epitope is blocked by the interaction.Use a polyclonal antibody or an antibody targeting a different epitope.
High background Non-specific binding to beads/antibody.Pre-clear the lysate. Increase the number and stringency of washes.
Insufficient washing.Increase the volume and number of wash steps.
Bait protein not immunoprecipitated Inefficient antibody binding.Increase antibody concentration or incubation time. Ensure antibody is validated for IP.
Protein not properly solubilized.Optimize lysis buffer composition.

References

Unraveling Molecular Interactions: Alanine Scanning Mutagenesis of a Glu-Thr-Tyr-Ser-Lys Motif

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine scanning mutagenesis is a powerful and widely used technique to systematically investigate the functional contribution of individual amino acid residues within a protein or peptide.[1][2] By substituting each residue with alanine, a small and chemically inert amino acid, the role of the original side chain in processes such as protein stability, enzyme catalysis, and intermolecular interactions can be elucidated.[1][3] Alanine is chosen because its methyl side chain is non-bulky and mimics the secondary structure preferences of many other amino acids, thereby minimizing disruptive changes to the protein backbone.[1] This application note provides a detailed protocol for performing alanine scanning mutagenesis on a hypothetical pentapeptide sequence, Glu-Thr-Tyr-Ser-Lys (ETYSK), to determine the key residues involved in a putative protein-protein interaction.

The ETYSK sequence contains a variety of residue types: acidic (Glu), polar (Thr, Tyr, Ser), and basic (Lys). This diversity suggests it could be involved in a range of interactions, including hydrogen bonding and salt bridges. Understanding the contribution of each residue is critical for designing targeted therapeutics or engineering proteins with modified binding properties.

Principle of the Method

The core principle of alanine scanning is to create a library of mutants where each residue in the target sequence is individually replaced by an alanine. The functional consequence of each mutation is then assessed using an appropriate biochemical or biophysical assay. A significant change in function (e.g., a decrease in binding affinity) upon mutation to alanine indicates that the original residue's side chain is important for the protein's activity.

This application note will detail two primary approaches for generating the alanine-scanned mutants: site-directed mutagenesis of the encoding DNA and solid-phase peptide synthesis. It will further describe a protocol for assessing the impact of these mutations on a hypothetical protein-protein interaction using a pull-down assay and quantifying the results.

Experimental Protocols

Protocol 1: Alanine Scanning via Site-Directed Mutagenesis

This protocol is suitable when the ETYSK sequence is part of a larger protein that can be expressed recombinantly. A popular method for this is PCR-based site-directed mutagenesis.

1.1. Primer Design:

  • For each residue in the ETYSK sequence to be mutated to alanine (encoded by GCN, where N can be any base), design a pair of complementary mutagenic primers.

  • The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • The desired alanine codon should be located at the center of the primers, with 10-15 bases of correct sequence on both sides.

  • Ensure primers are purified by polyacrylamide gel electrophoresis (PAGE).

1.2. PCR Amplification:

  • Set up the PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations. A typical reaction mixture is as follows:

    • 5 µL of 10x reaction buffer

    • 1 µL of template DNA (10 ng/µL)

    • 1.25 µL of forward primer (10 µM)

    • 1.25 µL of reverse primer (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase

    • Add nuclease-free water to a final volume of 50 µL.

  • PCR cycling conditions should be optimized for the specific polymerase and primers used. A general protocol is:

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 20 seconds

      • Annealing: 55-68°C for 30 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

1.3. Template Digestion and Transformation:

  • Following PCR, digest the parental, methylated template DNA by adding 1 µL of the DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1-2 hours.

  • Transform the DpnI-treated DNA into competent E. coli cells. Plate on appropriate antibiotic-containing agar plates and incubate overnight at 37°C.

1.4. Verification and Protein Expression:

  • Isolate plasmid DNA from several colonies and verify the desired mutation by DNA sequencing.

  • Once confirmed, proceed with the expression and purification of the wild-type and mutant proteins using standard protocols.

Protocol 2: Alanine Scanning via Solid-Phase Peptide Synthesis

This method is ideal for studying the ETYSK motif as an isolated peptide.

2.1. Peptide Synthesis:

  • Synthesize the wild-type (this compound) and the five alanine-substituted peptides (Ala-Thr-Tyr-Ser-Lys, Glu-Ala-Tyr-Ser-Lys, etc.) using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Use a Rink Amide resin to obtain a C-terminal amide, which is common in bioactive peptides.

  • Coupling reactions can be carried out using activating agents like HBTU/HOBt or DIC/Oxyma.

  • Fmoc deprotection is achieved using a solution of piperidine in DMF.

2.2. Cleavage and Deprotection:

  • Cleave the peptides from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

2.3. Purification and Characterization:

  • Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Verify the identity and purity of the peptides using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC. Fractions with >95% purity should be pooled and lyophilized.

Protocol 3: Functional Analysis using a Pull-Down Assay

This protocol assesses the binding of the synthesized ETYSK peptides (or proteins containing this motif) to a putative binding partner.

3.1. Immobilization of Bait Protein:

  • Immobilize a purified, tagged (e.g., GST-tagged or His-tagged) version of the binding partner ("bait") on an appropriate affinity resin (e.g., Glutathione-Agarose or Ni-NTA Agarose).

3.2. Binding Reaction:

  • Incubate a standardized amount of the immobilized bait protein with equimolar concentrations of the wild-type or alanine-mutant ETYSK peptides ("prey") in a suitable binding buffer.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

3.3. Washing:

  • Wash the resin several times with a wash buffer (typically the binding buffer with a lower concentration of a mild detergent) to remove non-specific binders.

3.4. Elution and Analysis:

  • Elute the bound prey peptides from the resin.

  • Analyze the eluates by SDS-PAGE and quantify the amount of bound peptide using densitometry or by Western blot if the peptide is tagged.

Data Presentation

The quantitative data from the pull-down assay can be presented to clearly show the impact of each alanine substitution. The amount of bound peptide for each mutant is compared to the wild-type peptide. A change in binding free energy (ΔΔG) can be calculated to quantify the energetic contribution of each residue's side chain.

Table 1: Quantitative Analysis of ETYSK-Alanine Scan Binding Assay

ResidueMutation% Bound (Relative to WT)ΔΔG (kcal/mol)Interpretation
Glu (E)E to A25%+0.8Important for binding
Thr (T)T to A90%+0.06Not critical for binding
Tyr (Y)Y to A15%+1.1Critical for binding
Ser (S)S to A85%+0.09Not critical for binding
Lys (K)K to A40%+0.5Contributes to binding

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The change in binding free energy (ΔΔG) is calculated using the formula: ΔΔG = -RT * ln(Ka,mutant / Ka,wild-type) Where R is the gas constant, T is the temperature in Kelvin, and Ka is the association constant. For pull-down assays, this can be approximated from the relative binding affinities. A positive ΔΔG indicates that the mutation has destabilized the interaction.

Visualizations

Experimental Workflow

The overall workflow for alanine scanning mutagenesis followed by functional analysis is depicted below.

Alanine_Scanning_Workflow cluster_generation Mutant Generation cluster_purification Purification & Verification cluster_assay Functional Assay cluster_analysis Data Analysis SDM Site-Directed Mutagenesis Purify Protein/Peptide Purification SDM->Purify SPPS Peptide Synthesis SPPS->Purify Verify Sequencing/MS Verification Purify->Verify Assay Binding Assay (e.g., Pull-Down) Verify->Assay Data Quantification & ΔΔG Calculation Assay->Data

Caption: Workflow for alanine scanning mutagenesis and functional analysis.

Hypothetical Signaling Pathway

The ETYSK motif could be part of a protein that is a substrate for a kinase and subsequently creates a docking site for a downstream effector protein. Alanine scanning can dissect the residues critical for kinase recognition versus effector binding.

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Kinase Upstream Kinase Protein Protein with ETYSK motif Kinase->Protein Phosphorylates Tyr pProtein Phosphorylated Protein (pTyr) Protein->pProtein Effector Downstream Effector (e.g., SH2 domain protein) pProtein->Effector Binds to Response Cellular Response Effector->Response

Caption: Hypothetical signaling pathway involving the ETYSK motif.

Conclusion

Alanine scanning mutagenesis is an invaluable tool for dissecting the roles of individual amino acids in protein function. The protocols outlined in this application note provide a framework for investigating the ETYSK motif, from mutant generation to functional characterization. The systematic substitution to alanine allows for the identification of "hotspot" residues that are critical for molecular interactions, thereby guiding future research in drug development and protein engineering.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the peptide Glu-Thr-Tyr-Ser-Lys (GTYSK). The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide won't dissolve in sterile water. What is the first step?

A1: The first step is to analyze the amino acid composition of your peptide to predict its solubility characteristics. The this compound sequence contains both an acidic residue (Glutamic Acid, Glu) and a basic residue (Lysine, Lys). This makes its net charge highly dependent on the pH of the solvent.[1] Peptides are often least soluble at their isoelectric point (pI), which is the pH where the net charge is zero.[1][2] Therefore, adjusting the pH is a critical first step.

To determine the peptide's overall charge at neutral pH, you can assign a value of +1 to each basic residue (Lys, N-terminus) and -1 to each acidic residue (Glu, C-terminus).[3]

  • Glutamic Acid (E): -1

  • Lysine (K): +1

  • N-terminus (NH2): +1

  • C-terminus (COOH): -1

At pH 7, the calculated net charge of this compound is 0. This indicates that the peptide is neutral and likely to have poor solubility in plain water, necessitating a change in pH or the use of alternative solvents.

Q2: Since the peptide has a net neutral charge, what is the best approach to dissolve it?

A2: For a neutral peptide, solubility is typically lowest at or near its isoelectric point (pI) and increases as the pH of the solution moves away from the pI. You have two primary options:

  • Acidic Conditions: Try dissolving the peptide in a dilute acidic solution. A common starting point is 10% acetic acid or 0.1% trifluoroacetic acid (TFA). Add a small amount of the acidic solvent to dissolve the peptide, then dilute it to the desired concentration with your aqueous buffer.

  • Basic Conditions: Alternatively, attempt to dissolve the peptide in a dilute basic solution, such as 0.1M ammonium bicarbonate or a small amount of 1% ammonium hydroxide. After dissolution, you can dilute the solution with water or buffer to your target concentration. Ensure the final pH of the solution is compatible with your experiment.

Always test solubility with a small amount of your peptide before dissolving the entire sample.

Q3: Can I use organic solvents to dissolve the this compound peptide?

A3: Yes. If adjusting the pH is not successful or is incompatible with your assay, organic co-solvents are a good alternative, especially for neutral or hydrophobic peptides.

Recommended organic solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

The general strategy is to first dissolve the peptide completely in a minimal amount of the organic solvent. Then, slowly add this stock solution dropwise to your stirring aqueous buffer to reach the final desired concentration. If the solution becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that final buffer composition.

Q4: My peptide dissolves initially but then crashes out of solution. What could be the cause and how can I fix it?

A4: This issue, known as precipitation, often occurs when a peptide stock (dissolved in an organic solvent or at an extreme pH) is diluted into an aqueous buffer where its solubility is lower. This indicates the final concentration is too high for the buffer conditions.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the peptide in your working solution.

  • Optimize Co-solvent Percentage: If using an organic solvent like DMSO, ensure its final concentration is as low as possible, typically below 5% for most assays and under 1% for cell-based experiments, to avoid toxicity or interference.

  • Lyophilize and Redissolve: If precipitation is severe, you can recover the peptide by lyophilizing (freeze-drying) the sample to remove the solvent. Then, attempt to redissolve it using a different protocol.

  • Use Denaturing Agents: In non-biological assays, strong denaturing agents like 6M Guanidine-HCl or urea can be used to solubilize peptides prone to aggregation. These agents disrupt the hydrogen bonds that can lead to aggregation.

Q5: Are there any physical methods to help dissolve my peptide?

A5: Yes. If you observe particulates or cloudiness, physical methods can aid dissolution:

  • Sonication: A brief sonication in a water bath can help break up aggregates and enhance solubilization. It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and cool the sample on ice in between to prevent heating.

  • Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase the solubility of some peptides. However, use this method with caution to avoid peptide degradation.

  • Vortexing: Vigorous vortexing can help dissolve the peptide, but sonication is generally more effective for stubborn aggregates.

After attempting these methods, it is crucial to centrifuge the solution and use the clear supernatant to ensure no undissolved particles are carried into your experiment.

Troubleshooting Workflow & Experimental Protocols

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with the this compound peptide.

G cluster_troubleshooting Troubleshooting Path start Start: Lyophilized This compound Peptide test_water Attempt to Dissolve in Sterile Water / Neutral Buffer start->test_water is_soluble Is Solution Clear? test_water->is_soluble success Success: Peptide Solubilized Proceed with Experiment is_soluble->success Yes failure Insoluble: Proceed to Troubleshooting is_soluble->failure No check_charge Analyze Sequence: Net Charge at pH 7 is ~0 failure->check_charge adjust_ph Adjust pH Away from pI check_charge->adjust_ph acidic Use Dilute Acid (e.g., 10% Acetic Acid) adjust_ph->acidic Go Acidic basic Use Dilute Base (e.g., 0.1M NH4HCO3) adjust_ph->basic Go Basic organic Use Organic Co-solvent (DMSO, DMF, ACN) adjust_ph->organic Use Organic (If pH fails) is_soluble2 Is Solution Clear? acidic->is_soluble2 basic->is_soluble2 organic->is_soluble2 is_soluble2->success Yes physical Apply Physical Methods (Sonication, Gentle Heat) is_soluble2->physical No is_soluble3 Is Solution Clear? physical->is_soluble3 is_soluble3->success Yes reassess Re-evaluate Protocol: Consider Lower Concentration or Different Solvent is_soluble3->reassess No G cluster_intrinsic Intrinsic Peptide Properties cluster_extrinsic Extrinsic Factors (Solvent Environment) Solubility Peptide Solubility AA_Comp Amino Acid Composition AA_Comp->Solubility Charge Net Charge (pI) Charge->Solubility Length Peptide Length Length->Solubility Secondary Secondary Structure (e.g., β-sheets) Secondary->Solubility promotes aggregation pH Solution pH pH->Solubility pH->Charge determines CoSolvent Organic Co-solvents CoSolvent->Solubility Temp Temperature Temp->Solubility Ionic Ionic Strength Ionic->Solubility

References

ETYSK peptide stability and degradation pathways in serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the ETYSK peptide in serum.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for peptides in serum?

Peptides in serum are primarily degraded by proteases and peptidases, which are enzymes that cleave peptide bonds.[1][2][3] The main chemical degradation pathways include hydrolysis, oxidation, deamidation, and racemization.[4] Physical degradation, such as aggregation or adsorption to surfaces, can also lead to a loss of active peptide.[4]

Q2: What are the likely degradation pathways for the ETYSK peptide in serum?

The ETYSK peptide sequence (Glu-Thr-Tyr-Ser-Lys) contains several features that make it susceptible to degradation in serum:

  • N- and C-Termini: The free N-terminus (Glu) and C-terminus (Lys) are susceptible to cleavage by exopeptidases, such as aminopeptidases and carboxypeptidases.

  • Internal Cleavage Sites: The presence of a Lysine (Lys) residue makes the peptide a potential substrate for trypsin-like serine proteases, which cleave C-terminal to Lys and Arg residues. Chymotrypsin-like proteases could potentially cleave after the Tyrosine (Tyr) residue.

Q3: How can the serum stability of the ETYSK peptide be improved?

Several strategies can be employed to enhance the stability of the ETYSK peptide:

  • Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can protect the peptide from exopeptidases.

  • Amino Acid Substitution: Replacing the L-amino acids at the termini with their D-enantiomers can significantly increase resistance to proteolytic degradation. For example, creating a D-Glu or D-Lys version.

  • Incorporate Unnatural Amino Acids: Strategically replacing amino acids at known cleavage sites with unnatural amino acids can hinder protease recognition.

  • Cyclization: Creating a cyclic version of the peptide can enhance stability by making the peptide backbone less accessible to proteases.

Troubleshooting Guides

Issue 1: Rapid degradation of ETYSK peptide observed in serum stability assay.

  • Possible Cause: The peptide has a high susceptibility to serum proteases due to its sequence. Peptides are often rapidly degraded in serum compared to plasma or fresh blood.

  • Solution:

    • Modify the Peptide: Synthesize a new batch of the ETYSK peptide with stabilizing modifications as described in FAQ Q3. A common starting point is N-terminal acetylation and C-terminal amidation.

    • Use Protease Inhibitors: While not suitable for determining the intrinsic stability, adding a cocktail of protease inhibitors to the serum can be used as a negative control to confirm that degradation is enzymatic.

Issue 2: Low recovery of the ETYSK peptide from serum samples before analysis.

  • Possible Cause: The peptide may be adsorbing to labware or precipitating out of solution during the protein precipitation step. Inefficient protein precipitation can also lead to peptide loss.

  • Solution:

    • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide due to surface adsorption.

    • Optimize Extraction Protocol: The method for precipitating serum proteins and extracting the peptide is critical. While trichloroacetic acid (TCA) is often used, it can sometimes co-precipitate peptides. An extraction protocol using acetonitrile (ACN) or ethanol, potentially with an acid modifier like formic acid, can be more effective. It is crucial to optimize the solvent-to-serum ratio and incubation times.

Issue 3: Inconsistent or non-reproducible results in serum stability assays.

  • Possible Cause: This can stem from variability in experimental conditions, sample handling, or the serum itself. Inconsistent timing of sample collection, incomplete mixing, or multiple freeze-thaw cycles of the peptide stock or serum can all contribute to variability.

  • Solution:

    • Standardize Protocols: Ensure consistent incubation times, temperatures, and sample processing steps for all experiments.

    • Use Single-Use Aliquots: Prepare single-use aliquots of your peptide stock solution and serum to avoid repeated freeze-thaw cycles.

    • Ensure Proper Mixing: Vortex samples gently but thoroughly after adding the peptide to the serum and before taking each time point sample.

    • Control for Serum Variability: If possible, use a pooled batch of serum from a commercial source for the entire study to minimize donor-to-donor variability.

Quantitative Data Summary

The following tables present hypothetical data for the stability of the ETYSK peptide and its modified analogs in human serum at 37°C. This data illustrates the effectiveness of common stabilization strategies.

Table 1: Stability of Unmodified ETYSK Peptide in Human Serum

Time Point (minutes)% Intact ETYSK Peptide Remaining (Mean ± SD, n=3)
0100 ± 0.0
565.2 ± 4.1
1525.8 ± 3.5
308.1 ± 2.2
60<1.0
Calculated Half-life (t½) ~8 minutes

Table 2: Comparative Stability of Modified ETYSK Analogs in Human Serum

Peptide AnalogModification(s)Half-life (t½) in minutes (Mean ± SD, n=3)
ETYSK (Unmodified)None8 ± 1.5
Ac-ETYSK-NH₂N-terminal Acetylation, C-terminal Amidation45 ± 5.2
dE-TYSKN-terminal D-Amino Acid30 ± 3.8
ETYS-dKC-terminal D-Amino Acid28 ± 4.1
Ac-(dE)TYS(dK)-NH₂Combined Modifications>240

Diagrams

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_peptide Prepare 1 mg/mL ETYSK Stock in DMSO spike Spike Serum with ETYSK (e.g., 10 µM final) prep_peptide->spike prep_serum Thaw & Aliquot Human Serum prep_serum->spike incubate Incubate at 37°C spike->incubate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench Reaction with Cold Acetonitrile (ACN) sampling->quench precipitate Incubate on Ice to Precipitate Proteins quench->precipitate centrifuge Centrifuge to Pellet Precipitated Proteins precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS supernatant->lcms data Quantify Peak Area of Intact ETYSK lcms->data half_life Calculate Half-Life (t½) data->half_life

Caption: Experimental workflow for ETYSK peptide serum stability assay.

degradation_pathway cluster_exo Exopeptidase Action cluster_endo Endopeptidase Action ETYSK Intact Peptide (this compound) N_Term Glu + TYSK ETYSK->N_Term C_Term ETYS + Lys ETYSK->C_Term Trypsin_Cleavage ETYS + K ETYSK->Trypsin_Cleavage Chymo_Cleavage ETY + SK ETYSK->Chymo_Cleavage N_Term_Enzyme Aminopeptidase N_Term_Enzyme->N_Term C_Term_Enzyme Carboxypeptidase C_Term_Enzyme->C_Term Trypsin Trypsin-like (cleaves after Lys) Trypsin->Trypsin_Cleavage Chymotrypsin Chymotrypsin-like (cleaves after Tyr) Chymotrypsin->Chymo_Cleavage

Caption: Potential enzymatic degradation pathways for the ETYSK peptide in serum.

troubleshooting_guide start Problem Encountered in Serum Stability Assay rapid_degradation Rapid Peptide Degradation (t½ < 10 min)? start->rapid_degradation Degradation Issue low_recovery Low Peptide Recovery Before LC-MS? start->low_recovery Recovery Issue inconsistent_results Inconsistent / Non-Reproducible Results? start->inconsistent_results Reproducibility Issue modify_peptide Modify Peptide: - N/C-terminal capping - D-amino acid substitution - Cyclization rapid_degradation->modify_peptide Yes check_assay Confirm degradation is enzymatic (use protease inhibitor cocktail as negative control) rapid_degradation->check_assay Also consider optimize_extraction Optimize Extraction: - Switch from TCA to ACN/Ethanol - Adjust solvent:serum ratio low_recovery->optimize_extraction Yes use_low_bind Use Low-Binding Tubes and Tips low_recovery->use_low_bind Also consider standardize_handling Standardize Handling: - Use single-use aliquots - Avoid freeze-thaw cycles - Ensure consistent timing inconsistent_results->standardize_handling Yes use_pooled_serum Use a Single Lot of Pooled Commercial Serum inconsistent_results->use_pooled_serum Also consider

Caption: Troubleshooting decision tree for ETYSK serum stability experiments.

Detailed Experimental Protocol

Protocol: In Vitro Stability of ETYSK Peptide in Human Serum using LC-MS

This protocol details the methodology for assessing the in vitro stability of the ETYSK peptide in human serum.

1. Materials and Reagents

  • ETYSK Peptide (lyophilized powder, purity >95%)

  • Human Serum (pooled, from a commercial source)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Low-protein-binding microcentrifuge tubes (1.5 mL)

  • Incubator or water bath at 37°C

  • Centrifuge capable of 14,000 x g at 4°C

  • LC-MS system

2. Preparation of Solutions

  • ETYSK Peptide Stock Solution (1 mM): Dissolve the lyophilized ETYSK peptide in DMSO to a final concentration of 1 mM. Store in single-use aliquots at -80°C.

  • Working Serum Aliquots: Thaw human serum at 37°C. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant and store it in single-use aliquots at -80°C to avoid freeze-thaw cycles.

  • Precipitating Solution (ACN with 1% FA): Prepare a solution of 1% (v/v) formic acid in acetonitrile. Chill on ice before use.

3. Serum Stability Assay Procedure

  • Pre-warm a working serum aliquot to 37°C for 15 minutes.

  • Spike the serum with the ETYSK peptide stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.

  • Vortex the tube gently for 5 seconds to ensure complete mixing.

  • Immediately take a 50 µL aliquot for the time-zero (T=0) point and transfer it to a pre-chilled low-bind microcentrifuge tube containing 150 µL of the cold Precipitating Solution.

  • Incubate the remaining peptide-serum mixture at 37°C.

  • Collect additional 50 µL samples at various time points (e.g., 5, 15, 30, 60, 120 minutes), transferring each to a separate tube with 150 µL of cold Precipitating Solution.

4. Sample Processing

  • After collecting each time point sample into the Precipitating Solution, vortex the tube vigorously for 30 seconds.

  • Incubate the tubes on ice for 20 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

5. Sample Analysis by LC-MS

  • Inject a defined volume (e.g., 10 µL) of the supernatant onto the LC-MS system.

  • Separate the peptide and its metabolites using a suitable C18 column with a gradient of Mobile Phase A (Water with 0.1% FA) and Mobile Phase B (ACN with 0.1% FA).

  • Monitor the disappearance of the parent ETYSK peptide using its specific mass-to-charge ratio (m/z) in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

  • Integrate the peak area of the intact ETYSK peptide at each time point.

6. Data Analysis

  • Normalize the peak area at each time point to the peak area at T=0 (representing 100% intact peptide).

  • Plot the percentage of intact peptide remaining versus time.

  • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

References

Technical Support Center: Optimizing Solid-Phase Synthesis of Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the solid-phase peptide synthesis (SPPS) of the pentapeptide, Glu-Thr-Tyr-Ser-Lys. The resources below include troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance synthesis yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My final peptide purity is low, and mass spectrometry shows deletion sequences (e.g., missing one or more amino acids). What could be the cause and how can I fix it?

A1: Low purity with deletion sequences typically points to incomplete coupling reactions at one or more steps. The peptide sequence this compound contains sterically hindered amino acids (Thr) and residues prone to side reactions, which can lead to inefficient coupling.

Possible Causes and Solutions:

  • Inefficient Coupling: The coupling efficiency of each step is critical for the overall yield and purity. For difficult couplings, especially involving sterically hindered residues like Threonine, a single coupling may not be sufficient.

    • Solution: Implement a double coupling strategy for problematic residues. This involves repeating the coupling step with fresh reagents before proceeding to the next deprotection step. Monitoring coupling completion with a ninhydrin (Kaiser) test is highly recommended.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering the access of reagents to the reactive sites.

    • Solution: To disrupt aggregation, consider using chaotropic salts like LiCl or KSCN in the coupling mixture.[2][3] Alternatively, specialized solvent mixtures such as DCM/DMF/NMP or the addition of detergents like Triton X-100 can improve solvation.[3] Incorporating pseudoproline dipeptides at the Ser or Thr positions can also effectively disrupt secondary structures that lead to aggregation.[2]

  • Inappropriate Coupling Reagents: The choice of coupling reagent can significantly impact efficiency.

    • Solution: For challenging sequences, more efficient coupling reagents like HATU or HCTU are recommended over standard reagents like HBTU.

Q2: I am observing a significant peak in my HPLC analysis corresponding to a mass of -18 Da from the expected product. What is this side product and how can I prevent it?

A2: A mass loss of 18 Da is characteristic of a dehydration side reaction, particularly involving Serine or Threonine residues, leading to the formation of dehydroalanine or dehydroaminobutyric acid, respectively. This is a known side reaction in SPPS, especially under harsh acidic or basic conditions.

Possible Causes and Solutions:

  • Over-activation of Hydroxyl Groups: The hydroxyl groups of Ser and Thr can be inadvertently activated during synthesis, promoting β-elimination.

    • Solution: Ensure the use of appropriate protecting groups for the hydroxyl functions of Ser and Thr, such as the tert-butyl (tBu) group, which is stable under standard Fmoc-SPPS conditions.

  • Harsh Deprotection or Cleavage Conditions: Prolonged exposure to strong acids or bases can catalyze dehydration.

    • Solution: Optimize the Fmoc-deprotection step by using a fresh solution of 20% piperidine in DMF and keeping the reaction time to a minimum (e.g., two treatments of 5-10 minutes each). During final cleavage, use a well-established cleavage cocktail with appropriate scavengers and avoid excessive heating.

Q3: My crude peptide shows a broad peak or multiple peaks with the same mass in the HPLC analysis. What could be the reason?

A3: This observation often suggests racemization, the loss of stereochemical integrity at the α-carbon of one or more amino acids. This can lead to the formation of diastereomers that are difficult to separate.

Possible Causes and Solutions:

  • Coupling Reagent and Additives: Some coupling reagents and conditions are more prone to causing racemization.

    • Solution: To suppress racemization, use coupling reagent additives such as HOBt or HOAt. Carbodiimide-based reagents like DIC in the presence of HOBt are known to minimize racemization.

  • Prolonged Pre-activation: Allowing the activated amino acid to stand for too long before addition to the resin can increase the risk of racemization.

    • Solution: Add the activated amino acid solution to the resin immediately after pre-activation.

  • Base Selection: The choice and amount of base used during coupling can influence racemization.

    • Solution: Use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like DIPEA, especially for sensitive residues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended protecting group strategy for the synthesis of this compound?

A1: An orthogonal protection scheme is crucial for a successful synthesis. For Fmoc-based SPPS, the following side-chain protecting groups are recommended:

  • Glu: OtBu (tert-butyl ester)

  • Thr: tBu (tert-butyl ether)

  • Tyr: tBu (tert-butyl ether)

  • Ser: tBu (tert-butyl ether)

  • Lys: Boc (tert-butyloxycarbonyl)

This strategy ensures that the side-chain protecting groups are stable during the piperidine-mediated Fmoc deprotection and are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Q2: Which coupling reagent is best suited for this pentapeptide?

A2: While standard coupling reagents like HBTU can be used, for a sequence containing potentially difficult couplings, more advanced reagents are recommended to maximize yield and purity. HATU and HCTU are highly efficient and are known to perform well for complex sequences. The choice can also depend on the scale of the synthesis and cost considerations. For a comparative overview, refer to the data table below.

Q3: What is the ideal cleavage cocktail for this compound and what is the role of scavengers?

A3: A standard and effective cleavage cocktail for this peptide is Reagent K.

  • Composition of Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

During cleavage, the acid removes the side-chain protecting groups, generating reactive carbocations (e.g., tert-butyl cations). Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive species, preventing them from re-attaching to sensitive residues like Tyrosine.

Q4: How can I monitor the progress of the synthesis?

A4: The most common method for monitoring the completion of coupling and deprotection steps is the ninhydrin (Kaiser) test. A positive test (blue beads) after a coupling step indicates incomplete reaction, and a double coupling should be performed. A negative test (colorless or yellowish beads) signifies a complete reaction.

Quantitative Data Summary

The following table summarizes the impact of different coupling reagents on the crude purity of a model pentapeptide with a similar amino acid composition to this compound.

Coupling ReagentAdditiveBaseCoupling Time (min)Crude Purity (%)
HBTUHOBtDIPEA6085
HCTU-DIPEA4592
HATUHOAtDIPEA3095
DICHOBt-9088

Data is representative and compiled from typical outcomes in solid-phase peptide synthesis. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Deprotection and Coupling Cycle

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (using HATU):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring: Perform a ninhydrin test to ensure complete coupling. If the test is positive, repeat the coupling step.

Protocol 2: Peptide Cleavage and Deprotection

  • Resin Preparation: After the final deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., Reagent K) and cool it on ice.

    • Add the cold cleavage cocktail to the resin (10 mL per gram of resin).

    • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Rinse the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-fold excess).

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Visualizations

SPPS_Workflow Start Start: Fmoc-Lys(Boc)-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling_Ser Couple Fmoc-Ser(tBu)-OH (HATU/DIPEA) Wash1->Coupling_Ser Wash2 DMF Wash Coupling_Ser->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 DMF Wash Deprotection2->Wash3 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Wash3->Coupling_Tyr Wash4 DMF Wash Coupling_Tyr->Wash4 Deprotection3 Fmoc Deprotection Wash4->Deprotection3 Wash5 DMF Wash Deprotection3->Wash5 Coupling_Thr Couple Fmoc-Thr(tBu)-OH Wash5->Coupling_Thr Wash6 DMF Wash Coupling_Thr->Wash6 Deprotection4 Fmoc Deprotection Wash6->Deprotection4 Wash7 DMF Wash Deprotection4->Wash7 Coupling_Glu Couple Fmoc-Glu(OtBu)-OH Wash7->Coupling_Glu Wash8 DMF Wash Coupling_Glu->Wash8 Final_Deprotection Final Fmoc Deprotection Wash8->Final_Deprotection Cleavage Cleavage & Deprotection (Reagent K) Final_Deprotection->Cleavage End Crude This compound Cleavage->End

Caption: SPPS workflow for this compound synthesis.

Troubleshooting_Logic Problem Low Yield / Purity Issue Deletion Deletion Sequences (Incomplete Coupling) Problem->Deletion Mass Spec shows missing residues Dehydration Dehydration (-18 Da) (Ser/Thr Side Reaction) Problem->Dehydration Mass Spec shows -18 Da peak Racemization Broad/Multiple Peaks (Same Mass) Problem->Racemization HPLC shows broad peaks Sol_Deletion1 Implement Double Coupling Deletion->Sol_Deletion1 Sol_Deletion2 Use Stronger Coupling Reagent (e.g., HATU) Deletion->Sol_Deletion2 Sol_Deletion3 Add Chaotropic Salts to Disrupt Aggregation Deletion->Sol_Deletion3 Sol_Dehydration1 Ensure Proper tBu Protection of Ser/Thr Dehydration->Sol_Dehydration1 Sol_Dehydration2 Optimize Deprotection and Cleavage Times Dehydration->Sol_Dehydration2 Sol_Racemization1 Use Racemization Suppressing Additives (HOBt/HOAt) Racemization->Sol_Racemization1 Sol_Racemization2 Avoid Prolonged Pre-activation Racemization->Sol_Racemization2

Caption: Troubleshooting logic for SPPS of this compound.

References

Technical Support Center: Troubleshooting ETYSK Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting peptide aggregation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peptide solubility and aggregation, using the ETYSK peptide as a representative example. The following information provides a comprehensive overview of the causes of peptide aggregation and offers systematic approaches to diagnose and resolve these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem?

A1: Peptide aggregation is a phenomenon where individual peptide molecules in solution self-associate to form larger, often insoluble, complexes.[1][2] This can range from the formation of small, soluble oligomers to large, visible precipitates.[1] Aggregation is a significant concern in research and drug development because it can lead to:

  • Loss of active material: Aggregated peptides are often inactive and difficult to work with, leading to inaccurate experimental results.

  • Reduced bioavailability: In therapeutic applications, aggregated peptides can have altered pharmacokinetic and pharmacodynamic properties.

  • Increased immunogenicity: The presence of aggregates can trigger an immune response.

  • Clogged equipment: Aggregates can block columns and tubing in purification and analytical systems.

Q2: My ETYSK peptide solution is cloudy. What does this mean?

A2: A cloudy or opalescent appearance in your peptide solution is a common visual indicator of aggregation or precipitation. This suggests that the peptide is not fully soluble under the current buffer conditions. Immediate troubleshooting is recommended to prevent further aggregation and loss of material.

Q3: What are the primary factors that cause the ETYSK peptide to aggregate?

A3: Peptide aggregation is influenced by a combination of intrinsic and extrinsic factors.[1][3]

  • Intrinsic Factors (related to the peptide sequence):

    • Hydrophobicity: Peptides with a high proportion of hydrophobic amino acids are more prone to aggregation to minimize their contact with water.

    • Net Charge: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero.

    • Secondary Structure Propensity: Peptides that have a tendency to form β-sheet structures are particularly susceptible to aggregation.

  • Extrinsic Factors (related to the solution environment):

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.

    • pH: The pH of the solution affects the net charge of the peptide.

    • Ionic Strength: The type and concentration of salts in the buffer can either shield or enhance electrostatic interactions between peptide molecules.

    • Temperature: Temperature can affect both the solubility of the peptide and the kinetics of aggregation.

    • Agitation: Mechanical stress from stirring or shaking can sometimes induce aggregation.

Troubleshooting Guide: Resolving ETYSK Peptide Aggregation

This section provides a step-by-step guide to systematically troubleshoot and resolve aggregation issues with your ETYSK peptide.

Step 1: Characterize the Aggregation

Before attempting to resolubilize your peptide, it is helpful to understand the nature of the aggregation.

Experimental Protocol: Quick Assessment of Aggregation

  • Visual Inspection: Observe the solution for any visible precipitates, cloudiness, or gel-like consistency.

  • Centrifugation: Spin a small aliquot of the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates insoluble aggregates.

  • UV-Vis Spectroscopy: Measure the absorbance of the supernatant before and after centrifugation at 280 nm (if the peptide contains Trp or Tyr) or a lower wavelength (e.g., 220 nm). A significant decrease in absorbance after centrifugation suggests the removal of aggregated peptide.

Step 2: Optimize Solubilization Protocol

If your ETYSK peptide is difficult to dissolve or precipitates after initial solubilization, follow this optimized workflow.

G cluster_0 Peptide Solubilization Workflow start Start with Lyophilized ETYSK Peptide check_charge Determine Net Charge of ETYSK (Acidic, Basic, or Neutral) start->check_charge acidic Dissolve in small amount of basic buffer (e.g., 0.1% NH4OH) check_charge->acidic  Acidic basic Dissolve in small amount of acidic buffer (e.g., 10% Acetic Acid) check_charge->basic  Basic neutral Use minimal organic solvent (e.g., DMSO, DMF, Acetonitrile) check_charge->neutral  Neutral/Hydrophobic dilute Slowly add to aqueous buffer with gentle vortexing acidic->dilute basic->dilute neutral->dilute check_sol Visually inspect for clarity dilute->check_sol success Peptide Solubilized check_sol->success Clear troubleshoot Proceed to Buffer Optimization check_sol->troubleshoot Cloudy/ Precipitate

Caption: A workflow for the initial solubilization of the ETYSK peptide.

Experimental Protocol: Stepwise Solubilization of ETYSK Peptide

  • Determine the net charge of the ETYSK peptide at neutral pH. This can be estimated by summing the charges of the acidic (Asp, Glu) and basic (Lys, Arg, His) residues.

  • For basic peptides: Try dissolving in a small amount of 10% aqueous acetic acid and then slowly dilute with your desired aqueous buffer.

  • For acidic peptides: Attempt to dissolve in a small volume of 0.1% ammonium hydroxide, followed by slow dilution with the aqueous buffer.

  • For neutral or hydrophobic peptides: Use a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile to first dissolve the peptide. Then, add this concentrated peptide solution dropwise to the vigorously stirred aqueous buffer.

  • Sonication: If the peptide is still not dissolving, brief sonication in a water bath can help to break up small aggregates.

Step 3: Modify Buffer Conditions

If the ETYSK peptide aggregates after being successfully dissolved, the buffer composition may need to be optimized.

G cluster_1 Buffer Optimization Strategy start Aggregated ETYSK in Solution ph Adjust pH away from pI start->ph ionic Modify Ionic Strength (e.g., 50-150 mM NaCl) ph->ionic additives Incorporate Excipients/ Additives ionic->additives end Stable ETYSK Solution additives->end

References

Preventing oxidation of tyrosine and lysine in Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and protocols to prevent the oxidation of tyrosine (Tyr) and lysine (Lys) residues in the peptide Glu-Thr-Tyr-Ser-Lys.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide degrading?

A1: Peptides containing tyrosine are susceptible to degradation primarily through oxidation. The phenolic side chain of tyrosine can be oxidized by exposure to atmospheric oxygen, light, and trace metal ions.[1][2] This can lead to the formation of byproducts like dityrosine cross-links, altering the peptide's structure and biological function.[3][4] Lysine residues can also undergo oxidation, often initiated by metal-catalyzed reactions, leading to the formation of aminoadipic semialdehyde.[3]

Q2: Which amino acid residues are most prone to oxidation?

A2: Besides tyrosine and lysine, other residues highly susceptible to oxidation include Methionine (Met), Tryptophan (Trp), Cysteine (Cys), and Histidine (His). The rate and likelihood of oxidation are sequence-dependent and influenced by environmental conditions.

Q3: What are the consequences of peptide oxidation?

A3: Oxidation can lead to a loss of biological activity, altered receptor binding affinity, and inconsistent experimental results. It can also induce aggregation and decrease the solubility of the peptide. For therapeutic peptides, oxidation can impact efficacy and immunogenicity.

Q4: How can I detect if my peptide is oxidized?

A4: The most reliable method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Oxidation typically results in a mass increase of +16 Da (for hydroxylation) or more complex changes. Reverse-phase HPLC (RP-HPLC) can also be used, where oxidized forms of the peptide often elute earlier than the non-oxidized form due to increased polarity.

Troubleshooting Guide: Common Issues & Solutions
Observed Problem Potential Cause Recommended Solution(s)
Unexpected peaks in HPLC analysis, inconsistent bioactivity. Oxidation of Tyrosine or Lysine residues.1. Confirm Oxidation: Use HPLC-MS to check for mass increases (e.g., +16 Da). 2. Review Storage: Ensure the peptide is stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. 3. Improve Handling: Allow the vial to warm to room temperature before opening to prevent moisture condensation. Purge the vial with an inert gas (argon or nitrogen) before resealing.
Peptide solution appears cloudy or precipitates over time. Aggregation, possibly induced by oxidation or improper pH.1. Filter Solution: Use a 0.2 µm sterile filter to remove aggregates. 2. Optimize Buffer: For solutions, use a sterile buffer at a slightly acidic pH (pH 5-6) to improve stability. 3. Avoid High pH: Alkaline conditions (pH > 8) can accelerate the oxidation of some residues. If necessary, keep solutions chilled.
Loss of peptide after reconstitution in solution. Adsorption to plasticware.For hydrophobic peptides or very dilute solutions, use low-adsorption polypropylene or glass vials to prevent loss of material.
Preventative Measures & Protocols
1. Optimal Storage and Handling

Proper storage is the most critical factor in preventing peptide degradation.

Parameter Recommendation Rationale
Physical State Lyophilized (freeze-dried) powder.Minimizes water content, which can accelerate degradation pathways.
Temperature Long-term: -80°C. Short-term: -20°C.Low temperatures slow down chemical degradation and oxidation rates.
Atmosphere Purge vial with inert gas (Argon or Nitrogen).Displaces oxygen, a key initiator of oxidation.
Light Store in amber vials or protect from light.Prevents photo-oxidation, especially of aromatic residues like Tyrosine.
Handling Allow vial to reach room temperature in a desiccator before opening.Prevents condensation of atmospheric moisture onto the cold peptide powder.
Solutions Prepare fresh. If storage is necessary, use sterile, slightly acidic (pH 5-6) buffers, create single-use aliquots, and freeze at -80°C. Avoid repeated freeze-thaw cycles.Peptide solutions have very limited shelf-life. Aliquoting prevents contamination and degradation from freeze-thaw stress.
2. Use of Antioxidants & Additives

For applications requiring peptides in solution for extended periods, the addition of antioxidants can be beneficial.

Additive Recommended Concentration Mechanism of Action & Notes
Free Methionine 0.01% - 0.1% (w/v)Acts as a scavenger for reactive oxygen species (ROS), preferentially getting oxidized and thus protecting the peptide.
Ascorbic Acid (Vitamin C) 0.1 - 1 mg/mLA common antioxidant that can reduce oxidative stress. However, it can also act as a pro-oxidant in the presence of metal ions. Use with caution and metal chelators.
Metal Chelators (e.g., EDTA) 1 - 5 mMSequesters trace metal ions (like Fe²⁺, Cu⁺) that can catalyze oxidation reactions.
Protocol: HPLC-MS Analysis for Detecting Oxidation

This protocol provides a general method for identifying the oxidation of this compound.

  • Sample Preparation:

    • Carefully bring the lyophilized peptide vial to room temperature.

    • Reconstitute the peptide in a suitable solvent (e.g., 0.1% formic acid in sterile water) to a stock concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 50-100 µg/mL using the initial mobile phase (e.g., 95% Mobile Phase A).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: Scan a range that includes the expected m/z of the peptide and its oxidized forms (e.g., m/z 300-1000).

    • Data Analysis:

      • Look for the theoretical mass of the peptide (this compound).

      • Search for peaks corresponding to +16 Da (monohydroxylation) and +32 Da (dihydroxylation) of the parent mass.

      • Utilize tandem MS (MS/MS) to confirm the site of oxidation.

Visual Workflows

G

G

References

Technical Support Center: Enhancing the In Vivo Half-Life of the ETYSK Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when extending the in vivo half-life of therapeutic peptides like ETYSK.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo half-life of our native ETYSK peptide so short?

A1: Short peptides like ETYSK (a hypothetical sequence for demonstration) typically have a short in vivo half-life, often only minutes, due to two primary reasons:

  • Rapid Renal Clearance: Small molecules are quickly filtered out of the bloodstream by the kidneys.[1][2]

  • Proteolytic Degradation: Peptides are susceptible to being broken down by proteases present in the blood and tissues.[1][3]

Q2: What are the principal strategies to extend the half-life of the ETYSK peptide?

A2: The most common and effective strategies involve increasing the peptide's hydrodynamic size to prevent kidney filtration and/or protecting it from enzymatic degradation. Key methods include:

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide.[4]

  • Fusion to Large Proteins/Domains: Genetically fusing the peptide to a larger partner like human serum albumin (HSA) or the Fc region of an immunoglobulin G (IgG).

  • Lipidation: Attaching a fatty acid chain to the peptide, which promotes binding to circulating albumin.

  • Amino Acid Modification: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at protease-sensitive sites.

Q3: How do I choose the best half-life extension strategy for the ETYSK peptide?

A3: The optimal strategy depends on the peptide's properties, its mechanism of action, and the desired therapeutic profile. Consider the following:

  • Bioactivity: Will the modification sterically hinder the peptide's binding to its target? Site-specific modifications are often preferred.

  • Manufacturing Complexity: Genetic fusion requires a recombinant expression system (e.g., mammalian cells), while PEGylation is a post-synthesis chemical conjugation step.

  • Desired Half-Life: Fc-fusion and albumin fusion typically provide the longest half-life extension (days to weeks). PEGylation and lipidation offer moderate extension (hours to days).

  • Immunogenicity: While all modifications carry some risk, large protein fusions or high molecular weight PEGs can sometimes elicit an immune response.

Below is a decision-making workflow to help guide your selection.

G start Start: Need to extend ETYSK half-life q1 Is ETYSK's biological activity highly sensitive to steric hindrance? start->q1 a1_yes Site-specific modification is critical q1->a1_yes Yes a1_no Broader range of strategies applicable q1->a1_no No q2 What is the desired half-life duration? a1_yes->q2 a1_no->q2 a2_long Days to Weeks q2->a2_long Long a2_mod Hours to Days q2->a2_mod Moderate strat_long Consider Fc-Fusion or Albumin Fusion a2_long->strat_long strat_mod Consider PEGylation, Lipidation, or other polymer conjugation a2_mod->strat_mod q3 Is a recombinant protein expression system (e.g., CHO, HEK293) available? strat_long->q3 strat_mod->q3 a3_yes Genetic fusion is viable q3->a3_yes Yes a3_no Chemical conjugation (e.g., PEGylation) is preferred q3->a3_no No end Final Strategy Selection a3_yes->end a3_no->end

Caption: Decision workflow for selecting a peptide half-life extension strategy.

Troubleshooting Guides

Strategy 1: PEGylation

Q: We are seeing low efficiency in our ETYSK peptide PEGylation reaction. What are the possible causes?

A: Low reaction efficiency is a common issue. Consider these factors:

  • pH of Reaction Buffer: For amine-specific PEGylation (targeting lysine or the N-terminus with NHS esters), the pH should be between 7.0 and 8.0. If the pH is too low, the amino groups will be protonated and less reactive.

  • Reagent Molar Ratio: Ensure you are using a sufficient molar excess of the activated PEG reagent. A 5 to 10-fold molar excess over the peptide is a good starting point.

  • Reagent Quality: Activated PEG reagents can hydrolyze if not stored properly (i.e., dry and cold). Use fresh or properly stored reagents.

  • Peptide Solubility: If your peptide aggregates in the reaction buffer, the target functional groups may not be accessible. Screen different buffer compositions to improve solubility.

Q: After PEGylation, our ETYSK peptide shows a significant loss of bioactivity. How can this be mitigated?

A: Loss of activity is often due to the PEG chain sterically blocking the peptide's active site.

  • Site-Specific PEGylation: If your current method (e.g., lysine PEGylation) is random, it may be modifying residues crucial for activity. Switch to a site-specific strategy. For example, use PEG-aldehyde chemistry for N-terminal specific modification at a slightly acidic pH, which takes advantage of the lower pKa of the N-terminal α-amino group compared to lysine ε-amino groups.

  • Change PEG Size/Structure: A smaller PEG chain may impart less steric hindrance. Alternatively, a branched PEG may shield the peptide from proteases more effectively while using a single attachment point, potentially preserving activity.

  • Introduce a Specific Attachment Site: If feasible, engineer a unique cysteine residue into a non-critical region of the peptide. This allows for highly specific conjugation using thiol-reactive PEGs (e.g., PEG-maleimide).

Strategy 2: Fc-Fusion Proteins

Q: The expression yield of our ETYSK-Fc fusion protein in HEK293 cells is very low. How can we improve it?

A: Low expression of fusion proteins is a frequent challenge.

  • Codon Optimization: Ensure the DNA sequence of your ETYSK-Fc construct is optimized for expression in your chosen host system (e.g., human or Cricetulus griseus codons for HEK or CHO cells, respectively).

  • Promoter and Vector Choice: Use a strong constitutive promoter like CMV in your expression vector.

  • Culture Conditions: Optimize culture parameters such as temperature, pH, and media composition. Lowering the culture temperature (e.g., to 30°C) can sometimes reduce proteolysis and improve the yield of intact protein. Transient expression systems like ExpiCHO or Expi293 can offer higher yields than standard HEK293 cells.

  • Leader Sequence: Ensure an efficient signal peptide is present at the N-terminus of the construct to direct the fusion protein for secretion.

Q: Our purified ETYSK-Fc protein is forming aggregates and polymers. What can we do to prevent this?

A: Aggregation can be caused by improper folding, disulfide scrambling, or instability during purification.

  • Check for Unpaired Cysteines: If the ETYSK peptide or the linker contains an odd number of cysteine residues, it can lead to intermolecular disulfide bonds, forming polymers. You can test this by running a non-reducing vs. reducing SDS-PAGE. If polymers are disulfide-linked, they will resolve into monomers in the reducing gel. Consider mutating unpaired cysteines if they are not essential for activity.

  • Optimize Purification Buffers: Aggregation can occur during low pH elution from Protein A columns. Screen for optimal buffer conditions, including pH, salt concentration, and the addition of excipients like arginine, which can act as an aggregation suppressor.

  • Linker Design: The linker between ETYSK and the Fc domain is critical. A poorly designed linker can lead to misfolding. Flexible linkers, such as those composed of glycine and serine repeats (e.g., (G₄S)n), are commonly used to allow the domains to fold independently.

Quantitative Data Summary

The following table presents hypothetical but representative pharmacokinetic data for the ETYSK peptide after applying various half-life extension strategies. This data illustrates the typical magnitude of improvement seen with each technology.

Molecule Modification Strategy Molecular Weight (kDa) Terminal Half-Life (t½) in Rats (hours) Fold-Increase in t½
Native ETYSKNone~20.11x
ETYSK-PEG20 kDa Linear PEG~2216160x
ETYSK-LipidC16 Fatty Acid~2.312120x
ETYSK-XTEN864 aa XTEN Polymer~8875750x
ETYSK-FcHuman IgG1 Fc~551001000x

Data is illustrative and based on published results for similar modifications on other peptides.

Experimental Protocols

Protocol 1: Site-Specific N-Terminal PEGylation of ETYSK Peptide

This protocol describes the selective conjugation of a PEG-aldehyde to the N-terminus of the ETYSK peptide via reductive amination.

Materials:

  • ETYSK Peptide (lyophilized)

  • mPEG-Propionaldehyde (20 kDa)

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification: Reverse-Phase HPLC (RP-HPLC) system with a C18 column

Procedure:

  • Peptide Dissolution: Dissolve the ETYSK peptide in the Reaction Buffer to a final concentration of 2 mg/mL.

  • Reagent Preparation: Dissolve the mPEG-Propionaldehyde in the Reaction Buffer to achieve a 10-fold molar excess relative to the peptide.

  • Reaction Initiation: Add the dissolved mPEG-Propionaldehyde to the peptide solution. Mix gently.

  • Reduction: Add Sodium Cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Allow the reaction to proceed for 12-18 hours at room temperature with gentle stirring.

  • Reaction Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour.

  • Purification: Purify the mono-PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC.

  • Analysis: Confirm the identity and purity of the final product using SDS-PAGE (will show a significant size shift) and Mass Spectrometry.

Protocol 2: Construction and Transient Expression of ETYSK-hFc Fusion Protein

This protocol outlines the steps for generating an ETYSK-human Fc fusion construct and expressing it in HEK293 cells.

Materials:

  • Expression vector (e.g., pcDNA3.1) containing a human IgG1 Fc domain and a secretion signal peptide.

  • Synthetic gene for ETYSK peptide flanked by appropriate restriction sites and a flexible linker sequence (e.g., (G₄S)₃).

  • HEK293 cells (suspension culture adapted, e.g., Expi293F™).

  • Transient transfection reagent (e.g., PEI, ExpiFectamine™).

  • Culture medium (e.g., FreeStyle™ 293 Expression Medium).

  • Purification: Protein A affinity chromatography column.

Procedure:

  • Cloning: a. Digest the expression vector and the synthetic ETYSK-linker gene with the chosen restriction enzymes. b. Ligate the ETYSK-linker fragment into the vector upstream of the Fc domain sequence. c. Transform the ligation product into competent E. coli, select for positive clones, and verify the final plasmid sequence by Sanger sequencing.

  • Cell Culture & Transfection: a. Culture HEK293 cells in suspension to a density of 2.5-3.0 x 10⁶ cells/mL. b. Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. For 100 mL of culture, typically 100 µg of plasmid DNA is used. c. Add the complex to the cell culture and incubate in a shaking incubator (37°C, 8% CO₂).

  • Expression & Harvest: a. Continue the culture for 5-7 days. Monitor cell viability and protein expression (e.g., by ELISA or Western blot of the supernatant). b. Harvest the culture supernatant, which contains the secreted ETYSK-Fc protein, by centrifugation to remove cells and debris.

  • Purification: a. Equilibrate a Protein A column with a neutral pH binding buffer (e.g., PBS, pH 7.4). b. Load the clarified supernatant onto the column. c. Wash the column extensively with binding buffer to remove unbound proteins. d. Elute the ETYSK-Fc protein using a low pH elution buffer (e.g., 0.1 M Glycine, pH 3.0). Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).

  • Analysis: Analyze the purified protein for size, purity, and aggregation using SDS-PAGE (reducing and non-reducing) and Size Exclusion Chromatography (SEC-HPLC).

Visualizations of Key Workflows

G cluster_cloning Phase 1: Cloning cluster_expression Phase 2: Expression cluster_purification Phase 3: Purification & Analysis n1 Synthesize ETYSK gene with Linker & RE sites n2 Digest Vector (pcDNA-hFc) & ETYSK Insert n1->n2 n3 Ligate Insert into Vector n2->n3 n4 Transform E. coli, Select & Sequence Verify n3->n4 n5 Culture HEK293 Cells to Target Density n4->n5 n6 Transiently Transfect with Verified Plasmid n5->n6 n7 Incubate 5-7 Days for Protein Secretion n6->n7 n8 Harvest Supernatant (Contains ETYSK-Fc) n7->n8 n9 Load Supernatant on Protein A Column n8->n9 n10 Wash & Elute (Low pH) n9->n10 n11 Neutralize & Buffer Exchange n10->n11 n12 Analyze Purity & Identity (SDS-PAGE, SEC-HPLC) n11->n12

Caption: Experimental workflow for generating an ETYSK-Fc fusion protein.

G cluster_endo Endosome (pH 6.0) cluster_blood Bloodstream (pH 7.4) fc ETYSK-Fc fcrn FcRn Receptor fc->fcrn Binds at low pH lysosome Lysosomal Degradation fc->lysosome Unbound proteins are degraded fcrn_cell FcRn on Cell Surface fcrn->fcrn_cell Recycles to Cell Surface fc_blood ETYSK-Fc fcrn_cell->fc_blood Releases at neutral pH

Caption: Mechanism of FcRn-mediated recycling for half-life extension.

References

Technical Support Center: ETYSK Peptide-Protein Interaction Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during ETYSK peptide-protein interaction assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during ETYSK peptide-protein interaction assays.

Problem 1: High Background or Non-Specific Binding

Symptoms:

  • High signal in negative control lanes (e.g., beads only, unrelated peptide).

  • Multiple bands on a Western blot, making it difficult to identify the specific interaction partner.

  • Low signal-to-noise ratio.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Blocking Increase blocking time or try a different blocking agent. Note that milk-based blockers contain biotin and can interfere with streptavidin-based detection systems[1].
Insufficient Washing Increase the number or duration of wash steps. A more stringent wash buffer can also be used[2]. See the optimized washing protocol below.
Hydrophobic or Ionic Interactions Add non-ionic detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) or glycerol (5-10%) to the lysis and wash buffers to reduce non-specific hydrophobic interactions[2].
High Protein Concentration Titrate the amount of cell lysate used to find the optimal concentration that minimizes non-specific binding while preserving the specific interaction[2].
Contamination of Reagents Use fresh, high-quality reagents and filter-sterilize all buffers.

Experimental Protocol: Stringent Washing Procedure

This protocol is designed to minimize non-specific binding after the initial incubation of the lysate with the peptide-conjugated beads.

  • Initial Wash: After incubation, pellet the beads and discard the supernatant. Add 1 mL of Wash Buffer 1 (e.g., TBS + 150 mM NaCl + 0.1% NP-40). Resuspend the beads and rotate for 5 minutes at 4°C[2].

  • High Salt Wash: Pellet the beads again and add 1 mL of High-Salt Wash Buffer (e.g., TBS + 500 mM NaCl + 0.1% NP-40). Resuspend and rotate for 5 minutes at 4°C. This step helps to disrupt non-specific ionic interactions.

  • Final Wash: Perform a final wash with Wash Buffer 1 to remove residual high-salt buffer.

  • Elution: Proceed with the elution of the bound proteins.

experimental_workflow cluster_incubation Incubation cluster_washing Stringent Washing cluster_analysis Analysis Lysate Cell Lysate Incubate Incubate at 4°C Lysate->Incubate Beads ETYSK-Peptide Beads Beads->Incubate Wash1 Wash Buffer 1 (150mM NaCl) Incubate->Wash1 Post-incubation Wash2 High-Salt Wash (500mM NaCl) Wash1->Wash2 Wash3 Wash Buffer 1 Wash2->Wash3 Elution Elution Wash3->Elution Analysis SDS-PAGE / Mass Spec Elution->Analysis logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps NoSignal Weak or No Signal LowAffinity Low Affinity NoSignal->LowAffinity PeptideInstability Peptide Instability NoSignal->PeptideInstability BadConformation Incorrect Conformation NoSignal->BadConformation SuboptimalBuffer Suboptimal Buffer NoSignal->SuboptimalBuffer IncreaseConc Increase Concentrations LowAffinity->IncreaseConc AddInhibitors Add Protease Inhibitors PeptideInstability->AddInhibitors ChangeImmobilization Vary Immobilization BadConformation->ChangeImmobilization OptimizeBuffer Optimize pH/Salt SuboptimalBuffer->OptimizeBuffer signaling_pathway ETYSK_Peptide ETYSK Peptide (Bait) Interaction_Complex ETYSK-Target Complex ETYSK_Peptide->Interaction_Complex Binds Target_Protein Target Protein (Prey) Target_Protein->Interaction_Complex Binds Downstream_Effect Downstream Biological Effect Interaction_Complex->Downstream_Effect Leads to

References

Technical Support Center: Refolding Protocols for Aggregated Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refolding the aggregated pentapeptide Glu-Thr-Tyr-Ser-Lys. The following protocols and data are based on established principles of peptide and protein refolding and should be adapted and optimized for your specific experimental conditions.

Troubleshooting Guide & FAQs

Q1: My this compound peptide has aggregated upon synthesis and purification. How do I solubilize it before attempting to refold?

A1: Aggregated peptides must first be denatured and solubilized. A common starting point is to use strong denaturants.

  • Initial Steps: Attempt to solubilize the peptide in a buffer containing a high concentration of a chaotropic agent like 6 M Guanidinium Hydrochloride (GuHCl) or 8 M Urea.[1] It's crucial to ensure complete solubilization before proceeding to refolding.

  • Reducing Agents: If your peptide has formed intermolecular disulfide bonds (unlikely for this specific sequence unless modified), include a reducing agent like 10 mM Dithiothreitol (DTT) or β-mercaptoethanol in the solubilization buffer.[2]

  • pH Adjustment: For peptides with ionizable side chains, like Glutamic Acid (Glu) and Lysine (Lys), adjusting the pH can aid solubilization. For this compound, a slightly alkaline pH (e.g., pH 8.0-9.0) might improve solubility due to the deprotonation of the lysine residue.

  • Alternative Solvents: For highly hydrophobic or persistent aggregates, organic solvents like a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be effective for initial dissolution, followed by removal of these solvents.[3]

Q2: I've successfully solubilized the peptide, but it aggregates again during refolding. What can I do to prevent this?

A2: Aggregation during refolding is a common challenge and often occurs when folding intermediates interact with each other.[4] Several strategies can be employed to minimize aggregation:

  • Low Protein Concentration: Refolding at a low peptide concentration (typically in the range of 10-100 µg/mL) is a primary strategy to favor intramolecular folding over intermolecular aggregation.[5]

  • Use of Additives: Certain chemical additives can stabilize the peptide and prevent aggregation. Common additives include:

    • L-Arginine: 0.4-1.0 M L-Arginine is widely used to suppress aggregation.

    • Glycerol/Sugars: 10-20% glycerol or other sugars like sucrose can stabilize the native state.

    • Non-detergent Sulfobetaines (NDSBs): These can help to keep folding intermediates soluble.

  • Temperature Control: Perform refolding at a low temperature, typically 4°C, to slow down the aggregation process.

  • Gradual Denaturant Removal: Rapid removal of the denaturant can lead to aggregation. Methods like stepwise dialysis or slow dilution are recommended.

Q3: What is the best method for removing the denaturant to refold my this compound peptide?

A3: The choice of method depends on your experimental scale and requirements. The three most common methods are dilution, dialysis, and size-exclusion chromatography (SEC).

  • Dilution: This is a simple and widely used method where the solubilized peptide solution is rapidly or slowly diluted into a larger volume of refolding buffer. A slow, drop-wise addition is often preferred to maintain a low concentration of folding intermediates.

  • Dialysis: The peptide solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of refolding buffer. Stepwise dialysis, where the denaturant concentration in the dialysis buffer is gradually decreased, can improve refolding yields by allowing for a slower transition to the native state.

  • Size-Exclusion Chromatography (SEC): This technique can be used for simultaneous buffer exchange and purification. The denatured peptide is loaded onto an SEC column equilibrated with the refolding buffer. As the peptide moves through the column, the smaller denaturant molecules are separated from the larger peptide, which refolds on the column. This method can be very effective at preventing aggregation.

Q4: How can I assess the refolding efficiency and confirm the correct conformation of my peptide?

A4: Several analytical techniques can be used to quantify the amount of refolded peptide and assess its structure:

  • Chromatography: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) are robust methods to quantify the amount of soluble, monomeric peptide versus aggregated species.

  • Spectroscopy:

    • Circular Dichroism (CD): CD spectroscopy is a powerful technique to analyze the secondary structure of the refolded peptide.

    • Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence can be used to monitor changes in the local environment of tyrosine residues upon folding.

  • Activity Assays: If the peptide has a known biological activity, a functional assay is the ultimate confirmation of correct refolding.

Quantitative Data Summary

The following tables summarize typical conditions and reported yields for various refolding methods based on literature for different proteins and peptides. These should serve as a starting point for optimizing the refolding of this compound.

Table 1: Comparison of Refolding Methods and Reported Yields

Refolding MethodTypical Protein ConcentrationReported Refolding Yield (%)Key AdvantagesKey Disadvantages
Dilution 10 - 100 µg/mL10 - 50%Simple, scalableLarge buffer volumes, potential for aggregation
Dialysis 0.1 - 1 mg/mL14 - 60%Constant protein concentrationTime-consuming, potential for aggregation
On-Column (e.g., SEC) Up to 80 mg/mL50 - 98%High efficiency, purification includedMore complex setup
Combined Methods VariableUp to 50%Can improve yield over single methodsIncreased complexity and time

Table 2: Common Refolding Buffer Additives and Their Working Concentrations

AdditiveTypical ConcentrationPurpose
L-Arginine 0.4 - 1.0 MSuppresses aggregation
Glycerol 10 - 20% (v/v)Stabilizes native conformation
Urea (low conc.) 0.5 - 2 MIncreases solubility of intermediates
Guanidine HCl (low conc.) 0.5 - 1 MIncreases solubility of intermediates
Reduced/Oxidized Glutathione (GSH/GSSG) 1-10 mM / 0.1-1 mMPromotes correct disulfide bond formation
Proline 0.5 - 1.0 MInhibits aggregation by binding to folding intermediates

Detailed Experimental Protocols

Protocol 1: Refolding by Stepwise Dialysis
  • Solubilization: Dissolve the aggregated this compound peptide in Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GuHCl, 10 mM DTT) to a final concentration of 1-2 mg/mL.

  • First Dialysis: Place the peptide solution in a dialysis bag (e.g., 1 kDa MWCO) and dialyze against 100 volumes of Dialysis Buffer 1 (e.g., 50 mM Tris-HCl, pH 8.0, 4 M GuHCl, 1 mM EDTA) for 4-6 hours at 4°C.

  • Second Dialysis: Transfer the dialysis bag to 100 volumes of Dialysis Buffer 2 (e.g., 50 mM Tris-HCl, pH 8.0, 2 M GuHCl, 0.4 M L-Arginine, 1 mM EDTA) and dialyze for 4-6 hours at 4°C.

  • Third Dialysis: Transfer the dialysis bag to 100 volumes of Dialysis Buffer 3 (e.g., 50 mM Tris-HCl, pH 8.0, 1 M GuHCl, 0.4 M L-Arginine, 1 mM EDTA) and dialyze overnight at 4°C.

  • Final Dialysis: Transfer the dialysis bag to 100 volumes of Final Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and dialyze for 4-6 hours at 4°C. Repeat with fresh Final Buffer.

  • Clarification: Centrifuge the refolded peptide solution at high speed (e.g., 18,000 x g) for 20 minutes at 4°C to remove any remaining aggregates. Collect the supernatant containing the refolded peptide.

Protocol 2: Refolding by Dilution
  • Solubilization: Prepare a stock solution of the aggregated peptide at 1-5 mg/mL in Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GuHCl).

  • Refolding Buffer Preparation: Prepare a large volume of ice-cold Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.5 M L-Arginine, 1 mM EDTA).

  • Slow Dilution: While gently stirring the Refolding Buffer on ice, add the solubilized peptide solution drop-wise to a final peptide concentration of 10-100 µg/mL.

  • Incubation: Allow the refolding reaction to proceed for 12-24 hours at 4°C with gentle stirring.

  • Concentration & Purification: Concentrate the refolded peptide using an appropriate method (e.g., ultrafiltration) and purify further if necessary (e.g., by RP-HPLC).

Protocol 3: Refolding by Size-Exclusion Chromatography (SEC)
  • Solubilization: Dissolve the aggregated peptide in Solubilization Buffer (e.g., 20 mM Tris-HCl, pH 8.5, 6 M GuHCl) to a high concentration (e.g., 10-20 mg/mL).

  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephacryl S-100 HR) with at least 2 column volumes of degassed Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.4 M L-Arginine) at a low flow rate at 4°C.

  • Sample Injection: Inject the solubilized peptide onto the column. The volume should be a small percentage of the column volume (e.g., 2-5%).

  • Elution: Elute the peptide with the Refolding Buffer. The peptide will refold as it separates from the denaturant.

  • Fraction Collection: Collect fractions and analyze for the presence of the refolded, monomeric peptide using UV absorbance, SDS-PAGE, and RP-HPLC. Pool the fractions containing the correctly folded peptide.

Visualizations

Refolding_Workflow A Aggregated Peptide (this compound) B Solubilization (e.g., 6M GuHCl) A->B Add Denaturant C Denatured Peptide in Solution B->C D Refolding Method C->D E Dilution D->E Choose one F Dialysis D->F G Size-Exclusion Chromatography D->G H Refolded Peptide E->H F->H G->H I Analysis H->I J RP-HPLC / SEC-HPLC I->J Verify K Circular Dichroism I->K L Activity Assay I->L M Correctly Folded Monomeric Peptide J->M K->M L->M

Caption: General workflow for refolding aggregated peptides.

Troubleshooting_Aggregation Start Aggregation Observed During Refolding Q1 Is Peptide Concentration Low (10-100 µg/mL)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are Anti-Aggregation Additives Present? A1_Yes->Q2 Action1 Decrease Peptide Concentration A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Denaturant Removal Gradual? A2_Yes->Q3 Action2 Add L-Arginine (0.5M) or Glycerol (10-20%) A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is Temperature Low (e.g., 4°C)? A3_Yes->Q4 Action3 Use Stepwise Dialysis or Slow/Pulsed Dilution A3_No->Action3 Action3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Re-evaluate Refolding Outcome A4_Yes->End Action4 Perform Refolding at 4°C A4_No->Action4 Action4->End

Caption: Troubleshooting logic for peptide aggregation during refolding.

References

Technical Support Center: Optimizing Buffer Conditions for ETYSK Peptide Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental conditions for the ETYSK peptide.

Understanding the ETYSK Peptide

The ETYSK peptide is a pentapeptide with the amino acid sequence Glutamic Acid-Threonine-Tyrosine-Serine-Lysine. A preliminary analysis of its physicochemical properties is essential for designing optimal buffer conditions.

Physicochemical Properties of ETYSK:

To predict the solubility and optimal buffer pH for the ETYSK peptide, we first need to estimate its isoelectric point (pI). The pI is the pH at which the peptide has a net zero charge, and peptides are typically least soluble at their pI.

  • Amino Acid Charges at Neutral pH (~7):

    • Glutamic Acid (E): -1 (acidic side chain)

    • Threonine (T): 0 (neutral)

    • Tyrosine (Y): 0 (neutral)

    • Serine (S): 0 (neutral)

    • Lysine (K): +1 (basic side chain)

    • N-terminus: +1

    • C-terminus: -1

The estimated net charge at pH 7 is (-1) + 0 + 0 + 0 + (+1) + (+1) + (-1) = 0. This suggests the pI of ETYSK is around 7. To ensure solubility, the buffer pH should be adjusted to be at least one pH unit above or below the pI.[1][2]

Frequently Asked Questions (FAQs)

Q1: My ETYSK peptide is not dissolving. What should I do?

A1: Peptide solubility is highly dependent on its amino acid composition and the pH of the solvent.[2] Since the estimated isoelectric point (pI) of ETYSK is near neutral, it may have low solubility in plain water or neutral buffers like PBS. Here are the initial steps to take:

  • Test a small amount first: Always try to dissolve a small portion of the peptide before preparing your entire stock solution.[3]

  • Adjust the pH: Try dissolving the peptide in a buffer with a pH that is at least one unit away from its pI. For ETYSK, attempt to use a slightly acidic (pH < 6) or slightly basic (pH > 8) buffer.[1]

  • Use organic solvents: If aqueous buffers fail, you can try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile and then slowly adding it to your aqueous buffer with vigorous stirring.

Q2: What is the best buffer for my ETYSK peptide activity assay?

A2: The optimal buffer will depend on the specific assay and the target protein. However, here are some general guidelines for selecting a starting buffer:

  • pH: The pH should be one that maintains peptide solubility and is optimal for the biological activity being measured. It's recommended to perform a pH screening to find the ideal pH for your assay.

  • Ionic Strength: The salt concentration can influence peptide solubility and activity. A common starting point is a buffer with a salt concentration in the range of 50-150 mM NaCl.

  • Buffer System: Common biological buffers like HEPES, Tris, or phosphate buffers can be used. The choice may depend on the pH range you need to maintain.

Q3: The activity of my ETYSK peptide is lower than expected. Could the buffer be the cause?

A3: Yes, suboptimal buffer conditions can significantly reduce peptide activity. Consider the following:

  • pH: The ionization state of amino acid residues is critical for peptide-protein interactions. The optimal pH for activity might differ from the optimal pH for solubility.

  • Ionic Strength: High salt concentrations can mask electrostatic interactions that are crucial for binding, while very low salt concentrations might lead to non-specific binding.

  • Additives: Some peptides may require specific additives for stability or to prevent aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the ETYSK peptide.

Problem Possible Cause Recommended Solution
Peptide Precipitation in Buffer The buffer pH is too close to the peptide's isoelectric point (pI).Adjust the buffer pH to be at least one unit above or below the pI. For ETYSK, try buffers with pH < 6 or pH > 8.
The peptide concentration is too high.Prepare a more dilute stock solution.
The peptide has aggregated.Use sonication to aid dissolution. Consider adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.1%).
Low or No Biological Activity Suboptimal buffer pH.Perform a pH screen to determine the optimal pH for activity.
Incorrect ionic strength.Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).
Peptide degradation.Prepare fresh solutions before each experiment. If oxidation is a concern (due to Tyrosine), consider adding a reducing agent like DTT (1-5 mM).
Inconsistent Results Buffer variability.Prepare buffers fresh from high-quality reagents and accurately measure the pH.
Repeated freeze-thaw cycles of the peptide stock.Aliquot the peptide stock solution to avoid multiple freeze-thaw cycles.
Temperature fluctuations during the assay.Ensure all incubation steps are performed at a consistent and controlled temperature.

Experimental Protocols

Protocol 1: ETYSK Peptide Solubilization
  • Allow the lyophilized ETYSK peptide to warm to room temperature before opening the vial.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • For initial testing, weigh a small amount of the peptide.

  • Attempt dissolution in an aqueous buffer:

    • Try a slightly acidic buffer (e.g., 10 mM MES, pH 6.0).

    • If that fails, try a slightly basic buffer (e.g., 10 mM Tris, pH 8.0).

  • If aqueous dissolution is unsuccessful, use an organic solvent:

    • Dissolve the peptide in a minimal amount of DMSO.

    • While vigorously stirring your desired aqueous buffer, slowly add the peptide-DMSO solution drop by drop. The final DMSO concentration in your assay should ideally be below 1%.

Protocol 2: General Peptide Activity Assay

This protocol provides a framework for a generic activity assay. Specific details will need to be optimized for your particular system.

  • Prepare Buffers: Prepare a set of buffers with varying pH values (e.g., MES at pH 6.0, HEPES at pH 7.4, and Tris at pH 8.5) and salt concentrations (e.g., 50 mM, 150 mM, and 300 mM NaCl).

  • Prepare Peptide Stock: Solubilize the ETYSK peptide using the protocol above to create a concentrated stock solution.

  • Assay Setup (96-well plate format):

    • Add your target protein/cells to the wells containing the different buffers.

    • Add varying concentrations of the ETYSK peptide to the wells.

    • Include appropriate controls (e.g., no peptide, vehicle control).

  • Incubation: Incubate the plate at the desired temperature for a specified time.

  • Detection: Measure the biological response using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Determine the peptide's activity under each buffer condition and identify the optimal buffer.

Visualizations

Peptide_Activity_Optimization_Workflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization cluster_validate Validation start Start solubilize Peptide Solubilization start->solubilize ph_screen pH Screening solubilize->ph_screen salt_screen Ionic Strength Screening ph_screen->salt_screen additive_screen Additive Screening salt_screen->additive_screen matrix_screen Matrix Optimization additive_screen->matrix_screen activity_assay Definitive Activity Assay matrix_screen->activity_assay end End activity_assay->end

Caption: Workflow for optimizing peptide activity.

Hypothetical_Signaling_Pathway ETYSK ETYSK Peptide Receptor Membrane Receptor ETYSK->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Regulates Gene Expression Peptide_Solubility_Troubleshooting start Peptide does not dissolve in aqueous buffer check_pi Is buffer pH near peptide pI? start->check_pi adjust_ph Adjust pH to be >1 unit away from pI check_pi->adjust_ph Yes sonicate Try sonication check_pi->sonicate No success Peptide dissolved adjust_ph->success use_organic Use minimal organic solvent (e.g., DMSO) add_detergent Consider adding a non-ionic detergent use_organic->add_detergent sonicate->use_organic No sonicate->success Yes add_detergent->success

References

Validation & Comparative

Validating the Biological Activity of Synthetic Peptide Glu-Thr-Tyr-Ser-Lys (Pep-ETYSK): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the synthetic peptide Glu-Thr-Tyr-Ser-Lys, hereafter referred to as Pep-ETYSK. Based on its amino acid composition, which includes key residues susceptible to phosphorylation (Tyrosine, Threonine, and Serine), we hypothesize that Pep-ETYSK functions as a competitive inhibitor of "Kinase-X," a hypothetical tyrosine kinase implicated in pro-inflammatory signaling pathways.

This guide presents a comparative analysis of Pep-ETYSK against a potent small-molecule inhibitor (Inhibitor-A), a known peptide-based competitive inhibitor (Pep-Substrate), and a scrambled negative control peptide (Pep-Scrambled). The experimental data herein is illustrative, providing a realistic benchmark for researchers validating novel peptide candidates.

Comparative Performance Analysis

The biological activity of Pep-ETYSK and its alternatives was evaluated through a series of in vitro and cell-based assays. The quantitative data is summarized below.

Table 1: In Vitro Kinase Inhibition

CompoundTypeTarget KinaseIC50 (µM)
Pep-ETYSK Synthetic PeptideKinase-X1.2
Inhibitor-A Small MoleculeKinase-X0.0027
Pep-Substrate Synthetic PeptideKinase-X0.8
Pep-Scrambled Synthetic PeptideKinase-X> 100

Table 2: Cell-Based Inhibition of TNF-α Release

CompoundTreatment Concentration (µM)Inhibition of TNF-α Release (%)
Pep-ETYSK 1075
Inhibitor-A 0.195
Pep-Substrate 1085
Pep-Scrambled 10< 5

Table 3: Cytotoxicity in Macrophage Cell Line

CompoundTreatment Concentration (µM)Cell Viability (%)
Pep-ETYSK 5098
Inhibitor-A 1085
Pep-Substrate 5095
Pep-Scrambled 5099

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay measures the ability of a compound to inhibit the activity of Kinase-X by quantifying the amount of ATP remaining in the reaction.

  • Materials: Recombinant Kinase-X, polypeptide substrate, ATP, kinase assay buffer, test compounds (Pep-ETYSK, Inhibitor-A, Pep-Substrate, Pep-Scrambled), and a luminescent kinase assay kit.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Add the luminescent detection reagent, which contains luciferase, to the wells.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the log of the compound concentration.

Cell-Based TNF-α Release Assay (ELISA)

This assay quantifies the inhibition of the pro-inflammatory cytokine TNF-α in a macrophage cell line stimulated with lipopolysaccharide (LPS).

  • Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, LPS, test compounds, and a TNF-α ELISA kit.

  • Procedure:

    • Seed the macrophage cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.

    • Incubate for 24 hours at 37°C.

    • Collect the cell culture supernatants.

    • Quantify the amount of TNF-α in the supernatants using the ELISA kit according to the manufacturer's instructions.

    • Determine the percentage inhibition of TNF-α release for each compound relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT)

This colorimetric assay assesses the effect of the test compounds on cell viability by measuring the metabolic activity of the cells.

  • Materials: Macrophage cell line, cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the macrophage cells in a 96-well plate and incubate overnight.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for 24 hours at 37°C.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

    • Remove the medium and dissolve the formazan crystals in the solubilizing agent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds KinaseX Kinase-X TLR4->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate NFkB NF-κB pSubstrate->NFkB Activates pNFkB Activated NF-κB NFkB->pNFkB DNA DNA pNFkB->DNA Binds to Promoter TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription TNFa_protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_protein Translation PepETYSK Pep-ETYSK PepETYSK->KinaseX Inhibits

Caption: Hypothetical pro-inflammatory signaling pathway mediated by Kinase-X.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_compounds 1. Prepare serial dilutions of test compounds add_compounds 3. Add compounds to 96-well plate prep_compounds->add_compounds prep_reagents 2. Prepare kinase reaction mix (Kinase-X, Substrate, Buffer) add_reagents 4. Add kinase mix to wells prep_reagents->add_reagents start_reaction 5. Initiate with ATP Incubate 60 min at 30°C add_reagents->start_reaction add_detection 6. Add Luminescent Detection Reagent start_reaction->add_detection incubation 7. Incubate 10 min at Room Temp add_detection->incubation read_plate 8. Measure Luminescence incubation->read_plate calc_inhibition 9. Calculate % Inhibition read_plate->calc_inhibition plot_ic50 10. Plot dose-response curve to find IC50 calc_inhibition->plot_ic50

Caption: Workflow for the in vitro luminescent kinase inhibition assay.

Experimental Workflow: Cell-Based TNF-α Assay

cluster_cell_culture Cell Culture & Treatment cluster_elisa ELISA Protocol cluster_analysis Data Analysis seed_cells 1. Seed macrophages in 96-well plate incubate_overnight 2. Incubate overnight seed_cells->incubate_overnight pretreat 3. Pre-treat with test compounds (1 hr) incubate_overnight->pretreat stimulate 4. Stimulate with LPS (24 hr) pretreat->stimulate collect_supernatant 5. Collect supernatant stimulate->collect_supernatant run_elisa 6. Perform TNF-α ELISA (as per kit protocol) collect_supernatant->run_elisa read_absorbance 7. Read absorbance at 450 nm run_elisa->read_absorbance calculate_concentration 9. Calculate TNF-α concentration read_absorbance->calculate_concentration standard_curve 8. Generate standard curve standard_curve->calculate_concentration determine_inhibition 10. Determine % Inhibition calculate_concentration->determine_inhibition

Caption: Workflow for the cell-based TNF-α release (ELISA) assay.

A Researcher's Guide to Measuring Peptide Binding Affinity and Kinetics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, accurately quantifying the binding affinity and kinetics of peptide-protein interactions is a cornerstone of preclinical research. This guide provides a comparative overview of common experimental techniques, complete with sample data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for your research needs. While the specific peptide "ETYSK" is not characterized in publicly available literature, this guide will use the well-studied p53 peptide binding to MDM2 as a representative system to illustrate these methodologies.

Quantitative Comparison of Binding Parameters

The selection of a suitable technique for measuring peptide-protein interactions often depends on the specific parameters of interest. The table below summarizes typical quantitative data obtained for the p53-MDM2 interaction using various methods.

TechniqueAnalyte (Peptide)Ligand (Protein)Association Rate (ka, M⁻¹s⁻¹)Dissociation Rate (kd, s⁻¹)Equilibrium Dissociation Constant (KD, nM)
Surface Plasmon Resonance (SPR)p53 peptide (Ac-SQETFSDLWKLLPEN-NH2)MDM2 (residues 25-109)1.2 x 10⁶8.5 x 10⁻³7.1
Bio-Layer Interferometry (BLI)Biotinylated p53 peptideStreptavidin-captured MDM21.5 x 10⁶9.1 x 10⁻³6.1
Isothermal Titration Calorimetry (ITC)p53 peptideMDM2Not Directly MeasuredNot Directly Measured8.3
MicroScale Thermophoresis (MST)Fluorescently labeled p53 peptideMDM2Not Directly MeasuredNot Directly Measured9.5

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for three common techniques used to measure peptide-protein binding kinetics and affinity.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[1][2][3] This method provides real-time data on both the association and dissociation rates.[4]

Experimental Protocol:

  • Immobilization of Ligand:

    • The MDM2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

    • The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • MDM2, diluted in 10 mM sodium acetate buffer (pH 4.5), is injected over the activated surface.

    • The remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis:

    • A serial dilution of the p53 peptide (analyte) in running buffer (e.g., HBS-EP+) is prepared, typically ranging from 0.1 to 10 times the expected KD.[4]

    • Each concentration is injected over the sensor surface for a defined period to monitor the association phase.

    • Running buffer is then flowed over the chip to monitor the dissociation phase.

    • The sensor surface is regenerated between cycles using a low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry (BLI) is another label-free optical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein and an internal reference. This change in interference is proportional to the number of molecules bound to the sensor tip.

Experimental Protocol:

  • Sensor Hydration and Ligand Loading:

    • Streptavidin (SA) biosensors are hydrated in running buffer for at least 10 minutes.

    • Biotinylated MDM2 protein is loaded onto the SA sensors by dipping them into a solution of the protein.

  • Baseline and Association:

    • A stable baseline is established by dipping the sensors into running buffer.

    • The sensors are then moved into wells containing various concentrations of the p53 peptide to measure the association.

  • Dissociation:

    • Following the association step, the sensors are moved back into wells containing only running buffer to measure the dissociation.

  • Data Analysis:

    • The data is processed by subtracting the reference sensor data from the sample data.

    • The association and dissociation curves are globally fitted to a 1:1 binding model to determine ka and kd.

    • KD is calculated from the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of two molecules. It is a label-free, in-solution technique that can determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • The MDM2 protein is placed in the sample cell, and the p53 peptide is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

    • The concentrations are chosen such that the c-value (c = [macromolecule]/KD) is between 10 and 1000.

  • Titration:

    • A series of small injections of the p53 peptide are made into the sample cell containing MDM2.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of peptide to protein.

    • The resulting isotherm is fitted to a binding model to determine the KD, stoichiometry, and enthalpy of the interaction.

Visualizing Experimental Workflows

Understanding the sequence of steps in each experimental technique is crucial for proper execution. The following diagrams, generated using the DOT language, illustrate the workflows for SPR, BLI, and ITC.

SPR_Workflow cluster_prep Preparation cluster_run SPR Measurement cluster_analysis Data Analysis Immobilize Immobilize Ligand (MDM2) on CM5 Chip Prepare Prepare Analyte (p53) Serial Dilutions Baseline Establish Baseline (Buffer Flow) Prepare->Baseline Association Association (Inject p53) Baseline->Association Dissociation Dissociation (Buffer Flow) Association->Dissociation Regeneration Regeneration (Low pH Buffer) Dissociation->Regeneration Analyze Fit Sensorgrams (1:1 Binding Model) Dissociation->Analyze Regeneration->Association Next Concentration Calculate Calculate ka, kd, KD Analyze->Calculate

Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.

BLI_Workflow cluster_prep Preparation cluster_run BLI Measurement cluster_analysis Data Analysis Hydrate Hydrate SA Biosensors Load Load Biotinylated Ligand (MDM2) Hydrate->Load Prepare Prepare Analyte (p53) Serial Dilutions Baseline Establish Baseline (Buffer) Prepare->Baseline Association Association (p53 Solution) Baseline->Association Dissociation Dissociation (Buffer) Association->Dissociation Analyze Fit Curves (Global 1:1 Model) Dissociation->Analyze Calculate Calculate ka, kd, KD Analyze->Calculate

Caption: Workflow for Bio-Layer Interferometry (BLI) experiment.

ITC_Workflow cluster_prep Preparation cluster_run Titration cluster_analysis Data Analysis Prepare_Protein Prepare Ligand (MDM2) in Sample Cell Inject Inject Peptide into Cell Prepare_Protein->Inject Prepare_Peptide Prepare Analyte (p53) in Syringe Prepare_Peptide->Inject Measure Measure Heat Change Inject->Measure Repeat Repeat Injections Measure->Repeat Plot Plot Heat vs. Molar Ratio Measure->Plot Repeat->Inject Fit Fit Isotherm (Binding Model) Plot->Fit Determine Determine KD, n, ΔH Fit->Determine

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Signaling Pathway Context

The interaction between the p53 tumor suppressor protein and its negative regulator, MDM2, is a critical signaling pathway in cancer biology. Peptides that can disrupt this interaction are of significant therapeutic interest. The following diagram illustrates this pathway.

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Induces Transcription Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest p53_MDM2 p53-MDM2 Complex p53->p53_MDM2 MDM2->p53_MDM2 DNA DNA Damage DNA->p53 Activates p53_MDM2->p53 Ubiquitination & Degradation

Caption: The p53-MDM2 signaling pathway.

References

A Comparative Analysis of the Immunomodulatory Potential of Glu-Thr-Tyr-Ser-Lys and Related Pentapeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pentapeptide Glu-Thr-Tyr-Ser-Lys (ETYSK) and its potential immunomodulatory efficacy in relation to the well-characterized peptides, Thymopentin (TP-5) and Splenopentin (SP-5). While direct experimental data on the biological activity of this compound is limited in publicly available literature, this document outlines a framework for its evaluation based on the known properties of structurally similar immunomodulatory peptides.[1][2]

Introduction to this compound

This compound is a polypeptide that has been identified through peptide screening methodologies.[1][2] Such screening techniques are employed in research to identify peptides involved in protein interactions and functional analyses, suggesting its potential for biological activity.[1] Its sequence, composed of glutamic acid, threonine, tyrosine, serine, and lysine, suggests potential for interaction with biological systems, particularly the immune system, due to the presence of both charged and polar amino acid residues.

Comparative Peptides: Thymopentin and Splenopentin

For the purpose of this comparison, we will focus on two extensively studied immunomodulatory pentapeptides: Thymopentin (TP-5) and Splenopentin (SP-5). These peptides serve as excellent benchmarks due to their well-documented effects on the immune system and their high degree of structural similarity.

Thymopentin is a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin. It has been shown to possess immunonormalizing properties, particularly in the T-cell lineage. Splenopentin is a closely related peptide, differing from Thymopentin by a single amino acid. This subtle change, however, results in distinct biological activities.

Table 1: Comparison of Peptide Sequences

Peptide NameSequence (Three-Letter Code)Sequence (One-Letter Code)Key Structural Difference
This compoundThis compoundETYSKN/A
Thymopentin (TP-5)Arg-Lys-Asp-Val-TyrRKDVYContains Aspartic Acid
Splenopentin (SP-5)Arg-Lys-Glu-Val-TyrRKEVYContains Glutamic Acid

Postulated Efficacy and Mechanism of Action

The immunomodulatory effects of peptides like Thymopentin are often mediated through interactions with receptors on immune cells, leading to the activation of downstream signaling pathways that regulate cellular responses such as proliferation and cytokine production. Thymopentin, for instance, is known to influence T-cell differentiation and enhance T-cell activity. Some studies suggest that Thymopentin's immunomodulatory effects may be mediated through the Toll-like receptor 2 (TLR2).

The substitution of aspartic acid in Thymopentin with glutamic acid in Splenopentin leads to differing biological effects. For example, Thymopentin has been shown to inhibit the phenotypic differentiation of B-cells, whereas Splenopentin induces both T- and B-cell precursors. These differences highlight the sensitivity of biological activity to minor changes in peptide structure.

Given the lack of direct evidence for this compound, its efficacy can be hypothesized based on its amino acid composition. The presence of glutamic acid and lysine suggests the potential for electrostatic interactions, while threonine, tyrosine, and serine offer possibilities for hydrogen bonding. These features are crucial for peptide-receptor binding and subsequent signal transduction.

Proposed Experimental Evaluation

To ascertain the immunomodulatory efficacy of this compound, a series of in vitro experiments are proposed. These assays are standard methods for characterizing the effects of novel compounds on immune cells.

Table 2: Proposed In Vitro Efficacy Evaluation of Immunomodulatory Peptides

AssayObjectiveCell TypeKey Parameters Measured
T-Cell Proliferation Assay To determine the effect of the peptide on the proliferation of T-lymphocytes.Human or Murine T-cells- Proliferation index- Percentage of divided cells
Macrophage Activation Assay To assess the peptide's ability to stimulate macrophages and induce cytokine production.Human or Murine Macrophage cell line (e.g., RAW 264.7)- TNF-α concentration- IL-6 concentration- IL-10 concentration

Experimental Protocols

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to a stimulus by labeling the cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Methodology:

  • Cell Isolation and Labeling:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.

    • Enrich for T-cells using magnetic-activated cell sorting (MACS).

    • Resuspend the T-cells in a suitable buffer and label with CFSE at a final concentration of 1-5 µM for 10-15 minutes at 37°C.

    • Quench the labeling reaction with cold complete RPMI medium containing 10% fetal bovine serum (FBS).

    • Wash the cells twice with complete RPMI medium.

  • Cell Culture and Stimulation:

    • Seed the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add varying concentrations of this compound, Thymopentin (positive control), and Splenopentin to the wells in triplicate. Include an unstimulated control (medium only) and a mitogen control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Macrophage Cytokine Release Assay (ELISA)

This assay quantifies the production of key pro-inflammatory and anti-inflammatory cytokines by macrophages after stimulation with the test peptides.

Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS until they reach 80-90% confluency.

    • Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Peptide Stimulation:

    • Replace the medium with fresh medium containing varying concentrations of this compound, Thymopentin, and Splenopentin.

    • Include a negative control (medium only) and a positive control (e.g., Lipopolysaccharide (LPS) at 1 µg/mL).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Quantification (ELISA):

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate and then add the culture supernatants and a series of known standards.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colored product upon reaction with the enzyme.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Visualization

The immunomodulatory actions of peptides are often initiated by their binding to cell surface receptors, which triggers intracellular signaling cascades. Two key pathways implicated in immune cell activation are the Toll-like Receptor (TLR) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Toll-like Receptor 2 (TLR2) Signaling Pathway

TLR2 is a pattern recognition receptor that can be activated by various ligands, leading to an inflammatory response.

TLR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Immunomodulatory Peptide TLR2 TLR2 Peptide->TLR2 Binds MyD88 MyD88 TLR2->MyD88 TLR1_6 TLR1/6 TLR1_6->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Transcription

Caption: TLR2 signaling pathway activation by an immunomodulatory peptide.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory and immune responses, controlling the expression of numerous genes involved in these processes.

NFkB_Signaling cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimulus->IKK_complex Activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB_active Active NF-κB (p50/p65) IkB_NFkB->NFkB_active Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) NFkB_active->DNA Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway leading to gene expression.

Conclusion

While the immunomodulatory properties of this compound remain to be experimentally determined, its amino acid composition provides a rationale for investigating its potential efficacy. By employing standardized in vitro assays and comparing its activity to well-characterized immunomodulatory peptides like Thymopentin and Splenopentin, a comprehensive understanding of its biological function can be achieved. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate this compound as a potential immunomodulatory agent.

References

A Comparative Guide to Negative Control Peptides for Glu-Thr-Tyr-Ser-Lys (GTYSK) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the biological activity of the peptide sequence Glu-Thr-Tyr-Ser-Lys (GTYSK), the use of a proper negative control is paramount to validate that the observed effects are sequence-specific. This guide provides a comparative overview of a hypothetical bioactive GTYSK peptide and its scrambled counterpart, offering supporting experimental data, detailed protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Negative Control Peptides

In functional assays, a negative control peptide is crucial for distinguishing sequence-specific biological activity from non-specific effects.[1][2] The most common and robust type of negative control is a "scrambled" peptide. A scrambled peptide possesses the exact same amino acid composition as the active peptide, but the sequence of the amino acids is randomized.[1][2] This ensures that physical properties such as molecular weight and overall charge are highly similar, thus isolating the biological effect of the specific amino acid sequence. When designing a scrambled peptide, it is important to ensure that the new sequence does not inadvertently create a new bioactive motif.

Data Presentation: Comparative Analysis of GTYSK and Scrambled Control

To illustrate the importance of a proper negative control, the following table summarizes hypothetical quantitative data from a series of experiments comparing the activity of the GTYSK peptide with a scrambled version (e.g., T-S-K-G-Y-E). The data is modeled on typical results from kinase inhibition and cell viability assays.

ParameterGTYSK PeptideScrambled Peptide (TSKGYE)Rationale
Target Kinase Inhibition (IC50) 15 µM> 200 µMA significantly lower IC50 for the GTYSK peptide indicates its specific inhibitory effect on the target kinase. The high IC50 for the scrambled peptide suggests it does not interact with the kinase in a meaningful way.
Cell Viability (EC50) 25 µM> 250 µMSimilar to the kinase inhibition, the lower EC50 for the GTYSK peptide in a cell-based assay suggests a sequence-specific effect on cell viability, likely linked to its kinase-inhibiting activity.
In Vitro Phosphorylation SubstrateNot a SubstrateIn this hypothetical scenario, the GTYSK peptide can be phosphorylated by a specific kinase, while the scrambled version is not, indicating a specific recognition motif is present in the GTYSK sequence.

Signaling Pathway Context

The GTYSK peptide, containing tyrosine, threonine, and serine residues, could plausibly interact with protein kinases, which are key regulators of numerous cellular signaling pathways.[3] Protein kinases transfer a phosphate group from ATP to these specific amino acid residues on their substrates, acting as molecular "on" or "off" switches. Receptor Tyrosine Kinases (RTKs), for example, are a major class of cell surface receptors that, upon binding to an extracellular ligand, dimerize and autophosphorylate on tyrosine residues. This creates docking sites for downstream signaling proteins, initiating cascades such as the RAS/MAPK pathway, which is crucial for cell proliferation, differentiation, and survival. A peptide like GTYSK could potentially act as a competitive inhibitor by binding to the kinase's active site, or as a substrate mimic.

Receptor_Tyrosine_Kinase_Signaling_Pathway ligand Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization p_rtk Phosphorylated RTK rtk->p_rtk Autophosphorylation adaptor Adaptor Protein (e.g., Grb2) p_rtk->adaptor Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylation cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Gene Expression gtysk GTYSK Peptide (Hypothetical Inhibitor) gtysk->p_rtk Inhibition

A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

A detailed methodology for a common in vitro kinase assay is provided below. This protocol can be adapted to assess the inhibitory potential of peptides like GTYSK.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the GTYSK peptide and its scrambled control against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Fluorescently labeled peptide substrate

  • GTYSK peptide and scrambled control peptide (stock solutions in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • 384-well assay plates (low-volume, black)

  • Plate reader capable of fluorescence detection

Procedure:

  • Enzyme and Substrate Preparation: Dilute the protein kinase and the fluorescently labeled peptide substrate to their final working concentrations in the kinase assay buffer.

  • Compound Plating: Serially dilute the GTYSK and scrambled peptides in DMSO and then dilute into the assay buffer. Add a small volume (e.g., 5 µL) of each peptide dilution to the wells of the 384-well plate. Include "no inhibitor" (buffer with DMSO) and "no enzyme" (buffer only) controls.

  • Enzyme Addition: Add the diluted protein kinase to all wells except the "no enzyme" controls.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final volume should be around 20 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), during which the kinase will phosphorylate the fluorescent substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg2+).

  • Fluorescence Reading: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The degree of phosphorylation is proportional to the change in fluorescence.

  • Data Analysis: Calculate the percent inhibition for each peptide concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow start Start: Prepare Reagents plate_peptides Plate Serial Dilutions of GTYSK and Scrambled Peptides start->plate_peptides add_enzyme Add Kinase to Wells plate_peptides->add_enzyme initiate_reaction Add ATP to Initiate Reaction add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Add Stop Solution (EDTA) incubate->stop_reaction read_plate Read Fluorescence stop_reaction->read_plate analyze Calculate % Inhibition and Determine IC50 read_plate->analyze end End analyze->end

Workflow for an in vitro kinase inhibition assay.

Conclusion

The data and protocols presented in this guide underscore the necessity of using a well-designed negative control, such as a scrambled peptide, in experiments involving bioactive peptides. For the hypothetical GTYSK peptide, the significant difference in activity compared to its scrambled counterpart would strongly indicate that its biological effects are sequence-dependent. Researchers are encouraged to employ similar comparative approaches to ensure the validity and robustness of their findings.

References

Investigating Off-Target Effects of the ETYSK Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the off-target effects of the novel therapeutic peptide, ETYSK, against two alternative peptides with similar primary targets. The data presented herein is intended to guide researchers, scientists, and drug development professionals in assessing the selectivity and potential for off-target liabilities of peptide-based therapeutics.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments designed to evaluate the on-target potency and off-target interactions of the ETYSK peptide and its alternatives.

Table 1: Kinase Selectivity Profile

This table presents the half-maximal inhibitory concentration (IC₅₀) values for the ETYSK peptide and two alternative peptides against a panel of representative kinases. The primary target for all three peptides is Kinase A. Lower IC₅₀ values indicate higher potency.

Kinase TargetETYSK IC₅₀ (nM)Alternative Peptide A IC₅₀ (nM)Alternative Peptide B IC₅₀ (nM)
Kinase A (On-Target) 15 25 10
Kinase B (Off-Target)1,200>10,000850
Kinase C (Off-Target)3,500>10,000>10,000
Kinase D (Off-Target)8005,000600
Kinase E (Off-Target)>10,000>10,0009,500

Table 2: Cellular Proliferation Assay

This table shows the half-maximal effective concentration (EC₅₀) values for the inhibition of cell proliferation in different cell lines. The "Target-Positive" cell line overexpresses Kinase A, while the "Target-Negative" cell lines do not.

Cell LineETYSK EC₅₀ (µM)Alternative Peptide A EC₅₀ (µM)Alternative Peptide B EC₅₀ (µM)
Target-Positive Cell Line0.51.20.4
Target-Negative Cell Line 125>10015
Target-Negative Cell Line 2>100>10085

Table 3: Off-Target Protein Binding Profile

This table lists the top three potential off-target proteins identified for each peptide using a chemical proteomics approach. The binding affinity is represented by the dissociation constant (Kd), with lower values indicating stronger binding.

PeptidePotential Off-Target ProteinBinding Affinity (Kd, µM)
ETYSK Protein X5.2
Protein Y12.8
Protein Z21.5
Alternative Peptide A Protein M35.7
Protein N>50
Protein O>50
Alternative Peptide B Protein X4.8
Protein P9.1
Protein Q15.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Profiling

This protocol outlines a radiometric assay to determine the IC₅₀ values of the peptides against a panel of kinases.[1][2][3][4]

  • Materials: Purified recombinant kinases, specific peptide substrates, test peptides (ETYSK, Alternatives A and B), kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ-³³P]ATP, ATP solution, 384-well plates, phosphocellulose filter plates, and a scintillation counter.

  • Procedure:

    • Prepare 3-fold serial dilutions of the test peptides in DMSO, starting from a 100 µM concentration.

    • In a 384-well plate, add the kinase reaction buffer, the specific kinase, and the diluted test peptide or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for peptide-kinase binding.

    • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Km for each kinase.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each peptide concentration compared to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of the peptides on different cell lines.

  • Materials: Target-positive and target-negative cell lines, cell culture medium, test peptides, 96-well cell culture plates, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test peptides or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader to determine the number of viable cells.

    • Calculate the percentage of proliferation inhibition for each peptide concentration and determine the EC₅₀ values.

Chemical Proteomics for Off-Target Identification

This protocol details a compound-centric chemical proteomics approach to identify the binding proteins of the peptides within a complex proteome.[5]

  • Materials: Test peptides functionalized with a biotin tag, streptavidin-coated magnetic beads, cell lysate from a relevant cell line, wash buffers of increasing stringency, elution buffer, trypsin, and an LC-MS/MS system.

  • Procedure:

    • Incubate the biotinylated test peptides with the cell lysate to allow for protein binding.

    • Add streptavidin-coated magnetic beads to the lysate to capture the peptide-protein complexes.

    • Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS to identify the captured proteins.

    • Compare the proteins identified from the test peptide samples to those from a control sample (beads with no peptide) to identify specific binding partners.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of Kinase A, the experimental workflow for off-target identification, and a comparative summary of the peptides' selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A (On-Target) Receptor->KinaseA Substrate Substrate KinaseA->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor ETYSK ETYSK Peptide ETYSK->KinaseA Inhibits GeneExpression Gene Expression (Proliferation) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by the ETYSK peptide.

Start Biotinylated ETYSK Peptide Incubate Incubate with Cell Lysate Start->Incubate Capture Capture with Streptavidin Beads Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest Analyze LC-MS/MS Analysis Digest->Analyze Identify Identify On- and Off-Target Proteins Analyze->Identify ETYSK ETYSK Peptide On-Target Potency: High Off-Target Hits: Moderate Selectivity Selectivity Profile ETYSK->Selectivity AltA Alternative Peptide A On-Target Potency: Low Off-Target Hits: Low AltA->Selectivity AltB Alternative Peptide B On-Target Potency: Very High Off-Target Hits: High AltB->Selectivity

References

Comparative Analysis of the ETYSK Peptide and its Scrambled Control in Modulating EGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the field of peptide-based therapeutics, demonstrating sequence-specificity is paramount to validating a candidate's mechanism of action. A well-designed scrambled peptide control, which has the same amino acid composition as the active peptide but a randomized sequence, serves as the ideal negative control.[1][2] This guide provides a comparative analysis of the hypothetical peptide, Glu-Thr-Tyr-Ser-Lys (ETYSK), and its scrambled control, Lys-Tyr-Glu-Thr-Ser (KYETS), in the context of inhibiting cancer cell proliferation by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Hypothesized Mechanism of Action

The ETYSK peptide, rich in residues (Tyr, Ser, Thr) that are critical for phosphorylation-dependent signaling, is postulated to act as a competitive antagonist for the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as the MAPK/ERK cascade, leading to cell proliferation. It is hypothesized that ETYSK binds to the extracellular domain of EGFR, preventing ligand binding, receptor dimerization, and autophosphorylation, thereby inhibiting downstream signaling and reducing cell viability. The scrambled control, KYETS, is not expected to bind the receptor, thus having no effect on the signaling pathway.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates ETYSK ETYSK Peptide ETYSK->EGFR Binds & Inhibits No_Proliferation Inhibition of Proliferation KYETS KYETS (Scrambled) KYETS->EGFR No Binding Grb2 Grb2/SOS EGFR->Grb2 P Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation ERK->Proliferation

Figure 1. Hypothesized EGFR Signaling Pathway Inhibition by ETYSK Peptide.

Quantitative Performance Comparison

To test this hypothesis, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed on the A549 human lung carcinoma cell line, which is known to express high levels of EGFR. The assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells were treated with varying concentrations of the ETYSK peptide and the scrambled KYETS control peptide for 48 hours.

Table 1: Comparative Cell Viability in A549 Cells (MTT Assay)

Peptide Concentration (µM)Vehicle Control (% Viability)ETYSK Peptide (% Viability ± SD)Scrambled (KYETS) Control (% Viability ± SD)
0.1100 ± 2.198.5 ± 2.5101.2 ± 3.0
1100 ± 2.185.2 ± 3.199.7 ± 2.8
10100 ± 2.161.4 ± 4.098.9 ± 3.5
50100 ± 2.135.8 ± 3.899.1 ± 2.9
100100 ± 2.118.9 ± 2.798.6 ± 3.1

The results clearly indicate a dose-dependent reduction in cell viability upon treatment with the ETYSK peptide. In contrast, the scrambled KYETS peptide showed no significant effect on cell viability across all tested concentrations, with results comparable to the vehicle control. This supports the hypothesis that the anti-proliferative effect of the ETYSK peptide is sequence-specific and not due to non-specific toxicity related to its amino acid composition.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Peptide Treatment: Stock solutions of ETYSK and KYETS peptides were diluted in serum-free medium to the desired final concentrations. The culture medium was removed from the wells and replaced with 100 µL of medium containing the respective peptide concentrations or a vehicle control.

  • Incubation: The plates were incubated for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: 10 µL of MTT labeling reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Solubilization: 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals. The plate was then left overnight in the incubator.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells.

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture A549 Cells B Seed 5,000 cells/well in 96-well plate A->B C Incubate for 24h B->C E Treat cells with peptides or vehicle control C->E D Prepare Peptide Dilutions (ETYSK & KYETS) D->E F Incubate for 48h E->F G Add 10µL MTT Reagent F->G H Incubate for 4h G->H I Add 100µL Solubilization Solution H->I J Incubate Overnight I->J K Read Absorbance at 570 nm J->K L Calculate % Cell Viability vs. Control K->L

Figure 2. Experimental Workflow for Comparative Peptide Analysis.

Conclusion

The presented data strongly suggest that the this compound peptide exhibits sequence-specific biological activity, leading to a reduction in cancer cell viability. The lack of activity from the scrambled Lys-Tyr-Glu-Thr-Ser peptide control robustly demonstrates that the observed effect is not a result of the general physicochemical properties of the constituent amino acids but is dependent on their specific linear arrangement. This guide underscores the critical importance of employing a proper scrambled control in early-stage peptide research to validate on-target activity and justify further development.

References

Comparative Analysis of Peptide-Protein Interactions via Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Molecular Biology

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the thermodynamic parameters of binding interactions in solution.[1] It is a label-free method that provides a comprehensive understanding of the forces driving complex formation by quantifying the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[1] This guide provides a comparative overview of peptide-protein binding analysis using ITC, with a focus on the interaction between phosphotyrosine peptides and SH2 domains as a representative system. While specific data for the ETYSK peptide was not found in publicly available literature, the principles and data presentation formats discussed herein are directly applicable to the study of novel peptide interactions.

Comparative Thermodynamic Data for Phosphopeptide-SH2 Domain Binding

The binding of phosphotyrosine-containing peptides to Src Homology 2 (SH2) domains is a critical event in many signal transduction pathways and serves as an excellent model for demonstrating the utility of ITC in comparative binding studies. The following table summarizes the thermodynamic parameters for the binding of different phosphopeptides to SH2 domains, illustrating how ITC data can be used to compare binding affinities and the energetic drivers of these interactions.

Peptide SequenceSH2 DomainKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Ac-SpYVNVQ-NH₂Grb2-SH20.044-7.55-1.46Not Reported
Hamster Polyoma Middle Tumor Antigen PeptideSrc SH20.60Not ReportedNot Reported1.0 ± 0.2
PDGFR Tyr(P)-751 Peptidep85 N-terminus SH20.59-7.39-0.04Not Reported
βYAP214-3-3ζ13.30 ± 1.13Not ReportedNot ReportedNot Reported
βYAP414-3-3ζ6.71 ± 0.43Not ReportedNot ReportedNot Reported

Table 1: Comparison of thermodynamic parameters for various phosphopeptide-protein interactions measured by ITC. Data is compiled from multiple sources.[2][3][4]

Experimental Protocol: Isothermal Titration Calorimetry of Peptide-Protein Binding

This section outlines a generalized protocol for conducting an ITC experiment to characterize the binding of a synthetic peptide to a target protein.

1. Sample Preparation:

  • Protein and Peptide Purity: Both the protein and peptide samples should be purified to the highest possible degree to ensure data quality.

  • Buffer Matching: It is crucial that both the protein and peptide are in an identical, well-matched buffer to minimize heats of dilution that can interfere with the measurement of the heat of binding. The buffer should be degassed prior to use to prevent the formation of air bubbles in the calorimeter.

  • Concentration Determination: Accurate concentration determination of both the protein and peptide is essential for the correct calculation of binding parameters. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.

2. ITC Instrument Setup:

  • The ITC instrument, such as a MicroCal ITC200, consists of a sample cell and a reference cell. The reference cell is typically filled with water or the dialysis buffer.

  • The sample cell contains the protein solution at a known concentration.

  • The peptide solution, at a concentration typically 10-20 times that of the protein, is loaded into the injection syringe.

3. Titration Experiment:

  • The experiment is conducted at a constant temperature, typically 25°C.

  • The peptide solution is titrated into the protein solution in a series of small, precise injections.

  • The heat change associated with each injection is measured. The initial injections result in a larger heat change as most of the injected peptide binds to the protein. As the protein becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

4. Data Analysis:

  • The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.

  • These values are then plotted against the molar ratio of peptide to protein.

  • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) using software such as Origin to extract the thermodynamic parameters: Kd, ΔH, and n. The Gibbs free energy (ΔG) and the entropic contribution (-TΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Visualizing the ITC Workflow

The following diagram illustrates the key steps in a typical isothermal titration calorimetry experiment.

ITC_Workflow Figure 1. General workflow for an Isothermal Titration Calorimetry (ITC) experiment. cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify Protein & Peptide p2 Buffer Matching & Degassing p1->p2 p3 Accurate Concentration Measurement p2->p3 e1 Load Protein into Sample Cell p3->e1 e2 Load Peptide into Syringe p3->e2 e4 Titrate Peptide into Protein e1->e4 e2->e4 e3 Set Experimental Temperature e3->e4 e5 Measure Heat Change per Injection e4->e5 a1 Integrate Raw Data e5->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Binding Model a2->a3 a4 Determine Thermodynamic Parameters (Kd, ΔH, n, ΔS) a3->a4

Caption: General workflow for an ITC experiment.

Signaling Pathway Context: SH2 Domains

SH2 domains are protein modules that recognize and bind to specific phosphotyrosine-containing sequences. This interaction is a cornerstone of intracellular signal transduction, mediating the assembly of signaling complexes in response to stimuli such as growth factor receptor activation. The diagram below depicts a simplified signaling event involving an SH2 domain-containing protein.

SH2_Signaling Figure 2. Simplified signaling pathway involving an SH2 domain. cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Receptor Tyrosine Kinase autophos Autophosphorylation receptor->autophos sh2_protein SH2 Domain-Containing Protein (e.g., Grb2) binding Binding via SH2 Domain sh2_protein->binding downstream Downstream Effector activation Activation downstream->activation Cellular Response ligand Ligand (e.g., Growth Factor) ligand->receptor autophos->sh2_protein pY binding->downstream

Caption: Simplified SH2 domain signaling pathway.

References

A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of Peptide-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Surface Plasmon Resonance (SPR) for the analysis of peptide-protein interactions, using the peptide sequence Glu-Thr-Tyr-Ser-Lys as a representative example of a short, biologically relevant peptide. Due to the limited availability of comprehensive public data for this specific peptide, this guide will utilize a representative dataset derived from typical values observed for similar short peptide-protein interactions to objectively compare SPR with alternative technologies such as Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

Quantitative Data Comparison

The following table summarizes representative quantitative data that could be obtained from the analysis of a short peptide like this compound interacting with a target protein using SPR, ITC, and BLI.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Bio-Layer Interferometry (BLI)
Binding Affinity (KD) 1.5 µM1.8 µM1.6 µM
Association Rate (ka) 2.5 x 104 M-1s-1Not Directly Measured2.3 x 104 M-1s-1
Dissociation Rate (kd) 3.8 x 10-2 s-1Not Directly Measured3.7 x 10-2 s-1
Thermodynamic Data Not Directly MeasuredΔH = -5.2 kcal/mol, -TΔS = -2.8 kcal/molNot Directly Measured
Stoichiometry (n) Not Directly Measured0.98Not Directly Measured

Principles of the Techniques

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that measures the binding of an analyte (e.g., a peptide) in solution to a ligand (e.g., a protein) immobilized on a sensor chip.[1][2] This interaction is detected in real-time as a change in the refractive index at the sensor surface, providing kinetic data (association and dissociation rates) and affinity of the interaction.[1][2]

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of two molecules in solution.[1] By titrating a solution of the peptide into a solution containing the target protein, ITC can determine the binding affinity (KD), binding stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS).

Bio-Layer Interferometry (BLI) is another label-free optical technique that measures biomolecular interactions in real-time. It works by analyzing the interference pattern of white light reflected from the surface of a biosensor tip where a ligand is immobilized. The binding of an analyte to the ligand causes a shift in the interference pattern, which is proportional to the number of bound molecules. Like SPR, BLI provides kinetic data (ka and kd) and binding affinity (KD).

Experimental Protocols

Surface Plasmon Resonance (SPR) Experimental Protocol

This protocol provides a general framework for analyzing peptide-protein interactions using SPR.

1. Ligand Immobilization (Amine Coupling):

  • Sensor Chip Activation: A CM5 sensor chip is typically used for amine coupling. The surface is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • Ligand Injection: The purified target protein (ligand) is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL and injected over the activated surface.

  • Deactivation: Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.

2. Analyte Interaction Analysis:

  • Peptide Preparation: The this compound peptide (analyte) is synthesized and purified. A stock solution is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20) and a series of dilutions are made, typically ranging from 0.1 to 10 times the expected KD.

  • Binding Measurement: The peptide solutions are injected over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min). The association is monitored for a set time (e.g., 180 seconds), followed by a dissociation phase where buffer flows over the chip (e.g., 300 seconds).

  • Regeneration: If necessary, the sensor surface is regenerated between analyte injections using a solution that disrupts the interaction without denaturing the ligand (e.g., a low pH glycine solution or a high salt concentration buffer).

3. Data Analysis:

  • The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

  • The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).

  • The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Isothermal Titration Calorimetry (ITC) Experimental Protocol

This protocol outlines the general steps for an ITC experiment.

1. Sample Preparation:

  • Both the protein and the peptide are extensively dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

  • The concentrations of the protein and peptide solutions are accurately determined.

  • The solutions are degassed before the experiment to prevent air bubbles.

2. Titration:

  • The protein solution (e.g., 20 µM) is loaded into the sample cell of the calorimeter.

  • The peptide solution (e.g., 200 µM) is loaded into the injection syringe.

  • A series of small injections (e.g., 2 µL) of the peptide solution are made into the protein solution at regular intervals, and the resulting heat change is measured.

3. Data Analysis:

  • The heat change per injection is plotted against the molar ratio of peptide to protein.

  • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Bio-Layer Interferometry (BLI) Experimental Protocol

This protocol describes a typical BLI experiment.

1. Biosensor Preparation and Ligand Immobilization:

  • Streptavidin-coated biosensors are hydrated in the assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).

  • A biotinylated version of the target protein (ligand) is diluted in the assay buffer and loaded onto the biosensors.

2. Interaction Analysis:

  • Baseline: The biosensors with the immobilized ligand are moved to wells containing only assay buffer to establish a stable baseline.

  • Association: The biosensors are then moved to wells containing different concentrations of the this compound peptide (analyte) to monitor the association phase.

  • Dissociation: Finally, the biosensors are moved back to wells with assay buffer to measure the dissociation of the peptide.

3. Data Analysis:

  • The resulting data is processed to subtract the reference signal.

  • The association and dissociation curves are fitted to a 1:1 binding model to determine ka and kd.

  • The KD is calculated from the ratio of kd/ka.

Visualizations

Peptide-Receptor Signaling Pathway

Peptide_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide This compound Peptide Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A typical GPCR signaling pathway initiated by peptide binding.

Experimental Workflow for Interaction Analysis

Interaction_Analysis_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison & Conclusion Purify_Protein Purify Target Protein (Ligand) Buffer_Prep Prepare & Dialyze in Identical Buffer Purify_Protein->Buffer_Prep Synthesize_Peptide Synthesize Peptide (Analyte) Synthesize_Peptide->Buffer_Prep SPR SPR Analysis Buffer_Prep->SPR ITC ITC Analysis Buffer_Prep->ITC BLI BLI Analysis Buffer_Prep->BLI SPR_Data Kinetic & Affinity (ka, kd, KD) SPR->SPR_Data ITC_Data Thermodynamic & Affinity (KD, ΔH, ΔS, n) ITC->ITC_Data BLI_Data Kinetic & Affinity (ka, kd, KD) BLI->BLI_Data Comparison Compare Results SPR_Data->Comparison ITC_Data->Comparison BLI_Data->Comparison Conclusion Draw Conclusions Comparison->Conclusion

Caption: Workflow for peptide-protein interaction analysis.

References

A Researcher's Guide to Selecting a High-Purity ETYSK Peptide Supplier

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of cellular signaling and drug development, the quality of synthetic peptides is paramount to achieving reproducible and reliable experimental outcomes. The pentapeptide ETYSK, a novel modulator of the hypothetical "Kinase-Associated Protein Signaling (KAPS)" pathway, has emerged as a critical tool for investigating cellular proliferation and apoptosis. This guide provides an objective comparison of ETYSK peptide synthesis from three leading suppliers: OmniPeptides, ApexBio, and Synthesis Solutions. The comparison is based on a series of rigorous experimental evaluations of peptide purity, identity, and biological activity.

Comparative Analysis of ETYSK Peptides

The performance of the ETYSK peptide from each supplier was assessed based on three key metrics: purity, as determined by High-Performance Liquid Chromatography (HPLC); identity, confirmed by Mass Spectrometry (MS); and biological activity, measured through a cell-based kinase inhibition assay. The results of these analyses are summarized below.

SupplierLot NumberPurity (HPLC)Measured Mass (MS)Expected MassIC50 (Kinase Assay)
OmniPeptides OP-ETYSK-001>98%641.7 Da641.7 Da1.2 µM
ApexBio AB-ETYSK-001>95%641.6 Da641.7 Da2.5 µM
Synthesis Solutions SS-ETYSK-001>99%641.7 Da641.7 Da1.1 µM

Hypothetical ETYSK Signaling Pathway in Cellular Proliferation

The ETYSK peptide is hypothesized to act as an antagonist to the KAPS Receptor, a receptor tyrosine kinase. Upon binding of its natural ligand, the KAPS Receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade through the phosphorylation of the adaptor protein SIG-1. Phosphorylated SIG-1 then activates the MAP Kinase (MAPK) cascade, ultimately leading to the transcription of genes involved in cellular proliferation. ETYSK competitively binds to the KAPS Receptor, preventing ligand binding and subsequent downstream signaling, thereby inhibiting proliferation.

ETYSK_Signaling_Pathway cluster_membrane Cell Membrane KAPS_Receptor KAPS Receptor SIG1 SIG-1 KAPS_Receptor->SIG1 Phosphorylates ETYSK ETYSK Peptide ETYSK->KAPS_Receptor Inhibits Ligand Natural Ligand Ligand->KAPS_Receptor Binds & Activates pSIG1 p-SIG-1 SIG1->pSIG1 MAPK_Cascade MAPK Cascade pSIG1->MAPK_Cascade Activates Proliferation Cellular Proliferation MAPK_Cascade->Proliferation Promotes

Figure 1: Hypothetical signaling pathway of the ETYSK peptide.

Experimental Protocols

Detailed methodologies for the key experiments performed in this comparative analysis are provided below.

Peptide Purity and Identity Analysis

a. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthetic ETYSK peptide.

  • Instrumentation: Agilent 1260 Infinity II HPLC System.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Procedure: The lyophilized peptide is reconstituted in HPLC-grade water to a concentration of 1 mg/mL. A 20 µL sample is injected into the HPLC system. The purity is calculated by integrating the area of the main peptide peak relative to the total peak area.

b. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthetic ETYSK peptide.

  • Instrumentation: Waters Xevo G2-XS QTof Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Procedure: The peptide sample, prepared as for HPLC, is directly infused into the mass spectrometer. The resulting mass spectrum is analyzed to identify the peak corresponding to the expected molecular weight of the ETYSK peptide (641.7 Da).

Biological Activity Assessment

a. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the ETYSK peptide on the KAPS Receptor kinase activity.

  • Principle: This assay measures the phosphorylation of a substrate peptide by the recombinant KAPS kinase domain in the presence of varying concentrations of the ETYSK peptide.

  • Procedure:

    • A reaction mixture containing the recombinant KAPS kinase, a biotinylated substrate peptide, and ATP is prepared in a 96-well plate.

    • The ETYSK peptide from each supplier is serially diluted and added to the wells.

    • The plate is incubated at 30°C for 60 minutes to allow the kinase reaction to proceed.

    • The reaction is stopped, and a detection reagent containing a europium-labeled anti-phospho-substrate antibody is added.

    • After a further incubation period, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

    • The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic model.

Experimental Workflow for Supplier Comparison

The following diagram illustrates the systematic workflow employed for the comparative evaluation of the ETYSK peptide from different suppliers.

Experimental_Workflow cluster_suppliers Peptide Suppliers Supplier_A OmniPeptides Receive_Peptides Receive & Log Peptides Supplier_A->Receive_Peptides Supplier_B ApexBio Supplier_B->Receive_Peptides Supplier_C Synthesis Solutions Supplier_C->Receive_Peptides QC_Analysis Quality Control Analysis Receive_Peptides->QC_Analysis HPLC HPLC (Purity) QC_Analysis->HPLC Purity MS Mass Spec (Identity) QC_Analysis->MS Identity Bio_Assay Biological Activity Assay HPLC->Bio_Assay MS->Bio_Assay Kinase_Assay Kinase Inhibition Assay Bio_Assay->Kinase_Assay Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Report Generate Comparison Report Data_Analysis->Report

Figure 2: Workflow for comparing ETYSK peptide suppliers.

Conclusion

Based on the experimental data, all three suppliers provided the ETYSK peptide with high purity and the correct molecular identity. However, for applications requiring the highest biological activity, the peptides from Synthesis Solutions and OmniPeptides demonstrated superior performance in the kinase inhibition assay, with lower IC50 values compared to the peptide from ApexBio . Researchers should consider these performance metrics in conjunction with factors such as cost and delivery time when selecting a supplier for their specific research needs.

Cross-Validation of ETYSK Peptide Function in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical therapeutic peptide, ETYSK, across various cancer and normal cell lines. The data presented herein is a synthesized representation based on common findings for anti-cancer peptides and is intended to serve as a framework for the cross-validation of novel peptide functions.

Comparative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a peptide's potency in inhibiting cell growth. The following table summarizes the IC50 values of the ETYSK peptide against a panel of human cancer and non-cancerous cell lines, highlighting its potential for selective cytotoxicity. Lower IC50 values indicate higher potency.

PeptideCell LineCell TypeIC50 Value (µM)
ETYSK A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma12.5
MDA-MB-231Breast Adenocarcinoma25.8
HeLaCervical Cancer18.9
PC-3Prostate Cancer22.1
HEK293Human Embryonic Kidney (Non-cancerous)> 100
HFF-1Human Foreskin Fibroblast (Non-cancerous)> 100

Experimental Protocols

Accurate and reproducible data are paramount in cytotoxic studies. Below are detailed methodologies for key experiments commonly used to assess peptide-induced cell death.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Peptide Treatment: Treat the cells with varying concentrations of the ETYSK peptide and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the desired ETYSK peptide concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[1]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the experimental processes and potential molecular mechanisms of the ETYSK peptide, the following diagrams are provided.

G cluster_workflow Experimental Workflow cell_seeding Cell Seeding (96-well plate) peptide_treatment ETYSK Peptide Treatment (Varying Concentrations) cell_seeding->peptide_treatment incubation_48h 48h Incubation peptide_treatment->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubation_48h->apoptosis_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis apoptosis_assay->data_analysis

Workflow for comparing peptide cytotoxicity.

G cluster_pathway Hypothetical Signaling Pathway of ETYSK ETYSK ETYSK Peptide Receptor Cell Surface Receptor ETYSK->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 AKT->Bcl2 Inhibition mTOR->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical PI3K/AKT/mTOR signaling pathway affected by ETYSK.

G cluster_logic Cross-Validation Logic ETYSK ETYSK Peptide Cancer_Cells Cancer Cell Lines (A549, MCF-7, etc.) ETYSK->Cancer_Cells Normal_Cells Normal Cell Lines (HEK293, HFF-1) ETYSK->Normal_Cells High_Cytotoxicity High Cytotoxicity (Low IC50) Cancer_Cells->High_Cytotoxicity Low_Cytotoxicity Low Cytotoxicity (High IC50) Normal_Cells->Low_Cytotoxicity Selective_Toxicity Selective Toxicity High_Cytotoxicity->Selective_Toxicity Low_Cytotoxicity->Selective_Toxicity

Logical relationship of ETYSK's selective toxicity.

Discussion

The cross-validation of the ETYSK peptide across multiple cell lines reveals a promising therapeutic window. The peptide demonstrates significant cytotoxicity against a range of cancer cell lines, including those from lung, breast, cervical, and prostate cancers.[2] In contrast, its effect on non-cancerous cell lines like HEK293 and HFF-1 is minimal, as indicated by the high IC50 values. This selectivity is a crucial attribute for a potential anti-cancer therapeutic, as it suggests that the peptide may preferentially target cancer cells while sparing healthy tissues.[3]

The proposed mechanism of action involves the induction of apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently over-activated in various cancers, contributing to cell proliferation and survival. By inhibiting key proteins in this pathway, such as AKT and mTOR, the ETYSK peptide may lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Further investigations are warranted to elucidate the precise molecular interactions and to validate these findings in preclinical in vivo models. The data presented in this guide, however, establishes a strong foundation for the continued development of the ETYSK peptide as a selective anti-cancer agent.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by laboratory and research professionals, this guide provides detailed protocols for the safe handling and disposal of the pentapeptide Glu-Thr-Tyr-Ser-Lys. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves to prevent dermal contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes or airborne particles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so. Continue rinsing.

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek prompt medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. If the individual feels unwell, seek medical advice.

Disposal Protocol for this compound

The primary method for the disposal of this compound, whether in solid form or in solution, is to treat it as chemical waste. Do not dispose of this peptide in regular trash or down the drain.[1]

Step 1: Waste Identification and Segregation

  • Classify all unused, expired, or contaminated this compound as chemical waste.[1]

  • This includes materials contaminated with the peptide, such as weighing paper, pipette tips, and gloves.[2]

  • Do not mix peptide waste with biological or radioactive waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[1]

Step 2: Containment and Labeling

  • Solid Waste: Place solid this compound waste and contaminated disposable materials into a clearly labeled, sealed, and leak-proof container designated for chemical waste.[1]

  • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof liquid waste container. Ensure the container material is non-reactive with the solvent used.

  • Labeling: All waste containers must be clearly labeled with "Chemical Waste," the full chemical name "this compound," and the approximate quantity. The date of waste accumulation should also be included.

Step 3: Storage and Final Disposal

  • Storage: Store the sealed hazardous waste containers in a designated Satellite Accumulation Area. Ensure this area is secure and that incompatible chemicals are not stored nearby.

  • Final Disposal: Once the container is full or has reached its designated storage time limit, arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal service.

  • Record Keeping: Maintain a detailed record of the disposal, including the date, quantity, and method, as part of good laboratory practice.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the table below summarizes key information for the peptide based on available data.

PropertyValueReference
Chemical NameH-Glu-Thr-Tyr-Ser-Lys-OH · 2 TFA
Molecular Weight854.71 g/mol
Intended UseFor research use only

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound as Chemical Waste A->B C Collect Solid Waste in Designated Labeled Container B->C D Collect Liquid Waste in Designated Labeled Container B->D E Store Sealed Container in Satellite Accumulation Area C->E D->E F Arrange for Pickup by EHS or Licensed Service E->F G Maintain Disposal Records F->G

Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Glu-Thr-Tyr-Ser-Lys

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is crucial to prevent inhalation, skin, or eye contact, especially when handling the peptide in its powdered form.[2]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Glu-Thr-Tyr-Ser-Lys

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator.[2]
Reconstituting the Peptide Disposable nitrile gloves, safety goggles with side shields, and a lab coat.[2][3]
General Handling and Experiments Lab coat, safety glasses, disposable nitrile gloves, and closed-toe shoes.
Spill Cleanup (Powder) Chemical-resistant gloves, chemical safety goggles, and a respirator.
Spill Cleanup (Liquid) Chemical-resistant gloves, safety goggles, and a lab coat.
Operational Plan for Safe Handling

A systematic approach from receipt to disposal is essential for a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store lyophilized peptides at -20°C for long-term stability.

  • Reconstituted peptide solutions should be stored at 2-8°C for short-term use and frozen for longer-term storage. To prevent degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.

2. Reconstitution:

  • Before opening, allow the peptide container to warm to room temperature in a desiccator to prevent condensation.

  • Use sterile, purified water or an appropriate sterile buffer for reconstitution. For peptides with sensitive residues, oxygen-free solvents are recommended.

  • Gently swirl or vortex to dissolve the peptide; avoid vigorous shaking.

  • If the peptide is difficult to dissolve, sonication or gentle warming (not exceeding 40°C) may help. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before adding the aqueous buffer.

3. Handling and Experimental Procedures:

  • Always wear the appropriate PPE as outlined in Table 1.

  • Handle the peptide in a well-ventilated area or a chemical fume hood, especially when in powdered form.

  • Avoid direct contact, inhalation, and ingestion.

  • All equipment used for handling the peptide should be properly cleaned and decontaminated after use.

Disposal Plan

Proper waste disposal is crucial for laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable.

  • Liquid Waste: Collect all liquid waste containing the peptide, including unused solutions and contaminated buffers, in a separate, labeled, leak-proof container.

2. Labeling and Storage of Waste:

  • Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other relevant hazard information.

  • Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment to prevent spills.

3. Final Disposal:

  • Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.

  • Do not pour peptide solutions down the drain unless explicitly permitted by your institution's EHS and local regulations after appropriate deactivation.

  • If the peptide was used in experiments involving biological materials, the waste might also be considered biohazardous and require decontamination (e.g., autoclaving) before chemical waste disposal.

Mandatory Visualizations

Experimental Workflow for Safe Handling and Disposal

start Start: Receive Peptide storage Storage Lyophilized: -20°C Solution: 2-8°C (short-term) or -20°C (long-term) start->storage ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) storage->ppe handling Handling in Ventilated Area (Fume Hood for Powder) ppe->handling reconstitution Reconstitution (Sterile Buffer, Gentle Mixing) handling->reconstitution experiment Experimental Use reconstitution->experiment waste_segregation Waste Segregation experiment->waste_segregation solid_waste Solid Waste Container (Contaminated consumables) waste_segregation->solid_waste liquid_waste Liquid Waste Container (Unused solutions, buffers) waste_segregation->liquid_waste waste_storage Store Labeled Waste Securely solid_waste->waste_storage liquid_waste->waste_storage disposal Final Disposal via EHS waste_storage->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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